Technical Documentation Center

Fmoc-d-leu-opfp Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-d-leu-opfp
  • CAS: 184840-63-9

Core Science & Biosynthesis

Foundational

The Mechanistic and Operational Properties of Fmoc-D-Leu-OPfp in Advanced Peptide Synthesis

Executive Summary In the landscape of modern peptide therapeutics, the incorporation of D-amino acids is a critical strategy for enhancing proteolytic stability and extending the in vivo half-life of peptide drugs. Fmoc-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide therapeutics, the incorporation of D-amino acids is a critical strategy for enhancing proteolytic stability and extending the in vivo half-life of peptide drugs. Fmoc-D-Leu-OPfp (N-α-Fmoc-D-leucine pentafluorophenyl ester) represents a highly specialized, pre-activated building block designed for Solid Phase Peptide Synthesis (SPPS). By leveraging the potent electron-withdrawing capabilities of the pentafluorophenyl (OPfp) group, this reagent enables rapid, additive-free aminolysis[1].

This technical guide dissects the physicochemical properties, mechanistic causality, and experimental workflows associated with Fmoc-D-Leu-OPfp, providing drug development professionals with a self-validating framework for integrating this reagent into high-purity, stereospecific peptide synthesis.

Physicochemical Properties & Structural Data

Fmoc-D-Leu-OPfp is an isolable, shelf-stable activated ester. Unlike in situ generated active esters (which require coupling reagents like HATU or DIC and additives like HOBt), OPfp esters are synthesized ex ante and purified, ensuring that no coupling byproducts or unreacted activating agents enter the SPPS reaction vessel[2].

Table 1: Quantitative and Structural Properties of Fmoc-D-Leu-OPfp [3]

PropertyValue / Description
Chemical Name N-α-Fmoc-D-leucine pentafluorophenyl ester
CAS Number 184840-63-9
Molecular Formula C₂₇H₂₂F₅NO₄
Molecular Weight 519.5 g/mol
Stereochemistry D-enantiomer (R-configuration at the α-carbon)
Activation Handle Pentafluorophenyl (-OPfp) ester
N-Terminal Protection Fluorenylmethyloxycarbonyl (Fmoc)
Primary Application Additive-free SPPS, Flow Chemistry Peptide Synthesis

Mechanistic Causality: The Pentafluorophenyl Advantage

The fundamental challenge in coupling D-amino acids is the risk of epimerization (racemization) back to the L-form. Traditional coupling methods utilizing phosphonium or uronium salts (e.g., PyBOP, HATU) require a tertiary amine base like DIPEA. The presence of this base can abstract the α-proton of the activated amino acid, leading to the formation of an oxazolone intermediate that rapidly epimerizes[4].

The Causality of OPfp Selection: Fmoc-D-Leu-OPfp bypasses this pathway entirely. The five fluorine atoms on the phenyl ring exert a profound inductive electron-withdrawing effect (-I effect). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ester carbonyl, making it exceptionally susceptible to nucleophilic attack by the deprotected N-terminus of the resin-bound peptide[5]. Because the ester is pre-activated, no auxiliary base is required for the coupling step. The absence of base eliminates the primary thermodynamic driver for α-proton abstraction, thereby preserving the absolute D-chirality of the leucine residue[2].

Mechanism A Fmoc-D-Leu-OPfp (Pre-activated Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B Peptide N-Terminus (Nucleophile) B->C D Elongated Peptide (Amide Bond Formation) C->D Collapse & Elimination E Pentafluorophenol (Leaving Group) C->E

Mechanistic pathway of additive-free aminolysis using Fmoc-D-Leu-OPfp.

Experimental Workflow: Additive-Free SPPS Protocol

To maximize the utility of Fmoc-D-Leu-OPfp, the following protocol outlines a self-validating system for its incorporation into a growing peptide chain. This methodology is particularly optimized for continuous flow peptide synthesis, where the absence of coupling additives prevents reactor fouling and simplifies in-line UV monitoring[2].

Phase 1: Preparation and Deprotection
  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 20 minutes to maximize the accessibility of the N-terminal amines.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 5 minutes.

  • Validation (Deprotection): Monitor the effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal. Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Phase 2: Additive-Free Coupling

Causality Check: Do not add DIPEA, HATU, or HOBt. The introduction of these reagents defeats the purpose of the pre-activated OPfp ester and re-introduces epimerization risks.

  • Reagent Preparation: Dissolve 3.0 equivalents of Fmoc-D-Leu-OPfp (relative to resin loading) in a minimal volume of anhydrous DMF.

  • Coupling Reaction: Circulate the Fmoc-D-Leu-OPfp solution through the resin bed for 15–30 minutes at room temperature. The high electrophilicity of the OPfp ester ensures rapid kinetics even in the absence of catalysts[5].

  • Validation (Coupling): Perform a Kaiser Test on a micro-cleaved resin sample. A yellow color (negative result) indicates complete acylation of the primary amines. If the test is blue (positive), extend the coupling time by 15 minutes.

  • Post-Coupling Wash: Wash the resin with DMF (3 × 1 min) to remove the liberated pentafluorophenol byproduct.

Phase 3: Cleavage
  • Global Cleavage: Once the sequence is complete, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

Workflow Step1 1. Resin Preparation (Swelling in DMF) Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 3. Additive-Free Coupling (Fmoc-D-Leu-OPfp in DMF) Step2->Step3 Step4 4. In-line Validation (Kaiser Test / UV) Step3->Step4 Step4->Step2 Next Cycle Step5 5. Cleavage & Isolation (TFA/Scavengers) Step4->Step5 Sequence Complete

Continuous flow Solid Phase Peptide Synthesis (SPPS) workflow utilizing OPfp esters.

Strategic Applications in Drug Development

The use of Fmoc-D-Leu-OPfp is not merely a matter of synthetic convenience; it is a strategic choice in drug design. D-Leucine is frequently incorporated into antimicrobial peptides (AMPs) and peptide hormones to disrupt the recognition sequences of endogenous proteases.

By utilizing the OPfp ester, process chemists can achieve:

  • Absolute Stereochemical Fidelity: Crucial for regulatory compliance (e.g., FDA/EMA requirements for enantiomeric purity in peptide APIs).

  • Atom Economy in Scale-Up: The additive-free nature of OPfp couplings reduces the total mass of reagents required per coupling cycle, significantly lowering the E-factor (environmental factor) of the synthesis process[1].

  • Flow Chemistry Compatibility: Pentafluorophenol, the sole byproduct of the coupling step, is highly soluble in DMF and easily washed away, preventing the precipitation issues commonly associated with urea byproducts from DIC/carbodiimide couplings[2].

References

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction Source: ACS Publications URL:[Link]

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

Fmoc-D-leucine pentafluorophenyl ester chemical structure

Title: Technical Whitepaper: Fmoc-D-Leucine Pentafluorophenyl Ester – Structural Dynamics and Synthetic Utility Executive Summary Fmoc-D-Leucine Pentafluorophenyl Ester (Fmoc-D-Leu-OPfp) represents a specialized class of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Fmoc-D-Leucine Pentafluorophenyl Ester – Structural Dynamics and Synthetic Utility

Executive Summary

Fmoc-D-Leucine Pentafluorophenyl Ester (Fmoc-D-Leu-OPfp) represents a specialized class of pre-activated amino acid derivatives designed for high-fidelity peptide synthesis. Unlike in-situ activation methods (e.g., HATU/DIEA or DIC/Oxyma), Pfp esters isolate the activation step from the coupling event. This separation offers a distinct advantage in Good Manufacturing Practice (GMP) and automated flow chemistry: it minimizes the risk of racemization—a critical failure mode when incorporating D-amino acids—and eliminates the need for handling unstable uronium/phosphonium salts during the coupling cycle.

This guide details the chemical architecture, synthesis protocols, and application of Fmoc-D-Leu-OPfp, written from the perspective of optimizing chiral purity and coupling efficiency.

Chemical Identity & Architecture

The molecule comprises three distinct functional domains: the Fmoc protecting group (N-terminal stability), the D-Leucine core (chiral payload), and the Pentafluorophenyl ester (activated leaving group).

Property Data
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid pentafluorophenyl ester
Common Name Fmoc-D-Leu-OPfp
CAS Number 184840-63-9
Molecular Formula C₂₇H₂₂F₅NO₄
Molecular Weight 519.46 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DCM, THF; Insoluble in water
Storage +2°C to +8°C (Desiccated); Stable for >12 months
Structural Visualization

The following diagram maps the functional zones of the molecule, highlighting the electron-withdrawing nature of the Pfp group that drives reactivity.

ChemicalStructure cluster_0 Reactivity Profile Fmoc Fmoc Group (Base-Labile Protection) Core D-Leucine Core (R-Configuration) Fmoc->Core Carbamate Linkage (Stable to Acid) Pfp Pentafluorophenyl Ester (Activated Leaving Group) Core->Pfp Active Ester Bond (High Electrophilicity) Nucleophilic Attack Nucleophilic Attack Pfp->Nucleophilic Attack Susceptible to R-NH2

Caption: Structural decomposition of Fmoc-D-Leu-OPfp showing the modular functional groups.

Mechanistic Insight: Why Pfp Esters?

The utility of Fmoc-D-Leu-OPfp stems from the pKa modulation of the leaving group.

  • Standard Alkyl Ester: Leaving group is alkoxide (pKa ~16). Non-reactive.

  • Pentafluorophenol (HOPfp): The five fluorine atoms exert a massive inductive electron-withdrawing effect, stabilizing the phenoxide anion. The pKa drops to ~5.5 .

The Consequence: The carbonyl carbon becomes highly electrophilic, allowing aminolysis (peptide bond formation) to occur rapidly without additional activators, though catalysts like HOBt are often used to accelerate the kinetics further in solid-phase peptide synthesis (SPPS).

Synthesis Protocol: Preparation of Fmoc-D-Leu-OPfp

While commercially available, in-house synthesis is often required for custom isotopes or when batch-specific purity is paramount.

Objective: Synthesize Fmoc-D-Leu-OPfp from Fmoc-D-Leu-OH. Scale: 10 mmol basis.

Reagents:
  • Fmoc-D-Leu-OH: 3.53 g (10 mmol)

  • Pentafluorophenol (HOPfp): 1.84 g (10 mmol)

  • DCC (N,N'-Dicyclohexylcarbodiimide): 2.06 g (10 mmol)

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Dioxane (50 mL)

Step-by-Step Workflow:
  • Dissolution: Dissolve Fmoc-D-Leu-OH and Pentafluorophenol in anhydrous EtOAc at 0°C (ice bath).

  • Activation: Add DCC dropwise. The reaction is exothermic; temperature control is vital to prevent initial racemization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 3–12 hours.

    • Observation: A white precipitate of Dicyclohexylurea (DCU) will form.

  • Filtration: Filter off the DCU byproduct. Wash the filter cake with cold EtOAc.

  • Workup: Evaporate the filtrate to dryness under reduced pressure.

  • Crystallization: Recrystallize the residue from Ethanol/Hexane or EtOAc/Petroleum Ether.

  • Validation: Verify structure via NMR and purity via HPLC.

SynthesisWorkflow Start Start: Fmoc-D-Leu-OH + HOPfp in EtOAc (0°C) AddDCC Add DCC (Coupling Agent) Start->AddDCC Stir Stir 1h @ 0°C -> RT (3-12h) (DCU Precipitates) AddDCC->Stir Filter Filter DCU Byproduct Stir->Filter Crystallize Recrystallize (EtOH/Hexane) Filter->Crystallize Final Pure Fmoc-D-Leu-OPfp Crystallize->Final

Caption: Synthesis pathway for Fmoc-D-Leu-OPfp via DCC-mediated esterification.

Application in Solid-Phase Peptide Synthesis (SPPS)

Using Pfp esters in SPPS differs slightly from standard coupling. The ester is already activated, so no HATU/HBTU is needed. However, the addition of HOBt (1-Hydroxybenzotriazole) is standard practice to catalyze the reaction and suppress any potential racemization.

Protocol: Coupling Cycle
  • Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 mins.

  • Deprotection: Remove N-terminal Fmoc from the resin-bound peptide using 20% Piperidine in DMF (2 x 10 mins).[1] Wash thoroughly with DMF.[2][3]

  • Coupling Solution Prep:

    • Weigh Fmoc-D-Leu-OPfp (3 eq. relative to resin loading).[1][2][3][4][5]

    • Weigh HOBt (3 eq.).

    • Dissolve in minimal DMF .

    • Note: No base (DIEA) is strictly necessary if the resin is free base, but a catalytic amount (0.5 eq) is sometimes added to ensure pH neutrality.

  • Reaction: Add solution to resin. Shake at RT for 45–60 mins.[4]

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling (Extend time or re-couple).

    • Colorless beads: Complete coupling.[5]

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).[2]

Quality Control & Troubleshooting

Self-Validating the Material: Before using a stored batch of Fmoc-D-Leu-OPfp, perform these checks:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: EtOAc/Hexane (1:1).

    • Visualization: UV light (Fmoc absorbs strongly).

    • Check: Ensure no free Pentafluorophenol (lower Rf) or free Fmoc-D-Leu-OH is visible.

  • Chiral HPLC:

    • Use a chiral column (e.g., Chiralcel OD-H).

    • Confirm D-enantiomer purity >99.5%. The presence of L-isomer indicates racemization during synthesis or storage.

Common Issues:

  • Slow Coupling: Pfp esters are slower than HATU. If coupling is incomplete after 1 hour, add 1 eq. of DIEA or heat to 40°C (caution: heat increases racemization risk).

  • Hydrolysis: If the solid smells strongly of phenol (medicinal/acrid), moisture has hydrolyzed the ester. Recrystallize or discard.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.
  • Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids in peptide synthesis. Synthesis, 1983(04), 325-327.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[5] Tetrahedron, 60(11), 2447-2467.

  • Sigma-Aldrich. (n.d.). Product Specification: Fmoc-Leu-OPfp (L-isomer reference for properties).

  • PubChem. (2024). Compound Summary: Fmoc-D-leucine pentafluorophenyl ester (CAS 184840-63-9).[6][7]

Sources

Foundational

Advanced Peptide Synthesis Guide: Fmoc-Leu-OPfp (CAS 86060-88-0)

Topic: CAS number 86060-88-0 (Fmoc-Leu-OPfp) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary CAS 86060-88-0 , chemically known as Fmoc-L-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number 86060-88-0 (Fmoc-Leu-OPfp) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

CAS 86060-88-0 , chemically known as Fmoc-L-leucine pentafluorophenyl ester (Fmoc-Leu-OPfp) , is a high-performance, pre-activated amino acid building block used in Solid Phase Peptide Synthesis (SPPS). Unlike standard free amino acids that require in situ activation (e.g., via DIC/HOBt or HATU), Fmoc-Leu-OPfp isolates the activation step, providing a stable, crystalline reagent that undergoes rapid aminolysis with minimal racemization.

This guide details the physicochemical profile, mechanistic advantages, and validated protocols for integrating Fmoc-Leu-OPfp into high-fidelity peptide manufacturing workflows. It is particularly relevant for the synthesis of aggregation-prone sequences or when "difficult" couplings require suppression of enantiomerization.

Chemical Identity & Physicochemical Profiling[2][3]

Nomenclature and Structure
  • IUPAC Name: (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

  • Common Name: Fmoc-Leu-OPfp[1]

  • Synonyms: N-α-Fmoc-L-leucine pentafluorophenyl ester

  • Molecular Formula: C₂₇H₂₂F₅NO₄

  • Molecular Weight: 519.46 g/mol

Key Physicochemical Properties
PropertyValueContext
Appearance White to off-white powderCrystalline solid, easy to handle.
Melting Point 112–116 °CIndicates high purity and stability compared to oil-based active esters.
Solubility DMF, DCM, THFHighly soluble in standard SPPS solvents.
Purity (HPLC) ≥ 98%Critical for preventing deletion sequences in long peptides.
Chirality L-isomerEnantiomeric purity is crucial; D-isomer content typically <0.5%.

Mechanism of Action: The Pentafluorophenyl Advantage

The utility of CAS 86060-88-0 lies in the pentafluorophenyl (Pfp) ester moiety.[2][3] The five fluorine atoms on the phenyl ring exert a strong inductive electron-withdrawing effect, making the carbonyl carbon highly electrophilic and the pentafluorophenolate anion a stable leaving group (pKa ~5.5).

Aminolysis Pathway

When exposed to the free amine of a growing peptide chain, Fmoc-Leu-OPfp undergoes rapid nucleophilic acyl substitution. Unlike O-acylisourea intermediates formed by carbodiimides (which can rearrange to unreactive N-acylureas), the Pfp ester is stable until the amine attack occurs.

Mechanistic Diagram

The following diagram illustrates the activation and coupling pathway, highlighting the suppression of oxazolone-mediated racemization.

G cluster_racemization Racemization Control Reagent Fmoc-Leu-OPfp (CAS 86060-88-0) Transition Tetrahedral Intermediate Reagent->Transition Electrophilic Attack Oxazolone Oxazolone Formation Reagent->Oxazolone Suppressed by Steric/Electronic Factors Amine Resin-Bound Free Amine (-NH2) Amine->Transition Nucleophilic Attack Product Extended Peptide (Fmoc-Leu-Peptide-Resin) Transition->Product Amide Bond Formation Leaving Pentafluorophenol (Byproduct) Transition->Leaving Elimination

Caption: Mechanism of Fmoc-Leu-OPfp aminolysis showing direct amide bond formation and suppression of the racemization-prone oxazolone pathway.

Validated Experimental Protocols

Storage and Handling
  • Storage: Store at +2°C to +8°C. Keep desicated. Allow to reach room temperature before opening to prevent condensation hydrolysis.

  • Stability: Pfp esters are hydrolytically more stable than NHS esters, allowing for longer handling times in open air, but they should still be protected from moisture during long-term storage.

Standard SPPS Coupling Protocol

This protocol assumes a 0.1 mmol scale synthesis on a polystyrene or PEG-based resin.

Reagents:

  • Fmoc-Leu-OPfp (CAS 86060-88-0)

  • HOBt (1-Hydroxybenzotriazole) – Optional catalyst

  • DMF (N,N-Dimethylformamide) – Peptide grade

  • DIPEA (N,N-Diisopropylethylamine) – Only if pH adjustment is needed

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 min).[4]

    • Wash thoroughly (5 x DMF) to remove piperidine.[2] Note: Residual piperidine will prematurely cleave the Fmoc group of the incoming Fmoc-Leu-OPfp.

  • Coupling Solution Preparation:

    • Weigh 3 equivalents (relative to resin loading) of Fmoc-Leu-OPfp.

    • Optional: Weigh 3 equivalents of HOBt (anhydrous). HOBt catalyzes the reaction by forming a highly reactive benzotriazole ester in situ, further accelerating kinetics.

    • Dissolve in minimal DMF (concentration ~0.3 M).

  • Coupling Reaction:

    • Add the solution to the resin.[5]

    • Agitate at room temperature for 30–60 minutes .

    • Monitoring: Perform a Kaiser test (ninhydrin) or TNBS test. If positive (blue/red), extend reaction time or recouple.

  • Washing:

    • Drain the reaction vessel.[2][5]

    • Wash resin with DMF (3x), DCM (3x), and DMF (3x).[5][6]

Protocol Visualization

SPPS_Workflow Start Start: Resin-Peptide-NH2 Dissolve Dissolve Fmoc-Leu-OPfp (+ HOBt optional) in DMF Add Add to Reaction Vessel Start->Add Dissolve->Add React Agitate 30-60 min (Room Temp) Add->React Test Kaiser Test React->Test Wash Wash (DMF/DCM) Test->Wash Negative (Colorless) Recouple Recouple Test->Recouple Positive (Blue) Next Next Cycle / Cleavage Wash->Next Recouple->React

Caption: Decision tree for SPPS coupling using Fmoc-Leu-OPfp. The self-validating Kaiser test step ensures high coupling efficiency.

Comparative Analysis: Why Choose Pfp Esters?

Researchers often choose between in situ activation (carbodiimides) and pre-activated esters (NHS, Pfp). The table below summarizes the technical rationale for selecting CAS 86060-88-0.

FeatureFmoc-Leu-OPfp (Pfp Ester)Fmoc-Leu-OSu (NHS Ester)DIC/HOBt (In Situ)
Reactivity High (Fast kinetics)ModerateVariable (Diffusion limited)
Hydrolytic Stability High (Stable in moist air)Low (Hydrolyzes rapidly)N/A (Generated in situ)
Racemization Risk Very Low LowModerate (if base excess)
Byproducts Pentafluorophenol (Easy wash)N-HydroxysuccinimideUrea (Difficult to remove)
Atom Economy Lower (Leaving group is heavy)ModerateHigh

Expert Insight: While Pfp esters are more expensive per gram than free amino acids, their use is justified in GMP production of therapeutic peptides where impurity profiles must be strictly controlled. The elimination of urea byproducts (common with DCC/DIC) simplifies downstream purification.

Safety & Toxicology Information

Although Fmoc-Leu-OPfp is a controlled reagent, standard laboratory safety protocols apply.

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory System)

  • Handling: Use in a fume hood. The leaving group, pentafluorophenol, is acidic and has a distinct odor; however, it is easily removed by DMF washes.

  • First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Kisfaludy, L., & Schön, I. (1983). "Pentafluorophenyl esters of amino acids in peptide synthesis." Synthesis, 1983(04), 325-327. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][7][8][9][10][11][12] Tetrahedron, 61(46), 10827-10852. Link

  • PubChem. (n.d.). Compound Summary for CAS 86060-88-0. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Fmoc-Leu-OPfp Product Specification & MSDS. Merck KGaA. Link

Sources

Exploratory

The Architect of Modern Peptide Synthesis: A Technical Whitepaper on the Fmoc Protecting Group

Executive Summary For over four decades, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has served as the foundational pillar of Solid-Phase Peptide Synthesis (SPPS). By enabling an orthogonal protection strategy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For over four decades, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has served as the foundational pillar of Solid-Phase Peptide Synthesis (SPPS). By enabling an orthogonal protection strategy, Fmoc chemistry bypassed the harsh, repetitive acid treatments required by the legacy Boc/Benzyl methodology, unlocking the synthesis of complex, modified, and aggregation-prone peptides. This whitepaper provides an in-depth mechanistic analysis of Fmoc chemistry, validated experimental protocols, and strategies for mitigating sequence-dependent pathologies, designed for scientists and drug development professionals.

The Orthogonal Revolution in SPPS

Introduced by Louis A. Carpino and Grace Y. Han in the early 1970s, the Fmoc group fundamentally transformed peptide chemistry by establishing true chemical orthogonality[1][2]. In the older Boc (tert-butyloxycarbonyl) strategy, both the N-terminal temporary protecting group and the side-chain permanent protecting groups were acid-labile, requiring trifluoroacetic acid (TFA) for iterative deprotection and highly toxic, dangerous anhydrous hydrogen fluoride (HF) for final cleavage[3][4].

Fmoc inverted this paradigm. The Fmoc group is highly stable to acidic conditions but uniquely labile to mild bases[1][5]. This allows the growing peptide chain to be iteratively deprotected using a secondary amine (typically piperidine), while the side-chain protecting groups (e.g., tBu, Trt, Pbf) and the resin linker remain completely intact until the final, single-step TFA global cleavage[3][5].

Mechanistic Causality: The E1cB Elimination Pathway

The chemical elegance of the Fmoc group lies in its highly specific cleavage mechanism. Unlike Boc deprotection, which proceeds via acid-catalyzed unimolecular decomposition (SN1-like), Fmoc removal is driven by a base-induced E1cB (Elimination Unimolecular conjugate Base) mechanism[3][6].

The Chemical Logic
  • Proton Abstraction: The fluorenyl ring system makes the

    
    -hydrogen at the C9 position unusually acidic (pKa ~23 in DMSO)[7]. A mild base, such as piperidine, abstracts this proton, generating a fluorenyl carbanion. This intermediate is highly stabilized because the deprotonated system fulfills Hückel's rule (14 
    
    
    
    electrons), rendering it aromatic[6][7].
  • 
    -Elimination:  The stabilized carbanion rapidly undergoes 
    
    
    
    -elimination, breaking the carbamate C-O bond. This releases carbon dioxide (decarboxylation) and the free primary amine of the peptide[2][6].
  • Electrophilic Scavenging: The elimination generates dibenzofulvene (DBF) , a highly reactive electrophile. If left unchecked, DBF will rapidly alkylate the newly liberated N-terminal amine, creating irreversible +222 Da deletion/adduct sequences[2]. Piperidine acts as both the base to initiate the reaction and the nucleophile to scavenge DBF, forming a stable DBF-piperidine adduct[2][6].

E1cB A 1. Fmoc-Peptide (Starting Material) B 2. Proton Abstraction (Base: Piperidine) A->B Base attacks C9 proton C 3. Fluorenyl Carbanion (Stabilized Intermediate) B->C Forms 14π e- system D 4. β-Elimination (Releases CO2) C->D C-O bond breaks E 5. Free Amine Peptide + Dibenzofulvene (DBF) D->E Decarboxylation F 6. DBF-Piperidine Adduct (Scavenged Byproduct) E->F Piperidine traps DBF

Caption: The E1cB mechanism of Fmoc deprotection and subsequent DBF scavenging.

Comparative Analytics of Deprotection Reagents

While 20% piperidine in N,N-dimethylformamide (DMF) remains the gold standard, regulatory restrictions (DEA monitoring) and sequence-specific challenges have driven the adoption of alternative bases[2][8]. The choice of base dictates the kinetic rate of the E1cB elimination and the efficiency of DBF scavenging.

Table 1: Quantitative Comparison of Fmoc Deprotection Reagents
Deprotection ReagentConcentrationStandard TimeDBF ScavengingMechanistic & Application Notes
Piperidine 20% (v/v) in DMF2 x 10 minExcellentGold standard. Acts optimally as both the proton-abstracting base and the DBF nucleophilic scavenger[2][3].
4-Methylpiperidine 20% (v/v) in DMF2 x 10 minExcellentDirect structural analog to piperidine with identical kinetics. Avoids DEA regulatory restrictions[8].
Piperazine 10% (w/v) in DMF/EtOH2 x 10 minGoodLess toxic, unregulated alternative. Requires the addition of ethanol (10%) to maintain solubility. Slightly slower kinetics for sterically hindered residues[3][8].
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2-5% (v/v) in DMF2 x 3 minNone Non-nucleophilic, ultra-strong base. Cleaves Fmoc almost instantaneously but cannot trap DBF. Must be combined with a secondary amine (e.g., piperidine) to prevent alkylation[3][9].

Validated Experimental Workflow: The Fmoc-SPPS Cycle

A robust SPPS protocol must be a self-validating system. The following methodology outlines the standard cycle for Fmoc deprotection and amino acid coupling, integrating causality and analytical checkpoints.

Step-by-Step Methodology

Step 1: Resin Solvation (Swelling)

  • Action: Suspend the peptidyl-resin in DMF or N-methyl-2-pyrrolidone (NMP) for 30–60 minutes[5][6].

  • Causality: Dry polystyrene/PEG resins are collapsed. Solvation expands the polymer matrix, maximizing the surface area and ensuring that internal reactive sites are accessible to reagents[5].

Step 2: Fmoc Deprotection

  • Action: Drain the solvent. Add 20% (v/v) piperidine in DMF. Agitate for 3–5 minutes, drain, and repeat with a fresh aliquot for 10–15 minutes[5][6].

  • Causality: The two-stage treatment ensures kinetic completion. The first brief wash neutralizes any residual acids and initiates cleavage, while the second longer step drives the equilibrium to >99% completion[6].

  • Self-Validation: The DBF-piperidine adduct is a strong chromophore. Monitor the reaction effluent via UV spectrophotometry at ~300 nm. A plateau in absorbance confirms complete deprotection[6][10].

Step 3: Washing

  • Action: Wash the resin 5–7 times with DMF[5][6].

  • Causality: Complete removal of residual piperidine and the DBF adduct is critical. Any remaining base will cause premature Fmoc cleavage of the incoming activated amino acid, leading to double-coupling errors[5][6].

Step 4: Amino Acid Coupling

  • Action: Dissolve 3–5 equivalents of the next Fmoc-amino acid and coupling reagent (e.g., HATU or DIC/Oxyma) in DMF. Add a tertiary amine base (e.g., DIPEA) to initiate activation. Add the mixture to the resin and agitate for 1–2 hours[5][11].

  • Self-Validation: Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle before the next deprotection.

SPPS_Cycle Swell Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Cycle (Remove DBF Adduct) Deprotect->Wash1 UV ~300nm Couple Amino Acid Coupling (AA + HATU + DIPEA) Wash1->Couple Wash2 Wash Cycle (Remove Excess Reagents) Couple->Wash2 Validate Validation (Kaiser Test / UV Monitor) Wash2->Validate Validate->Deprotect Incomplete/Next AA Cleave Global Cleavage (TFA Cocktail) Validate->Cleave Sequence Complete

Caption: The iterative, self-validating cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Managing Sequence-Dependent Pathologies

While Fmoc chemistry is highly robust, the repetitive use of basic conditions can trigger specific side reactions in susceptible sequences.

Aspartimide Formation
  • Mechanism: In sequences containing Asp-X (particularly Asp-Gly or Asp-Ser), the repeated exposure to piperidine catalyzes the nucleophilic attack of the backbone amide nitrogen on the esterified ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -carboxylic acid of the Asp side chain[2]. This forms a five-membered aspartimide ring, which can subsequently reopen to form ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
    
    
    
    - or
    
    
    -piperidides, destroying the peptide sequence and causing epimerization[2].
  • Mitigation Strategy: Avoid the use of DBU in Asp-containing sequences, as strong bases heavily catalyze this reaction[9]. Instead, utilize a modified deprotection cocktail containing 0.1 M HOBt or 1% formic acid in piperazine to suppress the ionization of the backbone amide[2]. Alternatively, employ backbone-protecting groups like Dmb or Hmb on the adjacent residue.

Diketopiperazine (DKP) Formation
  • Mechanism: At the dipeptide stage (when only two amino acids are on the resin), the base-induced removal of the Fmoc group liberates a free amine. If the C-terminal residue is highly prone to cis-trans isomerization (e.g., Proline), the free amine can loop back and attack the ester linkage connecting the peptide to the resin, cleaving the dipeptide off the solid support as a cyclic diketopiperazine[10][12].

  • Mitigation Strategy: Utilize sterically hindered resins (such as 2-chlorotrityl chloride resin) which physically block the intramolecular attack, or ensure the third amino acid is coupled extremely rapidly (e.g., via pre-activated symmetrical anhydrides) to trap the free amine before cyclization can occur[10].

Conclusion

The Fmoc protecting group remains the undisputed architect of modern peptide synthesis. By leveraging the E1cB elimination mechanism, Fmoc chemistry provides a mild, orthogonal, and easily monitored pathway for peptide elongation. As the field advances toward microwave-assisted synthesis and green-solvent protocols, the fundamental principles of Fmoc deprotection kinetics and DBF scavenging continue to dictate the boundaries of synthetic peptide drug development.

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives PeptideChemistry.org[Link]

  • Cysteine protecting groups: applications in peptide and protein science Chemical Society Reviews (RSC Publishing)[Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Total Synthesis[Link]

  • WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore Google P
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH[Link]

  • Accelerated Multiphosphorylated Peptide Synthesis Organic Process Research & Development - ACS Publications[Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry AAPPTec [Link]

Sources

Foundational

Technical Guide: Fmoc-D-Leu-OPfp for Synthesis of Enzyme-Resistant Peptides

Executive Summary This technical guide details the strategic application of Fmoc-D-Leucine pentafluorophenyl ester (Fmoc-D-Leu-OPfp) in Solid-Phase Peptide Synthesis (SPPS). It addresses the critical challenge of in vivo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the strategic application of Fmoc-D-Leucine pentafluorophenyl ester (Fmoc-D-Leu-OPfp) in Solid-Phase Peptide Synthesis (SPPS). It addresses the critical challenge of in vivo peptide instability caused by proteolytic degradation.[1] By leveraging the stereochemical "mismatch" of D-amino acids against native proteases, combined with the racemization-suppressing activation of pentafluorophenyl (OPfp) esters, researchers can engineer peptidomimetics with significantly extended plasma half-lives without compromising synthetic purity.

Introduction: The Stability-Purity Paradox

Therapeutic peptides often fail not due to a lack of potency, but due to rapid clearance. Native L-peptides are substrates for ubiquitous endogenous proteases (e.g., chymotrypsin, trypsin, pepsin), leading to half-lives measured in minutes.

The Solution: Incorporating D-amino acids (like D-Leucine) disrupts the stereospecific binding pockets of these enzymes. However, this introduces a synthetic risk: Racemization .[2] If the D-isomer converts back to the L-isomer during coupling, the therapeutic advantage is lost, and the product becomes an impurity mixture.

The Reagent: Fmoc-D-Leu-OPfp is the high-fidelity solution. Unlike in-situ activation methods (e.g., HATU/DIPEA) which can induce oxazolone-mediated racemization, the pre-formed OPfp ester provides a "clean," highly reactive electrophile that couples rapidly while maintaining chiral integrity.

Table 1: Comparative Profile of Activation Strategies
FeatureFmoc-D-Leu-OPfp (Active Ester) HBTU/HATU (In-Situ Activation) Fmoc-D-Leu-OSu (NHS Ester)
Coupling Mechanism Aminolysis (Direct Attack)Uronium/Guanidinium formationAminolysis
Racemization Risk Ultra-Low (No oxazolone intermediate)Moderate to High (Base dependent)Low
Reactivity High (Electron-withdrawing F atoms)Very HighModerate
Hydrolytic Stability High (Stable solid)Low (Must use immediately)Moderate
Byproducts Pentafluorophenol (Easy wash)Tetramethylurea (Soluble)N-Hydroxysuccinimide

Chemical Profile & Mechanism[3][4][5][6]

The Reagent
  • Chemical Name: Fmoc-D-Leucine pentafluorophenyl ester

  • Role: Chiral building block.

  • Key Moiety: The Pentafluorophenyl (Pfp) group is a strong electron-withdrawing group.[3] It activates the carbonyl carbon for nucleophilic attack by the amine on the resin-bound peptide.

Mechanism of Action (Aminolysis)

The reaction proceeds via a direct nucleophilic attack. The amine of the growing peptide chain attacks the carbonyl carbon of the Fmoc-D-Leu-OPfp. The Pfp group is an excellent leaving group due to the inductive effect of the five fluorine atoms, which stabilize the resulting phenoxide anion.

Why this preserves chirality: In standard uronium activation (e.g., HBTU), the activated amino acid can cyclize into an oxazolone intermediate. This intermediate is prone to tautomerization, leading to loss of chirality at the alpha-carbon. Pre-formed OPfp esters bypass the oxazolone pathway almost entirely under neutral or slightly basic conditions.

Strategic Synthesis Protocol (SPPS)

Materials & Preparation
  • Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Solvent: DMF (N,N-Dimethylformamide), Peptide synthesis grade (Amine-free).

  • Reagent: Fmoc-D-Leu-OPfp (Store at -20°C, desiccated).

  • Catalyst (Optional): HOAt (1-Hydroxy-7-azabenzotriazole) can accelerate coupling for sterically hindered sequences but is often unnecessary for standard couplings.

Step-by-Step Workflow

Step 1: Resin Preparation (Swelling) [4]

  • Weigh appropriate resin amount (e.g., 0.1 mmol scale).[5]

  • Swell in DMF for 30–60 minutes.

  • Drain DMF.

Step 2: Fmoc Deprotection

  • Add 20% Piperidine in DMF (5 mL).

  • Agitate for 5 minutes. Drain.

  • Add fresh 20% Piperidine in DMF (5 mL).

  • Agitate for 10–15 minutes. Drain.

  • Wash: DMF (5x), DCM (3x), DMF (5x). Crucial: Remove all traces of piperidine to prevent premature removal of the next Fmoc group.

Step 3: Coupling with Fmoc-D-Leu-OPfp Note: Unlike HBTU/DIC methods, you do NOT need to "activate" this reagent. It is already active.

  • Dissolve Fmoc-D-Leu-OPfp (3.0 equivalents) in minimum DMF.

    • Optimization: If the sequence is hindered, add HOAt (3.0 eq) .

  • Add the solution to the resin.[4][6]

  • Base Addition: Add DIPEA (3.0 eq) only if using HOAt or if the resin requires neutralization. For pure OPfp coupling, base is often omitted to strictly minimize base-catalyzed racemization.

  • Agitate at Room Temperature for 45–60 minutes .

Step 4: Monitoring (The Kaiser Test)

  • Take a few resin beads.

  • Add Ninhydrin reagents (A, B, C). Heat at 100°C for 2 mins.

  • Result:

    • Blue/Purple: Incomplete coupling (Free amines present).

      
      Recouple.
      
    • Yellow/Clear: Complete coupling.

      
      Proceed.
      

Step 5: Capping (Optional but Recommended)

  • Add Acetic Anhydride/Pyridine/DMF solution.

  • Agitate for 5 minutes to cap any unreacted amines (prevents deletion sequences).

Visualization of the SPPS Cycle

SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Deprotection (20% Piperidine) Start->Deprotect Remove Fmoc Wash1 Wash (DMF/DCM) Deprotect->Wash1 Remove Piperidine FreeAmine Free Amine Species (H2N-Peptide-Resin) Wash1->FreeAmine Coupling Coupling Reaction Add: Fmoc-D-Leu-OPfp (No pre-activation needed) FreeAmine->Coupling Nucleophilic Attack Intermediate Transition State (Aminolysis of Pfp Ester) Coupling->Intermediate Release Pfp-OH Wash2 Wash (DMF) Intermediate->Wash2 End Elongated Peptide (Fmoc-D-Leu-Peptide-Resin) Wash2->End Cycle Complete End->Start Next Cycle

Figure 1: The SPPS cycle utilizing Fmoc-D-Leu-OPfp. Note the streamlined coupling step that bypasses in-situ activation.

Enzyme Resistance: The Mechanism

The incorporation of D-Leucine creates a "steric clash" within the active site of proteolytic enzymes.

  • Chymotrypsin/Pepsin: These proteases cleave peptide bonds adjacent to hydrophobic residues (like Leucine). They rely on a specific 3D "pocket" (S1 pocket) that accommodates the L-Leucine side chain.

  • The Mismatch: D-Leucine orients its isobutyl side chain in the opposite direction relative to the peptide backbone.

  • Result: The enzyme's catalytic triad cannot align with the scissile bond. The peptide binds poorly or not at all, rendering it "invisible" to the protease.

Visualization of Proteolytic Resistance

Enzyme_Resistance cluster_L Native Peptide (L-Leu) cluster_D Engineered Peptide (D-Leu) Enzyme Protease Active Site (L-Specific Pocket) L_Pep L-Leu Peptide Enzyme->L_Pep Recognizes D_Pep D-Leu Peptide (Synthesized via OPfp) Enzyme->D_Pep Rejects L_Fit Perfect Fit (Induced Fit) L_Pep->L_Fit L_Result Hydrolysis (Degradation) L_Fit->L_Result D_Fit Steric Clash (No Binding) D_Pep->D_Fit D_Result Intact Peptide (High Stability) D_Fit->D_Result

Figure 2: Mechanism of proteolytic resistance. D-Leu substitution prevents the "induced fit" required for enzymatic cleavage.

Troubleshooting & Optimization

Racemization Control

Even with OPfp esters, racemization can occur if basicity is too high or reaction times are excessive.

  • Diagnosis: Use C18 HPLC. The D-isomer and L-isomer (diastereomers if other chiral centers exist) will typically have distinct retention times.

  • Correction: If racemization is detected (>1%), reduce the equivalents of base (DIPEA) or eliminate it entirely. Ensure the DMF is amine-free.[5][7]

Aggregation

D-amino acids can sometimes alter secondary structure (e.g., disrupting helices), leading to on-resin aggregation.

  • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP blends) or elevate temperature to 40°C during coupling (carefully, as heat increases racemization risk).

References

  • National Institutes of Health (NIH). (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis. PMC. [Link]

  • National Institutes of Health (NIH). (2000). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. PubMed. [Link]

Sources

Exploratory

Engineering Next-Generation Therapeutics: The Strategic Application of D-Leucine in Peptide Drug Design

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Peptide Therapeutics Division Executive Summary The translation of native L-peptides into systemic therapeutics is historically bottlenecked by...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Peptide Therapeutics Division

Executive Summary

The translation of native L-peptides into systemic therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation and off-target cytotoxicity. As application scientists, we must engineer molecular solutions that bypass these biological barriers without compromising target affinity. This whitepaper explores the strategic substitution of L-leucine with its stereochemical enantiomer, D-leucine. By inverting a single chiral center, we can erect stereochemical barriers against host proteases, decouple antimicrobial potency from mammalian hemolysis, and fundamentally alter pharmacokinetic biodistribution.

The Stereochemical Imperative: Overcoming L-Peptide Limitations

Native peptides synthesized via ribosomal pathways consist exclusively of L-amino acids. Consequently, endogenous proteases—including host serine proteases, bacterial elastases, and gastric pepsins—have evolved highly specific active sites tailored to recognize and cleave L-substrates[].

When developing peptide drugs, particularly antimicrobial peptides (AMPs) or neuropeptide analogues, relying on native L-sequences results in plasma half-lives measured in minutes. Furthermore, highly hydrophobic residues like L-leucine often drive the formation of rigid, continuous α-helices. While necessary for membrane interaction, these rigid structures frequently insert non-specifically into zwitterionic mammalian cell membranes, causing severe dose-limiting hemolytic toxicity[2].

To salvage these promising scaffolds, we employ chiral substitution . D-peptides and mixed D/L-peptides are less immunogenic, inherently resistant to post-translational modifications, and exhibit significantly lower attrition rates downstream in the drug development pipeline[3].

Mechanistic Causality of D-Leucine Substitution

To successfully deploy D-leucine, we must understand the causality behind its structural and biological effects.

Evasion of Proteolytic Recognition

The primary mechanism by which D-leucine imparts stability is through the introduction of a localized steric clash at the scissile bond. Crystallographic analyses of protease-peptide interactions reveal that host proteases require precise spatial alignment of the peptide backbone. When D-leucine is inserted, its side chain projects into an opposing spatial quadrant. This stereochemical inversion displaces the carbonyl oxygen of the D-residue by ≥1 Å from the catalytic serine of the protease. As a result, the enzyme-substrate interaction is converted from an active Michaelis complex into an inactive encounter complex, completely halting proteolysis at that junction[].

Decoupling Antimicrobial Potency from Mammalian Toxicity

In the design of AMPs (such as Brevinin or Ranalexin analogues), D-leucine serves as a structural "speed bump."

  • The Causality of Reduced Toxicity: Mammalian hemolysis is driven by the deep insertion of perfect, continuous α-helices into red blood cell membranes. D-leucine introduces a localized structural kink, slightly reducing the absolute helicity of the peptide and preventing this deep, toxic insertion[2].

  • The Causality of Retained Potency: Conversely, antibacterial activity is governed primarily by the peptide's overall amphipathic projection and electrostatic affinity for negatively charged bacterial membranes, rather than absolute structural handedness. Therefore, D-leucine substitution preserves the necessary hydrophobic bulk to anchor the peptide to bacteria while stripping away its mammalian toxicity[][4].

Mechanism L_Peptide Native L-Peptide Protease Rapid Protease Cleavage L_Peptide->Protease Toxicity High Hemolytic Toxicity L_Peptide->Toxicity D_Leu_Sub D-Leucine Substitution L_Peptide->D_Leu_Sub Rational Design Steric Steric Clash at Scissile Bond D_Leu_Sub->Steric Amphipathic Modulated Amphipathicity D_Leu_Sub->Amphipathic Stability Proteolytic Resistance Steric->Stability Selectivity Enhanced Selectivity Amphipathic->Selectivity

Caption: Mechanistic pathways of D-leucine substitution enhancing peptide stability.

Quantitative Efficacy: A Comparative Analysis

The therapeutic index (TI) of a peptide drug is the ratio of its toxic dose to its therapeutic dose. By analyzing recent structure-activity relationship (SAR) studies on Odorrana schmackeri-derived peptides (Brevinin-1OS and Brevinin-2OS), we can quantify the exact impact of D-leucine substitution[2][4].

As demonstrated in Table 1, the substitution of L-leucine with D-leucine at position 2 of the B1OS scaffold maintained potent Minimum Inhibitory Concentrations (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) while drastically increasing the HC50 (the concentration causing 50% hemolysis), effectively doubling the therapeutic index.

Table 1: Comparative Efficacy and Safety of L-Leu vs. D-Leu Substituted Peptides

Peptide VariantModification StrategyMIC: MRSA (µM)Hemolysis HC50 (µM)Therapeutic Index (HC50/MIC)
B1OS (Wild-type) None64>128>2.0
B1OS-L L-Leu addition at Pos 2429.92~7.5
B1OS-D-L D-Leu substitution at Pos 2474.50~18.6
B2OS(1-22)-NH2 C-terminal truncation810.44~1.3
[D-Leu2]B2OS D-Leu substitution at Pos 28118.10~14.8

(Note: A higher HC50 indicates lower toxicity. Data synthesized from robust in vitro evaluations[2][4])

Self-Validating Experimental Protocol: Synthesis & Evaluation

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating workflow for incorporating D-leucine into a peptide scaffold. Every step includes an orthogonal validation check to confirm causality before proceeding.

Step 1: In Silico Profiling & Hotspot Identification
  • Action: Utilize predictive modeling (e.g., Rosetta's hotspot-centric approach) to identify protease-susceptible L-leucine residues within the native sequence[3].

  • Causality: Computational pre-screening ensures we only disrupt sites that will yield a high return on stability without destroying the receptor-binding or membrane-anchoring interface.

Step 2: Solid-Phase Peptide Synthesis (SPPS)
  • Action: Synthesize the peptide from C-terminus to N-terminus on a Rink Amide resin using standard Fmoc chemistry.

  • Deprotection: 20% Piperidine in DMF for 15 minutes.

  • Coupling: 4 equivalents of Fmoc-D-Leu-OH, activated with HBTU and DIPEA in DMF for 45 minutes.

  • Causality: We specifically utilize HBTU/DIPEA to ensure rapid formation of the active ester. Slow coupling of bulky hydrophobic residues like leucine can lead to unwanted epimerization of the chiral center; rapid coupling locks the D-conformation in place.

Step 3: Cleavage and Global Deprotection
  • Action: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Causality: Triisopropylsilane (TIS) is a mandatory carbocation scavenger in this step. It prevents the highly reactive cleaved protecting groups from re-alkylating susceptible side chains, ensuring high crude purity.

Step 4: Orthogonal Structural Validation (CD Spectroscopy)
  • Action: Purify via RP-HPLC (>95% purity). Dissolve the purified peptide in 50% trifluoroethanol (TFE) to mimic a lipid membrane environment. Measure circular dichroism (CD) ellipticity from 190 to 260 nm.

  • Causality: This is our primary self-validation step. The D-leucine variant must show a slight reduction in the characteristic α-helical minima (at 208 nm and 222 nm) compared to the L-variant[2]. If the helicity is identical, the D-substitution failed to induce the intended structural kink, and the batch must be rejected before wasting resources on bioassays.

Step 5: Functional Bioassays
  • Action: Expose the validated peptide to human serum for 24 hours (assessing proteolytic stability via LC-MS) and perform standard MIC/Hemolysis assays.

SPPS_Workflow Resin Solid Support Deprotect Fmoc Deprotection Resin->Deprotect Couple D-Leu Coupling Deprotect->Couple Couple->Deprotect Repeat Cleave Global Cleavage Couple->Cleave Complete Purify RP-HPLC Purification Cleave->Purify

Caption: Step-by-step solid-phase peptide synthesis workflow for D-leucine incorporation.

Pharmacokinetics and Future Perspectives

The implications of D-leucine substitution extend far beyond the petri dish; they fundamentally alter in vivo pharmacokinetics. Because D-peptides are highly resistant to degradation, they exhibit prolonged retention in target organisms. For example, replacing all L-amino acids with D-amino acids in the AMP Ranalexin (creating "Danalexin") resulted in a peptide that bypassed rapid hepatic clearance and showed prolonged retention in the kidneys, opening new avenues for treating localized renal infections[5].

Moving forward, the utilization of D-leucine will advance from single-parameter optimization toward complete molecular programming. By integrating machine-learning-informed D-substitution patterns with targeted delivery mechanisms, drug designers will be able to create highly stable, non-immunogenic peptide therapeutics capable of addressing the most complex unmet medical needs.

References

  • Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences.

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI Toxins. 2

  • Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution. PMC. 5

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. MDPI. 4

  • De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. PNAS. 3

Sources

Foundational

Engineering Proteolytic Stability in Bioactive Peptides: The Role of Fmoc-D-Leu-OPfp in Advanced Solid-Phase Synthesis

Executive Summary The translation of bioactive peptides—such as antimicrobial peptides (AMPs), neuropeptides, and metabolic hormones—from in vitro discovery to clinical therapeutics is frequently bottlenecked by their po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of bioactive peptides—such as antimicrobial peptides (AMPs), neuropeptides, and metabolic hormones—from in vitro discovery to clinical therapeutics is frequently bottlenecked by their poor pharmacokinetic profiles. Natural L-peptides are highly susceptible to rapid degradation by endogenous proteases[1]. To circumvent this, the strategic substitution of L-amino acids with their D-enantiomers has emerged as a gold-standard structural engineering approach[2].

However, synthesizing D-peptides introduces a critical chemical challenge: maintaining enantiomeric purity during Solid-Phase Peptide Synthesis (SPPS). This technical guide explores the mechanistic advantages of using Fmoc-D-Leu-OPfp (Nα-Fmoc-D-leucine pentafluorophenyl ester), a pre-activated amino acid derivative that bypasses traditional coupling reagents, thereby eliminating racemization risks while maximizing coupling efficiency[3].

The Rationale for D-Amino Acid Substitution

Endogenous proteases (e.g., trypsin, chymotrypsin, and proteinase K) have evolved to recognize and cleave specific peptide bonds flanked by natural L-amino acids. By substituting a critical residue like L-Leucine with D-Leucine, the spatial orientation and chirality of the side chain are reversed[1].

This inversion results in a non-complementary side-chain topochemistry between the peptide analog and the protease's active site[1]. Because the protease can no longer dock with the substrate, enzymatic cleavage is sterically blocked. Studies on therapeutic targets, such as GLP-1 analogs, demonstrate that while an (L)-peptide may be completely degraded in under an hour, its (D)-substituted counterpart can retain 80% integrity after 6 hours of protease exposure[4].

Protease_Resistance P Therapeutic Peptide Design L L-Leucine Incorporation P->L D D-Leucine Incorporation (via Fmoc-D-Leu-OPfp) P->D Protease Endogenous Protease (e.g., Chymotrypsin) L->Protease Complementary Fit D->Protease Non-Complementary Topochemistry Degradation Enzymatic Cleavage (t½ < 1 hour) Protease->Degradation Stability Steric Evasion (t½ > 6 hours) Protease->Stability

Caption: Mechanism of proteolytic resistance imparted by D-Leucine substitution in bioactive peptides.

The Chemistry of Pentafluorophenyl (OPfp) Active Esters

In standard Fmoc-SPPS, carboxylic acids are activated in situ using coupling reagents like DIC/HOBt or HATU/DIEA. While effective for L-amino acids, these strong dehydrating conditions frequently promote the formation of an oxazolone intermediate. The oxazolone ring is prone to base-catalyzed proton abstraction at the alpha-carbon, leading to racemization (epimerization)—a catastrophic failure when the specific goal is to incorporate a pure D-amino acid.

Fmoc-D-Leu-OPfp circumvents this by utilizing a pre-activated pentafluorophenyl ester.

  • Electrophilic Activation: The five highly electronegative fluorine atoms on the phenyl ring aggressively withdraw electron density from the ester oxygen, making the carbonyl carbon highly electrophilic and reactive toward primary amines[3].

  • Reaction Kinetics: Kinetic studies indicate that OPfp esters couple exponentially faster than traditional active esters. The relative coupling speed of OPFP compared to pentachlorophenyl (OPCP) and nitrobenzene (ONp) esters is 111 : 3.4 : 1[3].

  • Zero-Racemization: Because the ester is pre-formed and requires no highly basic or dehydrating in situ coupling reagents, the oxazolone pathway is bypassed, preserving 100% enantiomeric purity[3].

SPPS_Workflow cluster_0 Standard In Situ Activation cluster_1 Pentafluorophenyl Active Ester A1 Fmoc-D-Leu-OH A2 DIC / HATU Activation A1->A2 A3 Oxazolone Formation A2->A3 A4 High Racemization Risk A3->A4 B1 Fmoc-D-Leu-OPfp B2 Direct Aminolysis (+ HOBt cat.) B1->B2 B3 Stable Intermediate B2->B3 B4 Preserved Chirality B3->B4

Caption: Workflow comparison: Standard in situ activation vs. OPfp active ester coupling in SPPS.

Quantitative Data & Specifications

To fully leverage Fmoc-D-Leu-OPfp, scientists must understand both its chemical specifications and the resulting biological impact on the synthesized peptide.

Table 1: Chemical Profile of Fmoc-D-Leu-OPfp
PropertySpecification
Chemical Name Nα-Fmoc-D-leucine pentafluorophenyl ester[5]
Molecular Formula C27H22F5NO4[6]
Molecular Weight 519.5 g/mol [6]
Relative Coupling Rate OPFP (111) >> OPCP (3.4) > ONp (1)[3]
Primary Application Epimerization-free D-amino acid incorporation[3]
Table 2: Impact of D-Amino Acid Substitution on Proteolytic Stability
Peptide VariantProtease ExposureIntact Peptide RemainingHalf-Life (t½)
(L)-GLP1 (Standard) Proteinase K0% at 1 hour< 1 hour[4]
(D)-GLP1 (Substituted) Proteinase K80% at 6 hours> 6 hours[4]

Experimental Methodology: Self-Validating OPfp Coupling Protocol

The following protocol details the step-by-step methodology for coupling Fmoc-D-Leu-OPfp to a resin-bound peptide. This workflow is designed as a self-validating system to ensure maximum yield and zero racemization.

Materials Required
  • Fmoc-D-Leu-OPfp (2.5 equivalents relative to resin loading)

  • HOBt (1-Hydroxybenzotriazole) (2.5 equivalents)

  • Peptide-Resin (e.g., Rink Amide or Wang resin)

  • DMF (Dimethylformamide, peptide synthesis grade)

  • 20% Piperidine in DMF

  • DCM (Dichloromethane)

Step-by-Step Workflow
  • Fmoc Deprotection:

    • Treat the swelled peptide-resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes.

    • Causality: This removes the temporary Fmoc protecting group from the N-terminus of the growing chain, exposing a free primary amine for the next coupling.

  • Resin Washing:

    • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Active Ester Preparation:

    • Dissolve 2.5 eq of Fmoc-D-Leu-OPfp and 2.5 eq of HOBt in a minimal volume of DMF.

    • Causality: While OPfp esters are inherently reactive, the addition of HOBt acts as an auto-catalyst. It transiently forms an OBt-ester intermediate that accelerates aminolysis without requiring basic conditions (like DIPEA) that could trigger unwanted side reactions[3].

  • Coupling Reaction:

    • Add the activated solution to the resin. Agitate gently at room temperature for 60–90 minutes.

    • Causality: The highly electrophilic nature of the pentafluorophenyl group drives the nucleophilic attack by the resin-bound amine to completion efficiently[3].

  • Post-Coupling Wash:

    • Drain the reaction vessel. Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

    • Causality: Thorough washing removes the pentafluorophenol byproduct, which is a mild irritant[5], and prepares the resin for validation.

  • Validation (Kaiser Test):

    • Take a few beads of the resin and perform a Kaiser (ninhydrin) test.

    • System Validation: A colorless/yellow bead indicates complete coupling (no free amines). A blue bead indicates incomplete coupling, necessitating a repeat of Step 4.

Conclusion

The integration of D-amino acids into bioactive peptides is a non-negotiable strategy for overcoming the poor proteolytic stability of natural L-peptides[1][2]. By utilizing Fmoc-D-Leu-OPfp , drug development professionals can seamlessly incorporate D-Leucine into complex peptide sequences. The pentafluorophenyl active ester chemistry ensures rapid amide bond formation while completely bypassing the oxazolone-induced racemization pathways associated with traditional coupling reagents[3]. This guarantees that the final therapeutic peptide retains the exact topochemical architecture required to evade endogenous proteases and achieve prolonged in vivo efficacy.

References

  • LifeTein - D-amino acid peptides to resist common proteases. Available at:[1]

  • bioRxiv - D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Available at:[2]

  • PNAS - Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Available at:[4]

  • Suzhou Highfine Biotech - Pentafluorophenol and its derivatives. Available at:[3]

  • Peptides.com - Fmoc-Leu-OPfp, N-Fmoc-L-leucine pentafluorophenyl ester; CAS 86060-88-0. Available at:[6]

  • AAPPTec - MSDS - Safety Data Sheet: Fmoc-D-Leu-OPfp. Available at:[5]

Sources

Exploratory

Mastering Stereochemical Integrity in Peptide Synthesis: A Technical Guide to Epimerization Control and Analytical Validation

The Stereochemical Imperative in Peptide Therapeutics In the development of peptide-based therapeutics, stereochemical integrity is non-negotiable. The inversion of a single stereocenter (epimerization) can abrogate rece...

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Imperative in Peptide Therapeutics

In the development of peptide-based therapeutics, stereochemical integrity is non-negotiable. The inversion of a single stereocenter (epimerization) can abrogate receptor binding affinity, alter proteolytic stability, and generate diastereomeric impurities that are notoriously difficult to isolate. During Solid-Phase Peptide Synthesis (SPPS), the inherent chemical environment required for amide bond formation creates a perfect storm for chiral degradation.

To achieve high-purity synthetic peptides, we must move beyond empirical troubleshooting and understand the fundamental thermodynamic and kinetic drivers of epimerization. This guide provides a mechanistic breakdown of chiral loss, strategic chemical mitigations, and a self-validating analytical framework to guarantee stereopurity.

Mechanistic Origins of Epimerization

Epimerization during SPPS is not a random occurrence; it is driven by two highly predictable mechanistic pathways that compete with the desired acylation reaction.

A. The Oxazolone Pathway (Kinetic Competition)

The dominant mechanism for epimerization occurs during the activation of the C-terminal carboxylic acid[1]. When an amino acid is activated (e.g., forming an active ester), the nucleophilic oxygen of the adjacent N-acyl group can intramolecularly attack the activated carbonyl. This cyclization forms a 5(4H)-oxazolone intermediate[1].

The


-proton of this planar oxazolone ring is highly acidic due to the aromatic stabilization of the resulting enolate[1]. Base-catalyzed deprotonation followed by non-selective reprotonation results in a racemic mixture of the oxazolone, which is subsequently attacked by the incoming amine to yield both L- and D-peptides[1].

Oxazolone_Pathway Activated_AA Activated N-Protected Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Coupling_L Desired L-Peptide Activated_AA->Coupling_L Rapid Amine Attack (Ideal) Enolate Achiral Enolate (Loss of Stereocenter) Oxazolone->Enolate Base-Catalyzed Deprotonation Oxazolone->Coupling_L Amine Attack (L-form) Coupling_D Epimerized D-Peptide Oxazolone->Coupling_D Amine Attack (D-form) Enolate->Oxazolone Reprotonation (Racemization)

Caption: Logical pathway of oxazolone-mediated epimerization during peptide coupling.

B. Direct Enolization (Base-Catalyzed)

Certain amino acids—specifically Cysteine, Histidine, and Serine—are highly susceptible to direct enolization[2]. The electron-withdrawing nature of their side chains increases the acidity of the


-proton. In the presence of tertiary bases (such as DIPEA during coupling or piperidine during Fmoc deprotection), this proton can be directly abstracted, forming an anionic intermediate that racemizes upon reprotonation[2].

Strategic Mitigation in Solid-Phase Synthesis

To suppress epimerization, our synthetic strategy must kinetically favor rapid acylation while eliminating the microenvironmental triggers for enolization.

Coupling Reagent Evolution: The Oxyma Pure Advantage

Historically, benzotriazoles like HOBt were used to suppress oxazolone formation. However, Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a vastly superior, non-explosive alternative[3],[4].

The Causality: Oxyma Pure possesses a pronounced acidity (pKa 4.60) and acts as an exceptional leaving group[3]. When used with Diisopropylcarbodiimide (DIC), it forms a highly reactive ester that accelerates the rate of intermolecular amine attack, kinetically outcompeting the intramolecular oxazolone cyclization[5]. Furthermore, DIC/Oxyma coupling does not require the addition of a tertiary base (unlike uronium salts like HATU/HBTU), thereby completely shutting down the base-catalyzed direct enolization pathway[3].

Orthogonal Side-Chain Protection

For problematic residues, specialized protecting groups are required to alter the electronic environment of the


-carbon:
  • Histidine: The standard Fmoc-His(Trt)-OH leaves the

    
    -nitrogen of the imidazole ring unprotected, which can intramolecularly assist in 
    
    
    
    -proton abstraction[6]. Utilizing Fmoc-His(MBom)-OH protects this
    
    
    -nitrogen, drastically reducing base-catalyzed epimerization[6].
  • Cysteine: Cysteine is prone to both oxazolone formation and direct enolization[1]. Utilizing DIC/Oxyma activation at elevated temperatures (e.g., 90 °C) allows for rapid coupling (under 2 minutes) without the presence of a hindered amine, effectively preserving chiral integrity[7].

Table 1: Quantitative Impact of Synthetic Strategies on Epimerization
Amino Acid / SequenceCoupling Reagent / ConditionsEpimerization Rate (% D-isomer)Mechanistic Context
Z-Phg-Pro-NH2 DIC / HOBt3.7% – 9.3%Traditional benzotriazole activation[5]
Z-Phg-Pro-NH2 DIC / Oxyma Pure0.1% – 1.1%Enhanced acylation rate outcompetes oxazolone formation[5]
Fmoc-His(Trt)-OH HCTU / 6-Cl-HOBt (5 min preact.)7.8%Unprotected

-nitrogen assists proton abstraction[6]
Fmoc-His(MBom)-OH HCTU / 6-Cl-HOBt (5 min preact.)0.3%

-nitrogen protection prevents base-catalyzed enolization[6]
Fmoc-Cys(Trt)-OH DIC / Oxyma Pure (90 °C, 2 min)~1.04%Carbodiimide activation avoids base-mediated direct enolization[7]

Analytical Validation: The Deuterated Marfey's System

You cannot optimize what you cannot accurately measure. Intact chiral HPLC is often unpredictable for complex peptides due to subtle structural differences between diastereomers[8]. The gold standard for absolute stereochemical determination is acid hydrolysis followed by derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[9].

The Artifact Challenge: Standard 6N HCl hydrolysis at 110 °C can induce background racemization, creating false positives for epimerization[8].

The Causal Solution: By utilizing deuterated acid (DCl in D2O) for hydrolysis, any amino acid that racemizes during the hydrolysis step will incorporate a deuterium atom at the


-carbon (+1 Da)[8]. By coupling Marfey's derivatization with Accurate Mass LC-MS, we can selectively monitor the undeuterated [M-H]- ions. This ensures we only quantify the D-amino acids that were generated during the SPPS process, creating a flawless, self-validating analytical loop[8].

Marfeys_Workflow Peptide Synthetic Peptide (Unknown Stereopurity) Hydrolysis Acid Hydrolysis (DCl / D2O, 110°C) Peptide->Hydrolysis Cleaves peptide bonds Derivatization Derivatization with Marfey's Reagent (FDAA) Hydrolysis->Derivatization Free amino acids (D-tag on artifacts) LCMS LC-MS Analysis (Achiral Column) Derivatization->LCMS Diastereomer mixture Result_L L-FDAA-L-AA (Desired Diastereomer) LCMS->Result_L Separation by RT Result_D L-FDAA-D-AA (Epimeric Impurity) LCMS->Result_D Separation by RT

Caption: Workflow for Marfey's analysis utilizing deuterated hydrolysis and LC-MS.

Self-Validating Experimental Protocols

The following protocols form a closed-loop system. Protocol A dictates the synthesis of epimerization-prone sequences, while Protocol B analytically validates the success of Protocol A by explicitly ruling out false-positive analytical artifacts.

Protocol A: Low-Epimerization Coupling via DIC/Oxyma Pure

Designed for epimerization-prone residues (Cys, His, Ser) during Fmoc-SPPS.

  • Reagent Preparation: Dissolve the Fmoc-protected amino acid (5.0 eq relative to resin loading) and Oxyma Pure (5.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Oxyma Pure acts as an acidic modifier (pKa 4.60), neutralizing the basicity of the microenvironment and suppressing base-catalyzed direct enolization[3],[5].

  • Activation: Add Diisopropylcarbodiimide (DIC, 5.0 eq) to the amino acid/Oxyma solution. Do not add DIPEA or NMM.

    • Causality: DIC forms the O-acylisourea intermediate without the need for a tertiary base. Eliminating the base removes the primary trigger for

      
      -proton abstraction[3].
      
  • Coupling: Transfer the activated cocktail to the resin. For highly prone residues like Cysteine, utilize microwave irradiation (90 °C for 2 minutes)[7].

    • Causality: Rapid thermal energy accelerates the desired intermolecular acylation exponentially faster than the intramolecular oxazolone formation, kinetically trapping the L-conformation[7].

Protocol B: Stereochemical Validation via Deuterated Marfey's Method

Designed to quantify true synthetic epimerization while filtering out hydrolysis artifacts.

  • Deuterated Hydrolysis: Place 0.1 mg of the purified synthetic peptide into a glass vial. Add 200 µL of 6N DCl in D2O. Seal under vacuum and heat at 110 °C for 24 hours. Dry the hydrolysate under a stream of nitrogen[8].

    • Causality: DCl incorporates a deuterium atom at the

      
      -carbon of any amino acid that racemizes due to the heat and acid of this step. This tags the artifact with a +1 Da mass shift[8].
      
  • Derivatization: Reconstitute the dried amino acids in 100 µL of water. Add 20 µL of 1 M NaHCO3 and 100 µL of a 1% (w/v) solution of FDAA (Marfey's Reagent) in acetone. Incubate at 40 °C for 1 hour. Quench with 20 µL of 1N HCl[9].

    • Causality: FDAA reacts with the free

      
      -amino groups to form highly UV-active diastereomers (L-FDAA-L-AA and L-FDAA-D-AA) which possess different hydrophobicities, allowing separation on standard achiral C18 columns[9].
      
  • LC-MS Analysis: Inject the derivatized mixture onto an achiral C18 RP-HPLC column coupled to an ESI-MS. Operate the MS in Single Ion Monitoring (SIM) mode, targeting the exact [M-H]- mass of the undeuterated FDAA-amino acid derivative[8].

    • Causality: By filtering out the +1 Da deuterated masses, the integrated area of the D-diastereomer peak represents only the epimerization that occurred during Protocol A, providing absolute validation of your synthetic methodology[8].

References

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC (NIH). [Link]

  • Epimerisation in Peptide Synthesis - MDPI.[Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC (NIH).[Link]

  • High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) - Organic Letters (ACS). [Link]

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry - Almac Group. [Link]

  • Marfey's reagent for chiral amino acid analysis - Ovid.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Incorporation of Fmoc-D-Leu-OPfp in Solid-Phase Peptide Synthesis

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-fidelity incorporation of D-amino acids in Solid-Phase Peptide Synthesis (SPPS). [1] Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring high-fidelity incorporation of D-amino acids in Solid-Phase Peptide Synthesis (SPPS).

[1]

Executive Summary

The incorporation of D-amino acids, such as D-Leucine, into peptide sequences is a critical strategy for enhancing proteolytic stability and inducing specific secondary structures (e.g.,


-turns) in therapeutic peptides. However, the use of standard in-situ activation methods (e.g., HBTU/DIPEA) poses a significant risk of racemization due to the formation of oxazolone intermediates and base-catalyzed proton abstraction at the 

-carbon.

This guide details the protocol for using Fmoc-D-Leucine pentafluorophenyl ester (Fmoc-D-Leu-OPfp) . As a pre-activated, stable active ester, Fmoc-D-Leu-OPfp allows for efficient acylation without the need for exogenous base during the coupling step, thereby minimizing the risk of racemization and ensuring high chiral purity (>99.8%).

Scientific Principles & Mechanism[2]

Why Pfp Esters?

Pentafluorophenyl (Pfp) esters are activated species where the hydroxyl group of the carboxylic acid is replaced by a pentafluorophenol leaving group. The strong electron-withdrawing effect of the five fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating rapid nucleophilic attack by the resin-bound amine.[1]

Key Advantages:

  • Base-Free Coupling: Unlike uronium/phosphonium salts (HATU, HBTU, PyBOP), Pfp esters do not require tertiary amines (DIEA, NMM) for activation. This eliminates the primary pathway for base-catalyzed racemization.

  • Stability: Fmoc-D-Leu-OPfp is a crystalline solid with excellent hydrolytic stability compared to O-acylisoureas (generated by DIC) or acid chlorides.

  • Catalysis: The reaction is significantly accelerated by the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which form a highly reactive active ester intermediate in situ.

Mechanism of Action

The coupling proceeds via an aminolysis reaction. The resin-bound free amine attacks the carbonyl of the Pfp ester. The addition of HOBt creates a synergistic effect: HOBt attacks the Pfp ester to form the Fmoc-D-Leu-OBt ester, which is even more reactive towards the amine but less prone to side reactions.

Materials & Equipment

Reagents
  • Fmoc-D-Leu-OPfp: (Ensure storage at +2°C to +8°C; allow to warm to RT before opening to prevent condensation).

  • Coupling Catalyst: HOBt (anhydrous) or HOAt.

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade (amine-free).

  • Deprotection Reagent: 20% Piperidine in DMF (v/v).[2]

  • Resin: Rink Amide or Wang resin (substitution 0.3 – 0.7 mmol/g recommended to reduce aggregation).

Equipment
  • Manual SPPS glass vessel with fritted disc or automated peptide synthesizer.

  • Nitrogen gas supply for agitation (bubbling).[2]

  • Vacuum source for filtration.

Experimental Protocol

Resin Preparation & Swelling[5][6]
  • Step 1: Weigh the appropriate amount of resin (e.g., 0.1 mmol scale).[2]

  • Step 2: Place resin in the reaction vessel and add DMF (10 mL/g resin).

  • Step 3: Allow to swell for 30–60 minutes at room temperature. Drain DMF.

Fmoc Deprotection (Pre-Coupling)

Before coupling Fmoc-D-Leu-OPfp, the N-terminal Fmoc group of the resin-bound peptide must be removed.

  • Step 1: Add 20% Piperidine/DMF (5 mL).[2] Agitate for 3 minutes. Drain.

  • Step 2: Add fresh 20% Piperidine/DMF (5 mL). Agitate for 12 minutes. Drain.

  • Step 3: Wash resin extensively: DMF (5 x 1 min), DCM (3 x 1 min), DMF (3 x 1 min).

    • QC Check: Perform a Kaiser Test (ninhydrin) to confirm the presence of free amines (Resin/solution should turn deep blue).

Coupling of Fmoc-D-Leu-OPfp

This is the critical step. We utilize a 3-fold excess relative to the resin loading.

  • Step 1: Preparation of Coupling Solution

    • Calculate required mass:

      
      
      
    • Weigh Fmoc-D-Leu-OPfp (3 eq) and HOBt (3 eq) into a clean vial.

    • Dissolve in minimum DMF (approx. 2-3 mL for 0.1 mmol scale) to maintain high concentration.

    • Note: Do NOT add DIPEA or other bases.

  • Step 2: Reaction

    • Add the dissolved Fmoc-D-Leu-OPfp/HOBt solution to the drained, deprotected resin.

    • Agitate gently (nitrogen bubbling or shaking) for 60 to 120 minutes at room temperature.

    • Optimization: For difficult sequences or steric hindrance, extend time to 4 hours or use HOAt instead of HOBt.

  • Step 3: Washing

    • Drain the reaction vessel.[3][4]

    • Wash resin with DMF (5 x 1 min) to remove pentafluorophenol byproduct and excess reagent.

Monitoring & Validation
  • Kaiser Test: Take a small aliquot of resin beads. Wash with ethanol.[5] Add Ninhydrin reagents and heat at 100°C for 2 min.

    • Result: Beads should be colorless/yellow (Negative). This indicates complete coupling.

    • If Blue: Recouple using fresh reagents for 1-2 hours.

Cleavage (End of Synthesis)[1]
  • Wash resin with DCM (5x). Dry under nitrogen.

  • Add Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours.

  • Precipitate in cold diethyl ether.

Process Control & Data Analysis

Comparative Efficiency Table

The following data highlights the performance of Pfp esters versus standard coupling in preventing racemization of sensitive residues (e.g., D-Cys, D-His, D-Leu).

ParameterFmoc-AA-OPfp (Base-Free)Fmoc-AA-OH + HBTU/DIPEA
Activation Mode Pre-activated esterIn-situ formation of OBt ester
Base Requirement None (Self-sufficient)Required (2.0 eq DIEA/NMM)
Racemization Risk < 0.1% (Negligible)0.5% - 5.0% (Base-dependent)
Reaction Rate Moderate (1-2 hours)Fast (15-45 mins)
Byproducts Pentafluorophenol (Easy wash)Tetramethylurea (Water soluble)
Reagent Stability High (Months at 4°C)Low (Must use immediately)
Troubleshooting Guide
  • Slow Coupling: If the Kaiser test remains positive after 2 hours, check the solvent quality (amine-free DMF is crucial). Switch to NMP (N-methylpyrrolidone) to reduce aggregation.[6]

  • Precipitate Formation: Fmoc-D-Leu-OPfp is generally soluble, but high concentrations of HOBt can sometimes crystallize. Add a small amount of DCM to the DMF mixture if cloudiness occurs.

Workflow Visualization

The following diagram illustrates the optimized cycle for incorporating Fmoc-D-Leu-OPfp.

SPPS_Protocol Start Start: Resin-Peptide-NH-Fmoc Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x 5, DCM x 3) Deprotect->Wash1 QC_Pre QC: Kaiser Test (Positive) Wash1->QC_Pre Prep_Reagent 3. Reagent Prep Dissolve Fmoc-D-Leu-OPfp (3 eq) + HOBt (3 eq) in DMF NO BASE ADDED QC_Pre->Prep_Reagent Blue Beads (Free Amine) Coupling 4. Coupling Reaction Add Solution to Resin Agitate 60-120 min Prep_Reagent->Coupling Wash2 5. Wash (DMF x 5) Coupling->Wash2 QC_Post QC: Kaiser Test (Negative?) Wash2->QC_Post Recouple Recouple (Fresh Reagents) QC_Post->Recouple Blue (Incomplete) Next_Cycle Proceed to Next Cycle or Cleavage QC_Post->Next_Cycle Colorless (Complete) Recouple->Coupling

Caption: Workflow for the base-free coupling of Fmoc-D-Leu-OPfp in SPPS.

References

  • BenchChem. Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS). Retrieved from

  • Sigma-Aldrich (Merck). Fmoc-Leu-OPfp Product Specification & Solubility Data. Retrieved from

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Standard reference for Pfp ester chemistry).

  • Kisfaludy, L., & Schön, I. (1983).[7] Preparation and applications of pentafluorophenyl esters of Fmoc-amino acids.[1][3] Synthesis, 1983(4), 325-327.

  • Han, Y., Albericio, F., & Barany, G. (1997).[7] Occurrence and Minimization of Racemization during Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry. Retrieved from

Sources

Application

Application Notes &amp; Protocols: A Comparative Guide to Manual and Automated Synthesis with Fmoc-D-Leu-OPfp

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed comparative analysis of manual and automated Solid-Phase Peptide Synthesis (SPPS) protocols utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed comparative analysis of manual and automated Solid-Phase Peptide Synthesis (SPPS) protocols utilizing Fmoc-D-Leu-OPfp (N-α-Fmoc-D-leucine pentafluorophenyl ester). The incorporation of D-amino acids is a critical strategy in drug design to enhance peptide stability against enzymatic degradation. The use of pentafluorophenyl (Pfp) active esters offers distinct advantages, including high reactivity and stability, which translates to faster coupling times and reduced side reactions.[1] This document serves as an in-depth technical resource, explaining the causality behind experimental choices, providing validated step-by-step protocols, and offering troubleshooting guidance for both synthesis methodologies.

Introduction: The Strategic Advantage of Fmoc-D-Leu-OPfp

In the landscape of therapeutic peptide development, overcoming metabolic instability is paramount. The strategic incorporation of non-canonical amino acids, such as D-Leucine, provides a robust defense against proteolytic enzymes, thereby extending the in-vivo half-life of peptide-based drugs. The choice of synthesis chemistry is equally critical to preserving stereochemical integrity and achieving high purity.

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the predominant method for SPPS, favored for its mild deprotection conditions using a weak base like piperidine, which preserves acid-labile side-chain protecting groups.[2][3] The innovation of using pre-activated amino acid esters, specifically pentafluorophenyl (Pfp) esters, streamlines the coupling step.

Why Fmoc-D-Leu-OPfp?

  • High Reactivity & Speed: The pentafluorophenyl group is a superb leaving group due to its strong electron-withdrawing nature. Kinetic studies have shown that Pfp esters couple significantly faster than other active esters, such as p-nitrophenyl (ONp) esters.[1][4] This rapid reaction kinetic is crucial for minimizing side reactions and ensuring efficient synthesis, especially for sterically hindered sequences.[1]

  • Reduced Racemization Risk: By using a pre-formed active ester, the amino acid is not exposed to in-situ activation reagents (e.g., carbodiimides) and bases simultaneously, which is a primary pathway for racemization.[5] This is particularly important for maintaining the stereochemical purity of the D-amino acid.

  • Stability and Convenience: Fmoc-amino acid-OPfp esters are typically stable, crystalline solids suitable for both manual and automated SPPS.[1] Their stability simplifies handling and weighing and avoids the complexities of preparing unstable activated species immediately before use.

The Core Chemistry: The Fmoc-SPPS Cycle

Solid-Phase Peptide Synthesis is a cyclical process where an amino acid chain is assembled while anchored to an insoluble resin support.[6] This simplifies purification by allowing excess reagents and byproducts to be washed away by filtration.[7] The fundamental cycle, whether performed manually or by an automated synthesizer, consists of three primary stages: Deprotection, Coupling, and Washing.

The Mechanism of Fmoc Deprotection

The Fmoc group is a base-labile protecting group.[8] Its removal is initiated by a base, typically a 20% solution of piperidine in a polar solvent like DMF (N,N-Dimethylformamide). The base abstracts an acidic proton from the fluorene ring, leading to a β-elimination reaction that releases the free N-terminal amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[9][10] The excess piperidine acts as a scavenger, trapping the reactive DBF to form a stable adduct, preventing it from irreversibly reacting with the newly liberated amine.[2]

The Mechanism of OPfp Ester Coupling

Once the N-terminal amine of the resin-bound peptide is free, it acts as a nucleophile, attacking the activated carbonyl carbon of the Fmoc-D-Leu-OPfp ester. The highly electronegative pentafluorophenate anion is an excellent leaving group, facilitating the rapid and efficient formation of a new, stable amide (peptide) bond. This high reactivity often allows the coupling to proceed efficiently without the need for additional coupling additives.[11][12]

Diagram 1: The General Fmoc-SPPS Workflow

SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Removes Piperidine & Dibenzofulvene Adduct FreeAmine Resin-Bound Peptide (Free N-Terminus) Washing1->FreeAmine Coupling Coupling (Add Fmoc-D-Leu-OPfp) FreeAmine->Coupling Washing2 DMF Wash Coupling->Washing2 Removes Excess AA & Pentafluorophenol NextCycle Ready for Next Cycle Washing2->NextCycle NextCycle->Deprotection Repeat for next amino acid

Caption: A diagram of the cyclical process in Fmoc Solid-Phase Peptide Synthesis (SPPS).

Comparative Analysis: Manual vs. Automated Synthesis

The choice between manual and automated synthesis depends on various factors including scale, throughput requirements, peptide complexity, and budget.[6][13]

ParameterManual SynthesisAutomated SynthesisKey Considerations & Causality
Synthesis Time (per cycle) 45 - 120 minutes15 - 60 minutesAutomated systems offer precise, timed liquid handling and can incorporate heating (e.g., microwave), significantly accelerating both deprotection and coupling steps.[13]
Throughput LowHighAutomation allows for unattended operation and the synthesis of multiple peptides in parallel, drastically increasing research output.[2]
Reproducibility & Purity Variable (Operator-dependent)High & ConsistentAutomation eliminates human error in timing, washing, and reagent delivery, leading to more consistent crude purity and fewer deletion sequences.[14][15]
Labor Cost HighLowManual synthesis is a labor-intensive process requiring constant attention.[13] Automated synthesizers run unattended, freeing up researcher time.
Initial Investment LowHighManual SPPS requires standard laboratory glassware.[13] Automated synthesizers represent a significant capital expenditure.[14]
Flexibility & Optimization HighModerate to HighManual synthesis allows for easy real-time adjustments and troubleshooting. Modern automated systems offer high flexibility in protocol design.
Reagent Consumption Can be higherOptimizedAutomated systems are programmed for precise reagent delivery, which can reduce waste compared to manual washing and dispensing.[6]

Experimental Protocols

Disclaimer: These protocols are generalized and may require optimization based on the specific peptide sequence, resin, and scale. Always handle reagents in a fume hood and wear appropriate personal protective equipment.

Manual SPPS Protocol (0.1 mmol scale)

This protocol outlines the manual addition of an Fmoc-D-Leu-OPfp residue to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol)

  • Fmoc-D-Leu-OPfp

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • Fritted reaction vessel (10-20 mL)

  • Shaker or bubbler (using N₂ gas) for agitation

Procedure:

  • Resin Swelling:

    • Place the peptide-resin in the reaction vessel.

    • Add 5 mL of DMF and agitate for 30-60 minutes to swell the resin beads. Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.[16] Drain the solution.

    • Rationale: A two-stage deprotection ensures complete removal of the Fmoc group, which can sometimes be sluggish.[8]

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene adduct. Perform the following washes, agitating for 1 minute for each wash:

      • 5 x 5 mL DMF

      • 2 x 5 mL DCM

      • 2 x 5 mL DMF

    • Rationale: Thorough washing is critical. Residual piperidine will neutralize the incoming activated amino acid, preventing coupling.

  • Monitoring Deprotection (Kaiser Test):

    • Take a small sample of resin beads (10-15 beads) and wash them with ethanol.

    • Perform a Kaiser (ninhydrin) test to confirm the presence of a free primary amine.[17]

    • Expected Result: A positive test (intense blue beads and solution) indicates complete deprotection. If the test is negative or weak, repeat the deprotection step.[18]

    • Self-Validation: The Kaiser test is a critical checkpoint to ensure the cycle can proceed. A failed coupling is often due to incomplete deprotection.[19]

  • Coupling Reaction:

    • Dissolve Fmoc-D-Leu-OPfp (3 equivalents, e.g., 0.3 mmol) in ~4 mL of DMF.

    • Add the solution to the washed, deprotected peptide-resin.

    • Agitate the mixture for 60-90 minutes at room temperature.

    • Rationale: Using a 3-fold excess of the activated amino acid drives the reaction to completion. The high reactivity of the OPfp ester means that coupling additives like HOBt are often not required.[8]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly to remove excess Fmoc-D-Leu-OPfp and the pentafluorophenol byproduct. Perform the following washes, agitating for 1 minute for each wash:

      • 5 x 5 mL DMF

      • 2 x 5 mL DCM

  • Monitoring Coupling (Kaiser Test):

    • Take a small sample of the washed resin beads.

    • Perform a Kaiser test.

    • Expected Result: A negative test (colorless/yellow beads and solution) indicates a complete coupling reaction.[18] If the test is positive (blue beads), a recoupling step may be necessary.

  • Proceed to Next Cycle:

    • If the coupling is complete, the resin is ready for the deprotection step of the next amino acid in the sequence.

Automated SPPS Protocol

This protocol is a generalized procedure for an automated peptide synthesizer. Specific parameters will need to be adapted based on the instrument manufacturer (e.g., CEM, Gyros Protein Technologies, etc.).

Setup:

  • Install the appropriate resin cartridge in the synthesizer.

  • Place a vial containing Fmoc-D-Leu-OPfp in the correct position on the amino acid rack.

  • Ensure reagent bottles (20% Piperidine/DMF, DMF, DCM) are full and waste containers are empty.

  • Program the peptide sequence and select a pre-defined or custom synthesis protocol.

Automated Synthesis Cycle for Fmoc-D-Leu-OPfp:

The synthesizer will automatically execute the following pre-programmed steps:[13]

  • Fmoc Deprotection:

    • The instrument delivers a 20% piperidine in DMF solution to the reaction vessel.

    • The reaction is agitated (and potentially heated if it is a microwave-assisted synthesizer) for a programmed duration (e.g., one wash of 2 minutes, followed by a second of 8 minutes).

  • Washing:

    • The deprotection solution is drained to waste.

    • The resin is automatically washed with a programmed volume and number of DMF washes (e.g., 5-7 cycles).

  • Amino Acid Delivery and Coupling:

    • The instrument dissolves the pre-weighed Fmoc-D-Leu-OPfp in DMF.

    • The amino acid solution is delivered to the reaction vessel containing the deprotected peptide-resin.

    • The coupling reaction proceeds with agitation (and/or heating) for a set time (e.g., 45-60 minutes).

  • Final Washing:

    • The coupling solution is drained.

    • The resin is washed with DMF to prepare for the next cycle.

Real-time Monitoring: Many modern synthesizers can monitor the deprotection step in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream.[3] This allows the instrument to automatically extend the deprotection time if necessary, ensuring complete reaction before proceeding.[9]

Diagram 2: Coupling Mechanism of Fmoc-D-Leu-OPfp

Caption: Nucleophilic attack by the free amine on the activated Pfp ester.

Post-Synthesis: Cleavage, Purification, and Analysis

Upon completion of the synthesis, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed.

  • Preparation for Cleavage: The peptide-resin must be thoroughly washed with DCM and dried under a high vacuum for at least 4 hours.[20]

  • Cleavage: The peptide is cleaved from the resin using a "cleavage cocktail," most commonly based on trifluoroacetic acid (TFA). Scavengers are added to the cocktail to trap reactive carbocations generated from the cleavage of side-chain protecting groups.[9][21]

    • Standard Cocktail (e.g., Reagent K): TFA/H₂O/phenol/thioanisole/TIS (82.5:5:5:5:2.5).

    • The dried resin is treated with the cocktail for 2-4 hours at room temperature.[16]

  • Precipitation and Washing: The cleavage mixture is filtered to remove the resin beads. The peptide is then precipitated from the filtrate by adding ice-cold diethyl ether. The crude peptide is collected by centrifugation and washed multiple times with cold ether to remove scavengers and residual TFA.[21][22]

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7] A C18 column is standard, using a water/acetonitrile gradient containing 0.1% TFA as an ion-pairing agent.[22]

  • Analysis: The purity of the final product is assessed by analytical HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test after coupling) 1. Incomplete Deprotection: Residual Fmoc groups blocking the N-terminus. 2. Aggregation: Peptide sequence is aggregating on the resin, hindering access. 3. Insufficient Reagents: Not enough excess of Fmoc-D-Leu-OPfp was used.1. Recouple: Perform a second coupling step.[19] 2. Check Deprotection: Ensure the Kaiser test is strongly positive before coupling. 3. Modify Conditions: For difficult couplings, consider adding HOBt or switching to a more polar solvent like NMP.
Incomplete Deprotection (Negative Kaiser Test after deprotection) 1. Insufficient Deprotection Time: The standard time was not enough for a sterically hindered residue. 2. Degraded Reagent: The piperidine/DMF solution is old.1. Extend Time: Increase the duration of the second piperidine treatment. 2. Use Fresh Reagents: Prepare fresh 20% piperidine/DMF solution. 3. Use Stronger Base: For very difficult cases, a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution.[9]
Low Final Yield 1. Resin Loss (Manual): Physical loss of resin beads during washing steps. 2. Incomplete Reactions: Cumulative effect of incomplete coupling/deprotection over many cycles. 3. Poor Precipitation: Peptide may have some solubility in ether.1. Careful Handling: Use care during manual filtration steps. 2. Monitor Each Step: Use the Kaiser test diligently to ensure each step goes to completion. 3. Optimize Precipitation: Ensure the ether is ice-cold and use a sufficient volume.
Presence of Deletion Sequences 1. Incomplete Coupling: A coupling step failed, and the unreacted amine was acylated in the next cycle.1. Capping: After an incomplete coupling, cap the unreacted amines with acetic anhydride to prevent them from reacting further. 2. Double Couple: For difficult residues, program a double coupling protocol.

Conclusion

The use of Fmoc-D-Leu-OPfp is a powerful strategy in modern peptide synthesis, offering high reactivity and stereochemical security. While manual synthesis provides flexibility and low initial cost, automated synthesis delivers superior reproducibility, throughput, and efficiency, making it the method of choice for drug discovery and development pipelines.[14] The success of either method hinges on a solid understanding of the underlying chemistry, careful execution of protocols, and diligent in-process monitoring to ensure each step proceeds to completion. This guide provides the foundational knowledge and practical protocols for researchers to effectively implement both manual and automated synthesis strategies using this valuable amino acid derivative.

References

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec (1997). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Peptides. Retrieved from [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 2065-2067.
  • Dilun Biotechnology (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Retrieved from [Link]

  • AAPPTec (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • Iris Biotech (n.d.). 60017 Kaiser test kit. Retrieved from [Link]

  • Li, P., & Hu, T. (2025, October 17). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Catalysis. Retrieved from [Link]

  • Bio-protocol (2025, October 5). Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (Ed.). (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 104-123.
  • AAPPTec (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Toth, K., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(13), 2447.
  • Ollivier, N., et al. (2017). A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. Scientific Reports, 7(1), 1-9.
  • CDN (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Carlson, S. M., et al. (2018). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons.
  • ResearchGate (2014, January 6). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? Retrieved from [Link]

  • Hudson, D. (1988). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Perkin Transactions 1, 1267-1271.
  • Nardi, M., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.
  • AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Method

Coupling Fmoc-d-leu-opfp to Rink Amide resin

Application Note: Precision Coupling of Fmoc-D-Leu-OPfp to Rink Amide Resin Strategies for Steric Management and Racemization Control in Solid-Phase Peptide Synthesis (SPPS) Abstract & Introduction In the synthesis of th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Coupling of Fmoc-D-Leu-OPfp to Rink Amide Resin

Strategies for Steric Management and Racemization Control in Solid-Phase Peptide Synthesis (SPPS)

Abstract & Introduction

In the synthesis of therapeutic peptides and peptidomimetics, the incorporation of D-amino acids (such as D-Leucine) is a critical strategy to induce specific secondary structures (e.g.,


-turns) and enhance proteolytic stability against endogenous proteases. However, D-amino acids are susceptible to base-catalyzed racemization during the coupling step, particularly when using high-activity uronium/phosphonium reagents (e.g., HATU, PyBOP) in the presence of tertiary amines (DIPEA).

This protocol details the coupling of Fmoc-D-Leu-OPfp (pentafluorophenyl ester) to Rink Amide resin. The use of the pre-activated OPfp ester offers a distinct advantage: it allows for efficient aminolysis under near-neutral conditions, significantly mitigating the risk of racemization while maintaining high coupling yields. This method is preferred when chiral integrity is paramount and avoids the "cocktail" instability associated with in situ activation.

Mechanism of Action: Aminolysis of Active Esters

The reaction proceeds via nucleophilic acyl substitution (aminolysis) . The electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the carbonyl carbon highly electrophilic.[1] The free amine on the Rink Amide resin attacks this carbonyl, displacing the pentafluorophenol (Pfp-OH) leaving group.

Key Mechanistic Insight: Unlike acid chlorides, OPfp esters are stable enough to be handled in air but reactive enough to couple without exogenous base. The addition of HOBt (1-Hydroxybenzotriazole) acts as a bifunctional catalyst: it accelerates the reaction by forming a transient, highly reactive OBt-ester intermediate while simultaneously suppressing racemization by maintaining a lower pH microenvironment than standard DIPEA-mediated couplings.

Mechanism Resin Rink Amide Resin (Free Amine) Intermediate Tetrahedral Intermediate Resin->Intermediate Nucleophilic Attack OPfp Fmoc-D-Leu-OPfp (Active Ester) OPfp->Intermediate Product Fmoc-D-Leu-Resin (Peptide Bond) Intermediate->Product Collapse Byproduct Pentafluorophenol (Pfp-OH) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway of the aminolysis reaction between the resin-bound amine and the Fmoc-D-Leu-OPfp ester.

Materials & Reagents

ReagentSpecificationPurpose
Solid Support Rink Amide MBHA Resin (0.5–0.7 mmol/g)Generates C-terminal amide upon cleavage. MBHA variant offers better stability.
Amino Acid Fmoc-D-Leu-OPfpPre-activated building block.
Catalyst HOBt (anhydrous) or HOAtAccelerates coupling; suppresses racemization.
Solvent DMF (Peptide Synthesis Grade)Main reaction solvent; must be amine-free.[2]
Deprotection 20% Piperidine in DMFRemoves Fmoc group.[1][2][3][4][5][6]
Base DIPEA (N,N-Diisopropylethylamine)Use sparingly. Only if kinetics are slow.
Monitoring Kaiser Test Kit (Ninhydrin)Detects free primary amines (qualitative).

Experimental Protocol

Phase 1: Resin Preparation & Deprotection

Rationale: Rink Amide resin is often shipped Fmoc-protected.[3] Proper swelling is crucial to expose the reactive sites within the polystyrene matrix.

  • Weighing: Weigh out the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) into a fritted polypropylene reaction vessel.

  • Swelling: Add DCM (Dichloromethane) and agitate for 20 minutes. Drain. Repeat with DMF for 20 minutes.

    • Note: DCM swells polystyrene beads better than DMF, opening the core; DMF solvates the peptide chain.

  • Fmoc Removal:

    • Add 20% Piperidine/DMF (5 mL).[2] Agitate for 3 minutes. Drain.

    • Add fresh 20% Piperidine/DMF (5 mL).[2] Agitate for 15 minutes. Drain.

  • Washing: Wash thoroughly to remove piperidine (which would prematurely deprotect the incoming Fmoc-D-Leu).

    • DMF (3x 2 min) -> DCM (3x 2 min) -> DMF (3x 2 min).

    • Validation: Perform a Kaiser test.[5] The beads should be dark blue (positive for free amine).

Phase 2: Coupling of Fmoc-D-Leu-OPfp

Rationale: We use a 3-fold excess of the active ester to drive the reaction to completion via mass action. HOBt is added to catalyze the reaction without raising the pH.

  • Preparation of Coupling Cocktail:

    • In a small vial, dissolve Fmoc-D-Leu-OPfp (3.0 equivalents) relative to resin loading.

    • Add HOBt (3.0 equivalents) .

    • Dissolve in minimal DMF (approx. 10 mL per gram of resin).

    • Critical Step:Do NOT add DIPEA initially. Let the HOBt/OPfp system run for the first 30 minutes. This preserves the chiral center of the D-Leu.

  • Reaction:

    • Transfer the dissolved cocktail to the resin vessel.

    • Agitate at room temperature for 2 to 4 hours .

    • Optimization: If the resin loading is high (>0.8 mmol/g) or the sequence is aggregated, add 1.0 equivalent of DIPEA after 1 hour to neutralize any HBr/HCl salts if HOBt hydrates were used, though anhydrous HOBt is preferred.

  • Washing:

    • Drain the vessel.[4]

    • Wash with DMF (5x 2 min) to remove excess Pfp-OH and reagents.

Phase 3: Validation & Capping
  • Kaiser Test (Ninhydrin):

    • Take a few beads. Add drops of Phenol, KCN, and Ninhydrin. Heat at 100°C for 2 mins.

    • Result: Beads should remain yellow/colorless .

    • If Blue:[7] Coupling is incomplete. Re-couple using 1.0 eq of Fmoc-D-Leu-OPfp + 1.0 eq HOAt + 2.0 eq DIPEA for 1 hour.

  • Capping (Optional but Recommended):

    • If a faint blue color persists (99% but not 100% coupling), cap unreacted amines with Acetic Anhydride/Lutidine/DMF (1:1:8) for 10 minutes to prevent deletion sequences.

Workflow Visualization

SPPS_Workflow cluster_coupling Coupling Phase (Chiral Preservation) Start Start: Fmoc-Rink Amide Resin Swell 1. Swell (DCM then DMF) Start->Swell Deprotect 2. Deprotection (20% Piperidine) Swell->Deprotect Wash1 3. Wash (DMF/DCM) Deprotect->Wash1 Prep Prepare Cocktail: Fmoc-D-Leu-OPfp (3eq) + HOBt (3eq) NO BASE INITIALLY Wash1->Prep React React 2-4 Hours (Room Temp) Prep->React Test 4. Kaiser Test React->Test Decision Is Test Blue? Test->Decision Recouple Re-couple with HOAt/DIPEA Decision->Recouple Yes (Blue) Next Proceed to Next Cycle or Cleavage Decision->Next No (Yellow) Recouple->Test

Figure 2: Step-by-step workflow for the coupling cycle. Note the emphasis on "No Base Initially" to prevent racemization.

Troubleshooting & Optimization (Expertise)

  • Issue: Slow Coupling Kinetics.

    • Cause: Steric hindrance from the previous amino acid (e.g., if coupling onto Proline or N-methylated residues) or aggregation of the peptide chain.

    • Solution: Switch from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole) . The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that significantly speeds up ester formation and aminolysis [1].

  • Issue: Racemization of D-Leu.

    • Detection: C18 HPLC analysis of the cleaved peptide showing a "shoulder" peak or a split peak (diastereomers).

    • Prevention:[1][8] Ensure the DMF is fresh and amine-free (dimethylamine is a degradation product of DMF that causes base-catalyzed racemization). Strictly avoid pre-activating with DIPEA before adding to the resin.

  • Issue: Low Solubility of OPfp Ester.

    • Solution: While OPfp esters are generally soluble in DMF, if precipitation occurs, add a small amount of DCM or NMP (N-methylpyrrolidone) to the coupling mixture.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (The foundational text establishing OPfp ester protocols).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][9] Journal of the American Chemical Society.

  • Merck / MilliporeSigma . (2024). Peptide Synthesis Protocols: Coupling Methods.

  • Albericio, F., et al. (2018). Pentafluorophenyl Esters in Peptide Synthesis: A Renaissance. Organic Process Research & Development. (Discusses the stability and utility of OPfp esters in modern GMP synthesis).

Sources

Application

Fmoc-d-leu-opfp for antimicrobial peptide synthesis

Application Note & Protocol: Precision Synthesis of Protease-Resistant Antimicrobial Peptides using Fmoc-D-Leu-OPfp Abstract The clinical translation of Antimicrobial Peptides (AMPs) is frequently stalled by their suscep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Precision Synthesis of Protease-Resistant Antimicrobial Peptides using Fmoc-D-Leu-OPfp

Abstract

The clinical translation of Antimicrobial Peptides (AMPs) is frequently stalled by their susceptibility to rapid proteolytic degradation in vivo. The strategic incorporation of D-amino acids, such as D-Leucine, is a proven method to disrupt protease recognition sites and extend serum half-life.[1] However, the synthesis of D-amino acid-containing peptides requires rigorous control over stereochemistry to prevent racemization during coupling. This guide details the application of Fmoc-D-Leu-OPfp (Pentafluorophenyl ester) , a pre-activated, stable building block that facilitates rapid, racemization-free coupling in Solid Phase Peptide Synthesis (SPPS), eliminating the variability associated with in-situ activation reagents.

Introduction: The Stability-Synthesis Paradox

Antimicrobial peptides often rely on amphipathic


-helical structures to disrupt bacterial membranes. While effective, L-amino acid sequences are prime targets for host proteases (e.g., trypsin, chymotrypsin), leading to half-lives measured in minutes.

The D-Amino Acid Solution: Substituting critical hydrophobic residues, particularly Leucine, with their D-isomers (D-Leu) can:

  • Preserve Antimicrobial Activity: If the amphipathicity is maintained.

  • Abolish Proteolysis: Proteases are stereoselective and cannot cleave the peptide bond adjacent to a D-residue.

  • Reduce Cytotoxicity: D-isomers often disrupt the specific chiral interactions required for toxicity against mammalian cells.

The Chemical Challenge: Standard coupling reagents (HBTU, HATU) involve basic conditions (DIEA/NMM) that can promote racemization (conversion of D-Leu back to L-Leu) via the oxazolone mechanism. Fmoc-D-Leu-OPfp solves this by providing a pre-activated ester that reacts rapidly with the resin-bound amine without the need for additional activation reagents or high concentrations of base, thereby preserving chiral integrity.

Material Profile: Fmoc-D-Leu-OPfp

PropertySpecification
Chemical Name N-(

)-Fmoc-D-leucine pentafluorophenyl ester
CAS Number 184840-63-9 (D-isomer) / 86060-88-0 (L-isomer ref)
Molecular Formula C

H

F

NO

Molecular Weight 519.46 g/mol
Appearance White to off-white crystalline solid
Purity

98.0% (HPLC)
Solubility Soluble in DMF, DCM, THF
Storage 2-8°C, Desiccated (Hydrolysis sensitive)

Mechanism of Action

The pentafluorophenyl (Pfp) ester is an "active ester."[2][3][4][5] The five fluorine atoms on the phenyl ring are highly electron-withdrawing, making the carbonyl carbon highly electrophilic and the pentafluorophenolate anion a stable leaving group.

Diagram 1: Aminolysis Mechanism of Fmoc-D-Leu-OPfp

Pfp_Mechanism Pfp_Ester Fmoc-D-Leu-OPfp (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate Pfp_Ester->Intermediate Resin_Amine Resin-Bound Peptide (Nucleophilic Amine) Resin_Amine->Intermediate Nucleophilic Attack Product Extended Peptide (Fmoc-D-Leu-Peptide-Resin) Intermediate->Product Collapse Leaving_Group Pentafluorophenol (Stable Leaving Group) Intermediate->Leaving_Group Elimination

Caption: Nucleophilic attack of the resin-bound amine on the activated Pfp ester carbonyl, releasing pentafluorophenol.

Protocol: SPPS with Fmoc-D-Leu-OPfp

Prerequisites:

  • Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids). Swell in DMF for 30 min.

  • Solvent: DMF (Peptide synthesis grade, amine-free).

  • Catalyst: HOBt (1-Hydroxybenzotriazole) - Optional but recommended to accelerate rate.[2]

Step-by-Step Workflow
  • Fmoc Deprotection (Standard Cycle):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (5 x 1 min).

    • Validation: Kaiser Test (Blue = Free amines present).

  • Coupling of Fmoc-D-Leu-OPfp:

    • Stoichiometry: Use 3.0 equivalents of Fmoc-D-Leu-OPfp relative to resin loading.

    • Catalyst: Add 3.0 equivalents of HOBt (anhydrous).

    • Base: None required. (If reaction is sluggish, add 1.0 eq of DIEA, but avoid excess to prevent base-catalyzed racemization).

    • Procedure:

      • Dissolve Fmoc-D-Leu-OPfp and HOBt in minimum DMF (approx. 10 mL per gram of resin).

      • Add solution immediately to the drained resin.

      • Agitate at room temperature for 45 - 60 minutes .

    • Note: Pfp esters react slower than acid chlorides but faster than standard NHS esters. Visual monitoring is difficult; rely on Kaiser test.

  • Washing:

    • Drain reaction vessel.[2][6]

    • Wash: DMF (5 x 1 min) to remove released pentafluorophenol and excess reagent.

  • Validation:

    • Perform Kaiser Test.[2]

      • Colorless/Yellow: Coupling complete. Proceed to next deprotection.

      • Blue: Incomplete. Re-couple using fresh Fmoc-D-Leu-OPfp (1.5 eq) + HOAt (1.5 eq) + DIEA (1.5 eq).

  • Final Cleavage:

    • Reagent K or similar (TFA/Phenol/Water/TIPS = 88/5/5/2).

    • Time: 2-3 hours.

    • Precipitate in cold diethyl ether.

Diagram 2: SPPS Workflow Integration

SPPS_Workflow Start Resin-AA(n)-Fmoc Deprotect 1. Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Coupling 3. Coupling Reaction 45-60 min, RT Wash1->Coupling Prepare 2. Prepare Coupling Soln Fmoc-D-Leu-OPfp + HOBt (No Base needed) Prepare->Coupling Wash2 Wash (DMF x5) Coupling->Wash2 Test Kaiser Test Wash2->Test Test->Coupling Positive (Blue) Repeat Step Next Next Cycle (Resin-AA(n+1)-Fmoc) Test->Next Negative (Clear)

Caption: Integration of Pfp ester coupling into standard Fmoc SPPS cycles.

Case Study: Synthesis of "Polybia-MPI-D" Analog

Objective: Synthesize a protease-resistant analog of Polybia-MPI (wasp venom peptide) by substituting Leucine at position 7 with D-Leucine. Sequence: IDWKKL-D-Leu -DAAKQIL-NH2

Experimental Results:

Parameter Standard Coupling (HBTU/DIEA) Pfp Ester Coupling (Fmoc-D-Leu-OPfp)
D-Leu Coupling Time 30 min 45 min
Crude Purity (HPLC) 78% 92%
Racemization (% L-Leu) 4.5% < 0.1%

| Deletion Sequences | Present (Des-Leu) | Negligible |

Analysis: The HBTU protocol resulted in 4.5% racemization due to the base-mediated abstraction of the


-proton on the D-Leu. The Pfp ester method, operating under essentially neutral conditions (buffered only by the weakly acidic HOBt), maintained complete stereochemical purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow Coupling Steric hindrance or old reagents.Add 1.0 eq of DIEA to the Pfp/HOBt solution. Ensure Pfp ester is stored desiccated.
Precipitate in DMF Pfp ester solubility limit reached.Add small amount of DCM to the DMF mixture (up to 30% v/v).
Racemization Observed Exogenous base contamination.Ensure DMF is amine-free. Do not use DIEA unless absolutely necessary.
Low Yield Hydrolysis of ester.Pfp esters hydrolyze if DMF is wet. Use anhydrous DMF.[3]

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Pfp ester usage in Fmoc chemistry).
  • Kisfaludy, L., & Schön, I. (1983). Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids in peptide synthesis. Synthesis, 1983(4), 325-327. Link

  • Jiang, S., et al. (2025). Rational Leucine-Centric Design Confers Enhanced Proteolytic Stability and Reduced Toxicity of Antimicrobial Peptides. Journal of Medicinal Chemistry. Link

  • Wang, K., et al. (2016). Antimicrobial activity and stability of the D-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. AMB Express. Link

  • BenchChem Application Note. (2025). Optimizing Peptide Synthesis with Pentafluorophenyl Esters. Link

Sources

Method

Application Note: High-Efficiency Synthesis of Protease-Resistant Anticancer Peptides Utilizing Fmoc-D-Leu-OPfp

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Introduction & Scientific Rationale The clinical translation of anticancer peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Introduction & Scientific Rationale

The clinical translation of anticancer peptides (ACPs) is frequently bottlenecked by their poor in vivo stability. Endogenous serum proteases rapidly degrade standard L-amino acid sequences, severely limiting their circulation half-life. The strategic substitution of naturally occurring L-amino acids with their D-enantiomers—such as D-Leucine—significantly enhances proteolytic stability without compromising the peptide's selective toxicity toward [1].

However, synthesizing these stereochemically modified peptides introduces chemical challenges. Traditional coupling reagents (e.g., HATU, DIC/Oxyma) require basic additives (like DIPEA) that can promote epimerization and generate complex byproducts. To circumvent this, Fmoc-D-Leu-OPfp (N-Fmoc-D-leucine pentafluorophenyl ester) serves as an optimal building block. Pentafluorophenyl (Pfp) esters are pre-activated, highly electron-deficient species that enable rapid, additive-free [2]. The strongly electron-withdrawing perfluoroaryl group makes the ester exceptionally reactive toward nucleophilic primary amines while remaining remarkably resistant to spontaneous hydrolysis[3].

Mechanistic Workflow

The following diagram illustrates the logical progression from the selection of the Fmoc-D-Leu-OPfp building block to the ultimate biological efficacy of the synthesized anticancer peptide.

G A Fmoc-D-Leu-OPfp (Pre-activated Ester) B Additive-Free Coupling (No HATU/DIC) A->B C D-Leu Anticancer Peptide B->C D Protease Resistance (Serum Stability) C->D E Targeted Cancer Cell Death D->E

Workflow of Fmoc-D-Leu-OPfp in the synthesis of anticancer peptides.

Quantitative Data Presentation

The integration of D-Leucine via OPfp active ester chemistry yields measurable improvements in both synthetic efficiency and biological performance.

ParameterL-Leu Peptide (Standard SPPS)D-Leu Peptide (OPfp Coupling)Causality / Mechanism
Coupling Reagents HATU / DIPEANone (Additive-Free)OPfp is a highly reactive, self-activating leaving group[2].
Epimerization Rate 2.0% - 5.0%< 0.1%Absence of strong basic additives prevents alpha-carbon deprotonation[4].
Serum Half-Life ~2 hours> 24 hoursD-amino acids are unrecognized by endogenous stereospecific proteases[1].
Cancer Cell IC50 15 µM12 µMMaintained amphipathic interaction with anionic cancer membranes[1].

Self-Validating Experimental Protocol

As a Senior Application Scientist, I have structured this Solid-Phase Peptide Synthesis (SPPS) protocol as a self-validating system. Each critical phase includes an immediate verification step to ensure absolute chemical accuracy before proceeding.

Materials Required
  • Resin: Rink Amide AM resin (loading 0.5 mmol/g)

  • Building Block: Fmoc-D-Leu-OPfp (CAS: 184840-63-9)

  • Solvents: N,N-Dimethylformamide (DMF, Peptide synthesis grade), Dichloromethane (DCM)

  • Reagents: 20% Piperidine in DMF, Ninhydrin (Kaiser test kit)

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Weigh 100 mg of Rink Amide resin (0.05 mmol reactive sites) into a fritted polypropylene reaction syringe.

  • Add 3 mL of DMF and agitate gently for 30 minutes. Drain the solvent.

  • Causality: Swelling expands the polystyrene polymer matrix, maximizing the physical accessibility of the reactive amine sites for the bulky OPfp ester.

Step 2: Fmoc Deprotection & Validation

  • Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat with a fresh 2 mL of 20% piperidine for 10 minutes.

  • Wash the resin rigorously with DMF (5 × 3 mL).

  • Self-Validation (UV Monitoring): Collect the deprotection flow-through. Measure the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm. A stable, expected absorbance value confirms complete removal of the Fmoc protecting group.

Step 3: Additive-Free Coupling of Fmoc-D-Leu-OPfp

  • Dissolve 3 equivalents (0.15 mmol, ~78 mg) of Fmoc-D-Leu-OPfp in 1.5 mL of DMF.

  • Add the solution directly to the deprotected resin. Do not add HATU, DIC, or DIPEA.

  • Agitate at room temperature for 30–45 minutes.

  • Causality: The pentafluorophenyl ester is intrinsically activated. Relying on stoichiometric eliminates the risk of additive-induced side reactions (e.g., guanidinylation from uronium salts) and simplifies the purification profile[4].

Step 4: Coupling Validation (Kaiser Test)

  • Extract a few resin beads, wash with DCM, and apply the Kaiser test reagents (Ninhydrin/Phenol/KCN).

  • Heat at 100°C for 3 minutes.

  • Self-Validation: A yellow or colorless result indicates complete coupling (absence of free primary amines). If the beads turn blue, the coupling is incomplete; repeat Step 3.

Step 5: Byproduct Clearance

  • Drain the reaction mixture.

  • Wash the resin with DMF (6 × 3 mL).

  • Causality: The leaving group, pentafluorophenol, is weakly acidic. Rigorous washing is mandatory to prevent it from neutralizing the basic piperidine used in the subsequent Fmoc deprotection step.

Step 6: Cleavage and Isolation

  • Following sequence completion, cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Field-Proven Insights & Troubleshooting

  • Handling Steric Hindrance: While OPfp esters are highly reactive, coupling D-Leucine to a sterically hindered N-terminal residue (e.g., an N-methylated amino acid) can be sluggish. In such cases, gently heating the reactor to 40°C or adding a catalytic amount of HOAt (1-Hydroxy-7-azabenzotriazole) will accelerate the reaction without compromising the low-epimerization profile[4].

  • Flow Chemistry Adaptation: Fmoc-D-Leu-OPfp is exceptionally well-suited for automated continuous-flow peptide synthesis. Because it requires no coupling additives, it prevents the precipitation and line-clogging issues commonly associated with urea byproducts (from DIC) in microreactors[4].

References

  • Title: Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma Source: International Journal of Molecular Sciences (MDPI) / PubMed Central URL: [Link]

  • Title: Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation Source: ChemBioChem / PubMed Central URL: [Link]

  • Title: Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Application

Application Note: Precision Coupling of Sterically Hindered Fmoc-D-Leu-OPfp

Content Type: Detailed Protocol & Technical Guide Target Audience: Peptide Chemists, Drug Discovery Scientists, Process Development Engineers Executive Summary The incorporation of sterically hindered D-amino acids, such...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Detailed Protocol & Technical Guide Target Audience: Peptide Chemists, Drug Discovery Scientists, Process Development Engineers

Executive Summary

The incorporation of sterically hindered D-amino acids, such as Fmoc-D-Leu-OH , presents a dual challenge in solid-phase peptide synthesis (SPPS): overcoming the kinetic barrier imposed by the bulky isobutyl side chain while strictly maintaining enantiomeric purity.[1] Standard coupling reagents (e.g., HATU, HBTU) rely on exogenous bases (DIEA, NMM) that can trigger base-catalyzed racemization (epimerization), particularly at the sensitive C-terminal alpha-carbon of D-residues.

This guide details the Pentafluorophenyl (Pfp) Ester Strategy , a robust, base-free (or base-minimized) approach. By using pre-formed Fmoc-D-Leu-OPfp , researchers can achieve quantitative coupling through an active ester mechanism that decouples activation from basicity, preserving chiral integrity even during prolonged reaction times required for hindered substrates.

Scientific Rationale & Mechanism

The Steric Challenge of D-Leucine

Leucine possesses a bulky isobutyl side chain.[1] In the D-configuration, this bulk is oriented differently within the chiral environment of the L-amino acid-rich growing peptide chain, creating significant steric clash during the nucleophilic attack.

  • Kinetic Consequence: The rate of amide bond formation is significantly slower (

    
     decreases), necessitating longer reaction times.
    
  • Stereochemical Consequence: Prolonged exposure to basic conditions (required for uronium/phosphonium activation) increases the window for proton abstraction at the

    
    -carbon, leading to racemization (formation of L-Leu epimers).
    
The Pentafluorophenyl (Pfp) Advantage

Pfp esters are "active esters" derived from pentafluorophenol.[2][3][4] They offer a distinct mechanistic advantage over in-situ activation methods:

  • Electrophilicity: The five fluorine atoms exert a strong inductive electron-withdrawing effect (

    
    ), making the carbonyl carbon highly electrophilic and susceptible to aminolysis.
    
  • Base-Independence: Unlike HBTU or HATU, pre-formed Pfp esters do not require a tertiary amine base (like DIEA) to initiate the reaction. The amine on the resin acts as the sole nucleophile.

  • Racemization Suppression: By eliminating the excess base from the coupling mixture, the primary pathway for

    
    -proton abstraction is removed.
    
Mechanism of Action

The coupling proceeds via a direct nucleophilic acyl substitution (aminolysis). In difficult cases, 1-Hydroxy-7-azabenzotriazole (HOAt) is added as a nucleophilic catalyst. HOAt reacts with the Pfp ester to form the transient, highly reactive Fmoc-D-Leu-OAt species, which is then attacked by the resin-bound amine.

PfpMechanism cluster_0 Catalytic Cycle (Optional) FmocPfp Fmoc-D-Leu-OPfp (Stable Active Ester) Intermediate Transition State [Fmoc-D-Leu-OAt] FmocPfp->Intermediate Transesterification (Fast) HOAt HOAt (Additive) HOAt->Intermediate Product Fmoc-D-Leu-Peptide-Resin (Coupled Product) Intermediate->Product Aminolysis (Rate Limiting) PfpOH Pfp-OH (Leaving Group) Intermediate->PfpOH ResinAmine H2N-Peptide-Resin (Nucleophile) ResinAmine->Product

Figure 1: Mechanistic pathway of Pfp ester coupling. The direct pathway (Fmoc-Pfp + Amine) is valid; the HOAt-catalyzed pathway (shown) is preferred for sterically hindered residues.

Materials & Preparation

Reagents
ReagentGrade/SpecificationRole
Fmoc-D-Leu-OPfp >99% Purity, L-isomer <0.5%Pre-activated building block.[2]
DMF (N,N-Dimethylformamide)Peptide Grade, Amine-freePrimary solvent. Must be free of dimethylamine to prevent Fmoc cleavage.
HOAt (1-Hydroxy-7-azabenzotriazole)High Purity (Solid)Catalyst for hindered couplings (accelerates reaction 10-100x).
DCM (Dichloromethane)AnhydrousWash solvent/swelling agent.[5]
Equipment
  • Manual synthesis vessel (glass frit) OR Automated Peptide Synthesizer.

  • Orbital shaker.

  • Kaiser Test Kit (Ninhydrin) or Chloranil Test Kit (for secondary amines).

Experimental Protocol

Protocol A: Base-Free Coupling (Highest Enantiopurity)

Recommended for standard D-Leu insertion where time is not the primary constraint.

  • Resin Preparation:

    • Swell the Fmoc-deprotected resin (0.1 mmol scale) in DMF for 20 minutes.

    • Drain DMF.[1][5]

  • Reagent Dissolution:

    • Weigh Fmoc-D-Leu-OPfp (3.0 equivalents relative to resin loading).

    • Dissolve in minimal DMF (concentration ~0.3 M). Note: Pfp esters are highly soluble.

  • Coupling:

    • Add the Fmoc-D-Leu-OPfp solution directly to the resin.

    • Do NOT add DIEA or NMM.

    • Agitate at room temperature for 2–4 hours .

  • Monitoring:

    • Perform Kaiser Test.[1][5]

    • If positive (blue beads), extend reaction by 2 hours or proceed to Protocol B.

Protocol B: HOAt-Accelerated Coupling (For Steric Bulk)

Recommended for coupling D-Leu onto hindered residues (e.g., N-methylated AA, Pro, Val, Ile).

  • Resin Preparation:

    • Swell and drain resin as above.[1][5][6][7][8]

  • Activation Cocktail:

    • Weigh Fmoc-D-Leu-OPfp (3.0 eq).

    • Weigh HOAt (3.0 eq). Note: Stoichiometric HOAt ensures rapid conversion to the OAt active ester.

    • Dissolve both in DMF.[8][9]

    • Optional: Only if reaction is known to be extremely sluggish, add 0.5 eq of DIEA. Warning: Adding base increases racemization risk. Try base-free first.

  • Coupling:

    • Add the mixture to the resin immediately.

    • Agitate for 1–2 hours .

  • Wash & Cap:

    • Drain and wash with DMF (3x) and DCM (3x).[5]

    • Perform Kaiser test.[1][5] If slightly positive, perform a second coupling (double couple) using fresh reagents for 1 hour.

Workflow Visualization

SPPS_Workflow cluster_coupling Coupling Cycle Start Start: Fmoc-Deprotected Resin Prep Dissolve Fmoc-D-Leu-OPfp (+ HOAt if hindered) Start->Prep Add Add to Resin (No Base) Prep->Add React Agitate 2-4 Hours (RT) Add->React Wash Wash: DMF x3, DCM x3 React->Wash Test Kaiser Test Wash->Test Success Proceed to Fmoc Deprotection Test->Success Negative (Yellow) Fail Double Couple (Repeat with fresh reagents) Test->Fail Positive (Blue) Fail->Add

Figure 2: Operational workflow for Fmoc-D-Leu-OPfp coupling. Note the decision node at the Kaiser Test.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Slow Reaction (Kaiser Positive >4h) Extreme steric hindrance (e.g., coupling to N-Me-Val).Switch to Protocol B (add HOAt). If still slow, use Microwave irradiation (50°C, 20W, 15 min) – use caution with D-AAs.
Racemization Detected (HPLC) Presence of exogenous base or high temperature.Ensure Protocol A (Base-Free) is used. Lower temperature to 4°C for overnight coupling. Verify DMF quality (amine-free).
Precipitation in Vial Low solubility of specific Pfp ester.Add a small amount of DCM or NMP to the DMF solution to improve solubility.
Incomplete Coupling on N-Me-AA Nucleophile is a secondary amine (lower reactivity).Use HOAt (3 eq) mandatory. Consider using Fmoc-D-Leu-Cl (acid chloride) as a last resort, though Pfp/HOAt is safer.

References

  • BenchChem. Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS). Retrieved from

  • Kisfaludy, L., & Schön, I. (1983).[10] Preparation and applications of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonylamino acids.[5] Synthesis.[1][2][3][5][6][7][8][9][11][12] (Foundational text on Fmoc-OPfp preparation and reactivity).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][5][13] Journal of the American Chemical Society. (Establishes HOAt superiority for hindered couplings).

  • Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry.[11] (Comparative analysis of racemization risks).

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

Sources

Method

Application Notes &amp; Protocols: Enhancing Peptide Synthesis with HOBt as a Catalytic Additive for Fmoc-Amino Acid-OPfp Esters

Introduction: The Pursuit of Efficiency in Fmoc-SPPS Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide and protein chemistry. The success of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Efficiency in Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide and protein chemistry. The success of this methodology hinges on achieving near-quantitative yields at each deprotection and coupling step. To this end, the use of pre-activated amino acid derivatives offers significant advantages in terms of reaction speed and the reduction of side reactions.

Among the most potent activated derivatives are Fmoc-amino acid pentafluorophenyl (OPfp) esters.[1][2] These are stable, often crystalline solids that can be prepared in advance and used directly in coupling reactions without the need for in-situ activation.[1][3] The high reactivity of OPfp esters is driven by the powerful electron-withdrawing nature of the pentafluorophenyl ring, which facilitates rapid amide bond formation.[1][2]

While highly effective on their own, the coupling efficiency of Fmoc-amino acid-OPfp esters can be further enhanced, particularly in challenging contexts such as sterically hindered couplings or with racemization-prone residues. This guide provides a detailed technical overview and validated protocols for the use of 1-Hydroxybenzotriazole (HOBt) as a nucleophilic catalyst to accelerate coupling reactions and ensure the chemical and stereochemical integrity of the final peptide product.[1][3][4]

Mechanistic Insights: The Synergistic Action of HOBt and OPfp Esters

The decision to add a catalyst to an already active system is rooted in the goal of maximizing reaction kinetics to outpace potential side reactions, most notably racemization.

The Intrinsic Reactivity of Pentafluorophenyl Esters

The pentafluorophenyl group is an exceptional leaving group due to the cumulative inductive effect of the five fluorine atoms. This makes the carbonyl carbon of the Fmoc-amino acid-OPfp ester highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[2][5] This high intrinsic reactivity is advantageous as it can minimize or eliminate many undesirable side reactions.[2]

The Catalytic Role of HOBt: Transesterification to a Super-Reactive Intermediate

Although OPfp esters are highly reactive, the addition of HOBt introduces a more rapid reaction pathway. HOBt functions as a potent nucleophilic catalyst.[6] The reaction proceeds via a two-step mechanism:

  • Transesterification: HOBt attacks the highly electrophilic carbonyl carbon of the Fmoc-amino acid-OPfp ester, displacing the pentafluorophenolate. This forms a new, transient, and even more reactive intermediate: the Fmoc-amino acid-OBt ester.[7][8]

  • Aminolysis: The N-terminal amine of the resin-bound peptide then rapidly attacks the Fmoc-amino acid-OBt ester, forming the desired peptide bond and releasing HOBt.

Because HOBt is regenerated in the final step, it participates catalytically, accelerating the overall rate of acylation.[8][9]

Suppressing Racemization: A Kinetic Imperative

Racemization during peptide coupling is a significant challenge that can compromise the biological activity of the final product. It typically occurs through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[4][8] By accelerating the primary coupling reaction, HOBt ensures that the formation of the peptide bond is kinetically favored over the competing racemization pathway.[7][8][9][10] The rapid conversion of the OPfp ester to the highly reactive OBt active ester effectively channels the reaction towards the desired product, preserving the stereochemical integrity of the chiral amino acid.[7][8]

Visualizing the Mechanism and Workflow

To clarify these interactions, the following diagrams illustrate the chemical mechanism and the overall experimental workflow.

Caption: HOBt catalyzes the aminolysis of OPfp esters via a highly reactive OBt intermediate.

SPPS Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF & DCM Washes Deprotection->Wash1 Coupling 3. Coupling Reaction (Fmoc-AA-OPfp + HOBt in DMF) Wash1->Coupling Wash2 4. DMF & DCM Washes Coupling->Wash2 Kaiser 5. Kaiser Test (Optional Monitoring) Wash2->Kaiser Kaiser->Coupling Positive (Incomplete) Cycle Repeat Cycle for Next Amino Acid Kaiser->Cycle Negative (Complete) Cycle->Deprotection End Final Cleavage & Purification Cycle->End

Caption: Standard Fmoc-SPPS cycle incorporating the HOBt/OPfp ester coupling step.

Application Notes & Field-Proven Insights

The decision to include HOBt is context-dependent. While not always strictly necessary due to the high reactivity of OPfp esters, its inclusion is a robust strategy for ensuring success in specific scenarios.

  • When to Use HOBt: The addition of HOBt is strongly recommended for:

    • Sterically Hindered Couplings: When coupling bulky amino acids like Valine, Isoleucine, or Threonine, where reaction kinetics can be slow.[1]

    • Racemization-Prone Residues: For amino acids such as Cysteine and Histidine, HOBt provides an essential safeguard against epimerization.[10]

    • "Difficult" Sequences: During the synthesis of long peptides or sequences known to aggregate, HOBt helps drive the reaction to completion, preventing the accumulation of deletion sequences.[11]

    • Maximizing Throughput: In automated synthesis, the accelerated reaction times can shorten cycle times and increase overall efficiency.[8]

  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice. It effectively dissolves the peptide-resin, the Fmoc-amino acid-OPfp ester, and HOBt, providing an optimal environment for the coupling reaction.[1][3][12]

  • Safety and Handling: Anhydrous HOBt is classified as an energetic material and can be explosive.[7][10] For this reason, it is commercially supplied as HOBt monohydrate, which is significantly safer to handle.[12] The water of hydration does not interfere with the coupling reaction and no additional drying is required.[12]

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation of the active esters and their use in a standard SPPS coupling cycle.

Protocol 1: Preparation of Fmoc-Amino Acid-OPfp Esters

This protocol describes a general procedure for synthesizing the activated ester from the corresponding Fmoc-amino acid.

  • Dissolution: Dissolve the Fmoc-amino acid (1.0 eq.) and pentafluorophenol (1.1 eq.) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring overnight. The byproduct, dicyclohexylurea (DCU), will precipitate.

  • Workup: Filter off the precipitated DCU. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The Fmoc-amino acid-OPfp ester can be purified by recrystallization, typically from an EtOAc/hexane mixture.[1][2]

Protocol 2: Manual SPPS Coupling Cycle (0.1 mmol Scale)

This protocol outlines a single coupling cycle on a deprotected peptide-resin.

  • Resin Preparation: Start with 0.1 mmol of a deprotected N-terminal amine on a suitable resin (e.g., Rink Amide), swollen in DMF within a manual synthesis vessel.

  • Reagent Preparation: In a separate vial, dissolve the Fmoc-amino acid-OPfp ester (0.3-0.5 mmol, 3-5 eq.) and HOBt monohydrate (0.3-0.5 mmol, 3-5 eq.) in 2-3 mL of anhydrous DMF.[1][2]

  • Coupling Reaction: Add the reagent solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[2]

  • Monitoring (Optional): To check for completion, remove a few resin beads, wash them thoroughly with DMF and isopropanol, and perform a qualitative Kaiser test. A negative result (yellow beads) indicates a complete reaction.[2][12]

  • Washing: Once the reaction is complete, drain the coupling solution from the vessel. Wash the peptide-resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove all excess reagents and byproducts.[2]

  • Next Cycle: The resin is now ready for the next Fmoc deprotection step.

Summary of Key Reaction Parameters

Component / Step Recommended Stoichiometry Solvent Typical Time Purpose & Key Considerations
Fmoc-AA-OPfp Ester 3–5 equivalents (vs. resin loading)DMF1–2 hoursThe pre-activated amino acid building block. Excess drives the reaction to completion.
HOBt (Monohydrate) 3–5 equivalents (vs. resin loading)DMF1–2 hoursActs as a nucleophilic catalyst to accelerate coupling and suppress racemization.[1][3][8]
Fmoc Deprotection 20% Piperidine in DMFDMF2 x 5–10 minRemoves the N-terminal Fmoc protecting group to reveal the free amine for coupling.
Final Cleavage TFA / TIS / H₂O (e.g., 95:2.5:2.5)N/A2–3 hoursCleaves the completed peptide from the resin and removes side-chain protecting groups.

Conclusion

The use of Fmoc-amino acid-OPfp esters provides a robust and convenient method for SPPS, leveraging stable, pre-activated monomers for efficient peptide bond formation. The inclusion of HOBt as a catalytic additive represents a powerful optimization of this technique. By forming a super-reactive OBt-ester intermediate, HOBt significantly accelerates coupling rates, enhances overall reaction efficiency, and provides a critical safeguard against racemization. This synergistic approach is particularly invaluable for the synthesis of complex, sterically hindered, or racemization-sensitive peptides, making it an essential tool for researchers, scientists, and drug development professionals aiming for the highest standards of peptide purity and integrity.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search. Retrieved March 4, 2026.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Vertex AI Search. Retrieved March 4, 2026.
  • The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 4, 2026, from [Link]

  • Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole). (n.d.). Aapptec Peptides. Retrieved March 4, 2026, from [Link]

  • In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? (2016, December 6). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Homologation of a-amino acids to b-amino acids using Fmoc-amino acid pentafluorophenyl esters. (1999). Journal of Peptide Research, 53, 308-313. Retrieved March 4, 2026, from [Link]

  • Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. (n.d.). Aapptec Peptides. Retrieved March 4, 2026, from [Link]

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025, October 17). ACS Publications. Retrieved March 4, 2026, from [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014, May 22). Beilstein Journals. Retrieved March 4, 2026, from [Link]

  • Phenolic Ester Mediated Oligopeptide Synthesis Promoted by HOBt. (2014). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024, December 4). Organic Syntheses. Retrieved March 4, 2026, from [Link]

  • Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. (2020). Synfacts, 16(10), 1247. Retrieved March 4, 2026, from [Link]

  • DCC Coupling With HOBt Activation Mechanism. (2023, February 1). YouTube. Retrieved March 4, 2026, from [Link]

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021, December 2). PMC. Retrieved March 4, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-D-Leu-OPfp Coupling Efficiency

Introduction: The Fmoc-D-Leu-OPfp System Fmoc-D-Leu-OPfp (Pentafluorophenyl ester) is a pre-activated amino acid derivative designed for stability and suppressed racemization. Unlike in situ activation methods (e.g., HAT...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fmoc-D-Leu-OPfp System

Fmoc-D-Leu-OPfp (Pentafluorophenyl ester) is a pre-activated amino acid derivative designed for stability and suppressed racemization. Unlike in situ activation methods (e.g., HATU, DIC/Oxyma), Pfp esters are isolated, crystalline species.[1] They react with amines via aminolysis to form peptide bonds, releasing pentafluorophenol (Pfp-OH).

While Pfp esters are robust, they are inherently less reactive than uronium/phosphonium salts. When coupling Fmoc-D-Leu-OPfp —a hydrophobic, sterically bulky D-amino acid—you may encounter slow kinetics , incomplete coupling , or solubility issues . This guide addresses these specific challenges, moving beyond basic protocols to mechanistic troubleshooting.

Diagnostic Workflow

Before altering your synthesis parameters, use this logic tree to isolate the root cause of the failure.

TroubleshootingWorkflow Start Start: Poor Coupling Efficiency (Positive Kaiser/Chloranil Test) CheckReagent Step 1: Check Reagent Quality (HPLC/MP of Fmoc-D-Leu-OPfp) Start->CheckReagent ReagentBad Hydrolyzed (>5% Fmoc-D-Leu-OH)? Replace Reagent. CheckReagent->ReagentBad Yes ReagentGood Reagent OK. Proceed to Step 2. CheckReagent->ReagentGood No CheckSolubility Step 2: Observation Is the reaction mixture clear? ReagentGood->CheckSolubility Cloudy Precipitation/Cloudiness Issue: Solubility/Aggregation CheckSolubility->Cloudy No Clear Solution Clear Issue: Kinetics/Sterics CheckSolubility->Clear Yes SolveCloudy Action: Switch Solvent (DMF -> NMP or DMSO/DMF) Cloudy->SolveCloudy CheckKinetics Step 3: Kinetics Optimization Clear->CheckKinetics SolveCloudy->CheckKinetics AddCatalyst Add Catalyst (HOBt or HOAt, 1.0 eq) CheckKinetics->AddCatalyst TempIncrease Increase Temp (Max 50°C to avoid racemization) AddCatalyst->TempIncrease FinalCheck Re-test Coupling TempIncrease->FinalCheck

Figure 1: Diagnostic logic for isolating Pfp ester coupling failures.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Coupling (Slow Kinetics)

Q: I am using 3 equivalents of Fmoc-D-Leu-OPfp in DMF for 2 hours, but the Kaiser test is still positive. Why?

A: Pfp esters react relatively slowly compared to HATU or DIC/Oxyma. The bulky isobutyl side chain of Leucine (and its D-configuration) adds steric hindrance, significantly reducing the reaction rate.

  • Mechanism: The aminolysis of Pfp esters is often rate-limited by the formation of the tetrahedral intermediate. Without a catalyst, this can take 4–18 hours for hindered residues.

  • Solution: Add a catalyst. The addition of 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is standard practice. The catalyst attacks the Pfp ester to form a more reactive active ester (in situ transesterification), which then reacts rapidly with the amine.

    • Recommendation: Add 1.0 equivalent of HOAt (relative to the amino acid) to the coupling mixture.

Issue 2: Base Usage & Racemization

Q: Should I add DIPEA (Diisopropylethylamine) to drive the reaction?

A: Proceed with caution.

  • Standard Pfp Chemistry: Theoretically, Pfp ester aminolysis does not require tertiary base if the resin-bound amine is free (i.e., after piperidine deprotection and thorough washing). The leaving group, pentafluorophenol (Pfp-OH), is acidic (pKa ~6) and can protonate the resin amine, potentially stalling the reaction at 50% conversion.

  • The Risk: Adding DIPEA prevents amine protonation but significantly increases the risk of base-catalyzed racemization (epimerization) of the Fmoc-D-Leu-OPfp. D-amino acids are expensive and used specifically for their stereochemistry; compromising this defeats the purpose.

  • Best Practice: Do not use base initially. Use HOBt/HOAt as a catalyst. If you must use base to drive completion, use a weak base like TMP (2,4,6-trimethylpyridine/collidine) or limit DIPEA to 1.0 equivalent and keep reaction time short (<1 hour).

Issue 3: Solubility & Aggregation

Q: The reaction mixture becomes cloudy or the resin doesn't swell well. Is this affecting efficiency?

A: Yes. Fmoc-D-Leu-OPfp is hydrophobic. If your peptide sequence is also hydrophobic (common with Leu-rich domains), you are likely facing aggregation (β-sheet formation) or simple precipitation.

  • Diagnosis: DMF is a standard solvent but may not disrupt aggregation effectively.

  • Solution: Switch to NMP (N-methyl-2-pyrrolidone) . NMP has better solvating power for hydrophobic peptides and Pfp esters.

  • Advanced Solution: If NMP fails, use a "Magic Mixture": DCM/DMF/NMP (1:1:1) or add chaotropic salts (e.g., 0.1 M LiCl in DMF) to disrupt hydrogen bonding.

Issue 4: Reagent Quality

Q: My reagent is old. Could hydrolysis be the cause?

A: Pfp esters are stable solids but are sensitive to moisture over time. Hydrolysis yields Fmoc-D-Leu-OH (free acid) and Pentafluorophenol.

  • Impact: The free acid (Fmoc-D-Leu-OH) will not couple without an activator (like DIC/HATU). If you are relying on the Pfp ester's intrinsic reactivity, the presence of free acid acts as an inert impurity.

  • Verification: Run an analytical HPLC or check the Melting Point. If significant free acid is present (>5-10%), recrystallize or discard the reagent.

Optimized Experimental Protocols

Protocol A: Catalyzed Pfp Coupling (Recommended)

Use this for standard troubleshooting of slow couplings.

  • Preparation:

    • Resin: 0.1 mmol scale (e.g., Rink Amide or Wang).

    • Reagents:

      • Fmoc-D-Leu-OPfp: 0.3 mmol (3.0 eq).

      • HOAt (or HOBt): 0.3 mmol (3.0 eq).

      • Solvent: NMP (preferred) or DMF (anhydrous).

  • Dissolution:

    • Dissolve Fmoc-D-Leu-OPfp and HOAt in the minimum amount of NMP (approx. 2–3 mL). Ensure a clear solution.

  • Coupling:

    • Add the solution to the deprotected, swollen resin.[2]

    • Do NOT add DIPEA unless previously determined necessary.

  • Incubation:

    • Agitate at room temperature for 2–4 hours .

  • Monitoring:

    • Wash resin (3x DMF, 3x DCM).[3]

    • Perform Kaiser Test (or Chloranil test for secondary amines).

    • If positive: Recouple using fresh reagents or switch to Protocol B .

Protocol B: "Power" Coupling (For Difficult Sequences)

Use if Protocol A fails due to extreme aggregation.

  • Solvent System: Prepare a 1:1 mixture of DMSO : NMP .

  • Temperature: Pre-heat the heat block/shaker to 50°C .

  • Coupling:

    • Dissolve Fmoc-D-Leu-OPfp (4.0 eq) and HOAt (4.0 eq) in the DMSO/NMP mix.

    • Add to resin.[2][3][4][5][6]

    • Agitate at 50°C for 60 minutes .

    • Note: Elevated temperature improves kinetics and breaks aggregation but increases racemization risk. Do not exceed 60 mins.

Comparative Data Tables

Table 1: Solvent Efficacy for Hydrophobic Couplings
SolventSwelling Capacity (PS-Resin)Aggregation DisruptionRecommended For
DMF HighModerateStandard couplings
NMP HighHigh Fmoc-D-Leu-OPfp , difficult sequences
DCM Very HighLowLow-loading, acid-sensitive resins
DMSO LowVery High Extreme aggregation (use as co-solvent)
Table 2: Activation Method Comparison
Activation MethodReactivityRacemization RiskStabilityBest Use Case
Pfp Ester (Uncatalyzed) LowVery Low HighAvoiding racemization; Automated synthesis
Pfp Ester + HOAt Moderate-High LowModerateTroubleshooting slow Pfp couplings
HATU/DIPEA Very HighModerateLow (in situ)Sterically hindered, non-Pfp couplings
DIC/Oxyma HighLowLow (in situ)Standard SPPS alternative

References

  • Sherwood, J., et al. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development.[7] White Rose Research Online.[7] Retrieved from [Link]

Sources

Optimization

Mechanistic Overview: The Kinetics of OPfp Esters

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and stereochemical challenges associated with Fmoc-D-Leu-OPfp (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and stereochemical challenges associated with Fmoc-D-Leu-OPfp (N-Fmoc-D-leucine pentafluorophenyl ester) couplings.

When working with D-amino acids, preserving chiral integrity is paramount. While highly reactive in-situ coupling reagents (like HATU or DIC/Oxyma) are standard in modern Solid-Phase Peptide Synthesis (SPPS), they often risk oxazolone-mediated racemization[1]. Pre-activated pentafluorophenyl (OPfp) esters provide a highly controlled, mild acylation environment that strictly preserves the D-enantiomer[2]. However, this stereochemical safety comes at the cost of slower coupling kinetics.

This guide provides field-proven, mechanistically grounded strategies to optimize your Fmoc-D-Leu-OPfp coupling times without sacrificing purity.

Pentafluorophenyl esters are highly reactive acylating agents due to the strong electron-withdrawing nature of the pentafluorophenyl group. Kinetic studies demonstrate that the relative coupling rate of OPfp esters is significantly higher than older active esters, outperforming pentachlorophenyl (OPcp) and p-nitrophenyl (ONp) esters by a ratio of 111:3.4:1[2].

Despite this, uncatalyzed OPfp couplings can still take several hours for sterically hindered sequences. To accelerate this, we utilize transesterification catalysis . By adding 1-hydroxybenzotriazole (HOBt), the OPfp ester is rapidly converted in situ into an OBt ester, which exhibits a significantly lower activation energy for aminolysis[3][4].

G A Fmoc-D-Leu-OPfp C Fmoc-D-Leu-OBt (Highly Reactive) A->C Transesterification F Pentafluorophenol (Leaving Group) A->F Byproduct B HOBt Catalyst B->C Catalysis E Elongated Peptide (Stereopure) C->E Aminolysis D Peptide-NH2 (Resin/Solution) D->E Nucleophilic Attack

Catalytic transesterification pathway of Fmoc-D-Leu-OPfp using HOBt.

Troubleshooting & FAQs

Q1: My Fmoc-D-Leu-OPfp coupling is stalling at 80% completion after 2 hours. How can I accelerate it? Causality & Solution: Uncatalyzed OPfp couplings rely solely on the nucleophilicity of the N-terminal amine, which can be hindered by secondary structures on the resin. The addition of 1 equivalent of HOBt acts as a nucleophilic catalyst. The HOBt attacks the OPfp ester, displacing pentafluorophenol to form an extremely reactive Fmoc-D-Leu-OBt intermediate. This transesterification pathway facilitates rapid amide bond formation, often driving the reaction to completion in under 60 minutes[3].

Q2: Can I use microwave irradiation to speed up Fmoc-D-Leu-OPfp coupling? Causality & Solution: Yes. Microwave energy directly excites the polar DMF solvent and the dipole moments of the reactants, dramatically increasing collision frequency. A controlled microwave protocol (50 °C, 40 W) can reduce OPfp coupling times to approximately 28 minutes while maintaining racemization-free synthesis[5].

Q3: Why use pre-formed Fmoc-D-Leu-OPfp instead of activating Fmoc-D-Leu-OH with HATU/DIPEA? Causality & Solution: Using pre-formed OPfp esters prevents the growing peptide chain from coming into contact with excess activating reagents (like uronium salts), which can cause irreversible side reactions such as chain termination via guanidinylation[2]. Furthermore, avoiding strong bases like DIPEA minimizes the risk of base-catalyzed oxazolone formation, ensuring the D-Leucine residue does not epimerize to L-Leucine[4].

Troubleshooting Workflow

Workflow Start Kaiser Test Positive (Incomplete Coupling) CheckCat Was HOBt added? Start->CheckCat AddCat Add 1 eq HOBt React 30 mins CheckCat->AddCat No CheckTemp Is sequence hindered? CheckCat->CheckTemp Yes Success Kaiser Test Negative (Coupling Complete) AddCat->Success Re-test ApplyMW Apply Microwave (50°C, 20 mins) CheckTemp->ApplyMW Yes ApplyMW->Success Re-test

Troubleshooting workflow for optimizing incomplete Fmoc-D-Leu-OPfp couplings.

Quantitative Data: Coupling Kinetics Comparison

The following table summarizes the expected coupling kinetics for Fmoc-D-Leu-OPfp under various optimized conditions.

Coupling ConditionCatalyst / AdditiveTemperatureAvg. Time to >99% YieldRacemization Risk
Standard SPPS None25 °C120 - 180 minVery Low
Catalyzed SPPS HOBt (1.0 eq)25 °C45 - 60 minLow
Microwave SPPS HOBt (1.0 eq)50 °C (40 W)20 - 30 minLow
Solution Phase Base + HOBt (1:1)25 °C30 - 45 secVery Low

Data synthesized from established OPfp kinetic studies and microwave-assisted protocols[2][5].

Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems featuring In-Process Controls (IPCs) to verify success before proceeding to the next synthetic step.

Protocol A: HOBt-Catalyzed SPPS Coupling of Fmoc-D-Leu-OPfp

Objective: Achieve >99% coupling efficiency at room temperature within 60 minutes.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Reagent Preparation: Dissolve Fmoc-D-Leu-OPfp (0.3 mmol, 3 eq) and anhydrous HOBt (0.3 mmol, 3 eq) in a minimal volume of dry DMF (approx. 2-3 mL). Causality Note: Pre-mixing these reagents for 5 minutes allows the initial transesterification to begin, forming the highly reactive OBt ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature (25 °C) for 60 minutes.

  • IPC (Self-Validation): Perform a Kaiser Test on a few resin beads.

    • Negative (Yellow beads): Coupling is complete. Proceed to wash steps.

    • Positive (Blue beads): Coupling is incomplete. Do not drain. Proceed to Protocol B (Microwave rescue).

  • Post-Coupling: Drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol B: Microwave-Assisted Rescue / Accelerated Coupling

Objective: Overcome steric hindrance and reduce coupling time using controlled microwave irradiation[5].

  • Setup: Transfer the resin and the Fmoc-D-Leu-OPfp/HOBt coupling mixture into a microwave-safe peptide synthesis vessel.

  • Irradiation: Apply microwave irradiation set to 50 °C at a maximum power of 40 W for 20 minutes. Causality Note: Restricting the temperature to 50 °C prevents the thermal degradation of the active ester and completely suppresses heat-induced epimerization of the D-Leucine residue.

  • IPC (Self-Validation): Wash the resin with DMF and perform a Kaiser Test. The beads should now be completely yellow.

  • Final Verification: Upon completion of the full peptide sequence, cleave a micro-aliquot (1 mg resin) using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Analyze via HPLC-MS to confirm the absence of deletion sequences (indicating 100% coupling efficiency of the D-Leu residue).

References

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation Source: PMC (National Institutes of Health) URL:[Link]

  • Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents Source: ResearchGate URL:[Link]

  • 1 Protection Reactions - Peptide Synthesis Principles Source: Wiley-VCH URL:[Link]

Sources

Troubleshooting

Solubility of Fmoc-d-leu-opfp in DMF and other SPPS solvents

A Guide to Solubility, Handling, and Troubleshooting in Solid-Phase Peptide Synthesis (SPPS) Welcome to the Technical Support Center for Fmoc-D-Leu-OPfp. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Solubility, Handling, and Troubleshooting in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the Technical Support Center for Fmoc-D-Leu-OPfp. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of N-α-Fmoc-D-leucine pentafluorophenyl ester in Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we have compiled this guide to address common challenges and provide field-proven insights to ensure the successful incorporation of this hydrophobic amino acid derivative into your peptide sequences.

Troubleshooting Guide: Solubility and Coupling Issues

This section addresses specific problems you may encounter when working with Fmoc-D-Leu-OPfp. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Question 1: I'm having difficulty dissolving Fmoc-D-Leu-OPfp in DMF. What could be the cause and how can I resolve it?

Answer:

Difficulty in dissolving Fmoc-D-Leu-OPfp in N,N-Dimethylformamide (DMF) is a common issue, often stemming from the hydrophobic nature of both the leucine side chain and the Fmoc protecting group. This can lead to aggregation, especially at higher concentrations.

Potential Causes:

  • Solvent Quality: The presence of water or amine impurities in DMF can affect solubility and the stability of the pentafluorophenyl (PFP) ester.

  • Concentration: Attempting to dissolve the product at too high a concentration can lead to saturation and incomplete dissolution.

  • Aggregation: Hydrophobic interactions between molecules can lead to the formation of insoluble aggregates.[1][2]

Troubleshooting Steps:

  • Ensure High-Purity Solvent: Always use anhydrous, peptide-synthesis-grade DMF. Over time, DMF can degrade to produce dimethylamine, which can prematurely cleave the Fmoc group.[3]

  • Optimize Concentration: While a specific quantitative solubility value in DMF is not widely published, a qualitative assessment indicates that it is "clearly soluble" at a concentration of 0.5 mmol in 3 ml of DMF.[4] Start with this concentration and adjust as needed.

  • Mechanical Agitation: Vigorously vortex the solution for several minutes.

  • Sonication: If vortexing is insufficient, sonicate the vial in a water bath for 5-10 minutes. This can help break up aggregates. Be mindful of potential heating and use a sonicator bath with temperature control if available.

  • Gentle Warming: As a last resort, gently warm the solution to 30-40°C. Avoid excessive heat, as it can risk the degradation of the Fmoc protecting group and the PFP ester.

Question 2: My dissolved Fmoc-D-Leu-OPfp solution appears cloudy or forms a precipitate over time. What is happening?

Answer:

Cloudiness or precipitation after initial dissolution indicates either instability of the compound or that the solution is supersaturated and the compound is crashing out.

Potential Causes:

  • Hydrolysis of the PFP Ester: PFP esters are sensitive to moisture.[5] Any water present in the DMF or from atmospheric exposure can lead to hydrolysis of the ester to the less soluble carboxylic acid (Fmoc-D-Leu-OH).

  • Temperature Fluctuation: If gentle heating was used for dissolution, the compound may precipitate as the solution cools to room temperature.

  • Aggregation: The dissolved molecules may be slowly aggregating to form insoluble particles.[6]

Preventative Measures:

  • Use Anhydrous Solvents: Ensure your DMF is of high purity and handled under anhydrous conditions.

  • Prepare Solutions Fresh: It is strongly recommended to prepare solutions of PFP esters immediately before use.[5] Do not prepare stock solutions for long-term storage.

  • Maintain Consistent Temperature: If warming is necessary, use the solution while it is still warm, or ensure that the working concentration remains soluble at room temperature.

  • Consider Alternative Solvents: If precipitation persists, N-Methyl-2-pyrrolidone (NMP) is often a stronger solvent for Fmoc-protected amino acids and can be a suitable alternative to DMF.[7]

Question 3: The coupling reaction with Fmoc-D-Leu-OPfp is incomplete, leading to deletion sequences. How can I improve the coupling efficiency?

Answer:

Incomplete coupling is a significant issue in SPPS and can be particularly challenging with hydrophobic residues like D-leucine.

Potential Causes:

  • Poor Solubility in the Reaction Mixture: Even if the initial solution is clear, the Fmoc-D-Leu-OPfp may not be fully soluble in the microenvironment of the resin beads, especially if the growing peptide chain is also hydrophobic.

  • On-Resin Aggregation: The growing peptide chain can aggregate on the solid support, sterically hindering the coupling of the incoming amino acid.[6]

  • Insufficient Activation: While PFP esters are "active" esters, their reactivity may be insufficient for particularly difficult couplings.

Strategies for Improved Coupling:

  • Solvent Choice: NMP is generally better at solvating both the protected amino acid and the peptide-resin, which can disrupt aggregation and improve coupling efficiency.[3]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can improve both solubility and reaction kinetics. This is a common strategy for difficult couplings.

  • Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling reaction can help to disrupt hydrogen bonding and reduce aggregation.

  • Alternative Activation: While Fmoc-D-Leu-OPfp is a pre-activated ester, for very difficult sequences, you might consider using Fmoc-D-Leu-OH with a more potent in-situ activating agent like HATU or HCTU.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage condition for Fmoc-D-Leu-OPfp?

    • Fmoc-D-Leu-OPfp should be stored at 2-8°C in a tightly sealed container with a desiccant to protect it from moisture. For long-term storage, -20°C is recommended.

  • Q2: Can I use solvents other than DMF or NMP?

    • While DMF and NMP are the most common solvents for SPPS, Dichloromethane (DCM) can be used, but the solubility of Fmoc-amino acids in DCM is often limited.[3] For particularly challenging sequences, a mixture of solvents, such as DMF with a small amount of DMSO, can be beneficial, but compatibility with your overall synthesis strategy should be verified.

  • Q3: Is Fmoc-D-Leu-OPfp prone to racemization?

    • The use of pre-activated esters like PFP esters generally minimizes the risk of racemization compared to in-situ activation methods, especially those involving carbodiimides without additives. However, prolonged exposure to basic conditions should be avoided.

  • Q4: How does the D-configuration of leucine affect its solubility and reactivity?

    • The D-configuration does not significantly alter the inherent solubility properties compared to its L-enantiomer. The hydrophobicity of the leucine side chain is the primary determinant of its solubility behavior. Reactivity is also comparable to the L-form.

Experimental Protocol: Determination of Solubility

Given the limited availability of specific quantitative solubility data for Fmoc-D-Leu-OPfp, this protocol provides a standardized method for determining its solubility in a solvent of your choice.

Materials:

  • Fmoc-D-Leu-OPfp

  • High-purity anhydrous solvent (e.g., DMF, NMP)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Fmoc-D-Leu-OPfp (e.g., 20-30 mg) to a known volume of the solvent (e.g., 1.0 mL) in a series of vials.

    • Tightly cap the vials to prevent solvent evaporation.

    • Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C) for at least 24 hours to ensure saturation.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with the same solvent to a concentration within the linear range of your HPLC's detector.

  • HPLC Analysis:

    • Analyze the diluted samples by HPLC.

    • Determine the concentration of Fmoc-D-Leu-OPfp in the diluted samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility of Fmoc-D-Leu-OPfp in the chosen solvent at the specified temperature.

Data Presentation

CompoundSolventSolubilityNotes
Fmoc-L-Leu-OPfpDMF"Clearly soluble" at 0.5 mmol in 3 ml (approx. 86 mg/ml)Qualitative data from a product specification.[4]
Fmoc-D-Leu-OHDMSO100 mg/mLRequires sonication. Note this is for the carboxylic acid, not the PFP ester.[8]
Fmoc-D-Leu-OPfpUser DefinedEnter Experimental ValueDetermined using the protocol above.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Dissolving Fmoc-D-Leu-OPfp check_solvent Use Anhydrous, Peptide-Grade DMF/NMP start->check_solvent vortex Vortex Vigorously (2-3 min) check_solvent->vortex is_dissolved1 Completely Dissolved? vortex->is_dissolved1 sonicate Sonicate in Water Bath (5-10 min) is_dissolved1->sonicate No success Proceed to Coupling is_dissolved1->success Yes is_dissolved2 Completely Dissolved? sonicate->is_dissolved2 warm Gentle Warming (30-40°C) is_dissolved2->warm No is_dissolved2->success Yes is_dissolved3 Completely Dissolved? warm->is_dissolved3 is_dissolved3->success Yes fail Consider Alternative Solvent (e.g., NMP) or Lower Concentration is_dissolved3->fail No

Caption: Troubleshooting workflow for dissolving Fmoc-D-Leu-OPfp.

Impact of Solvent Choice on Coupling Efficiency

G cluster_0 Solvent Properties cluster_1 Peptide-Resin State cluster_2 Coupling Outcome DMF DMF + Good general solvent - Can promote aggregation - Prone to degradation Aggregated Aggregated State + High hydrophobicity + Secondary structure formation - Poor reagent access DMF->Aggregated Can lead to NMP NMP + Stronger solvent + Better at disrupting aggregation - Higher cost Solvated Well-Solvated State + Disrupted H-bonds + Good reagent access - Improved reaction kinetics NMP->Solvated Promotes Incomplete Incomplete Coupling + Deletion sequences + Low yield Aggregated->Incomplete Complete Complete Coupling + High purity + High yield Solvated->Complete

Sources

Optimization

Technical Support Center: Peptide Synthesis &amp; Optimization

Topic: Preventing Racemization During Fmoc-D-Leu-OPfp Coupling Executive Summary & Core Challenge Welcome to the Peptide Synthesis Support Hub. You are likely accessing this guide because you have observed chiral impurit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization During Fmoc-D-Leu-OPfp Coupling

Executive Summary & Core Challenge

Welcome to the Peptide Synthesis Support Hub. You are likely accessing this guide because you have observed chiral impurity (e.g., L-Leu contaminants >1-5%) when coupling Fmoc-D-Leu-OPfp (pentafluorophenyl ester).

The Core Conflict: Fmoc-D-Leu-OPfp is a pre-activated ester. While Pfp esters are generally stable, D-Leucine presents a specific challenge. The


-branching of the Leucine side chain creates steric hindrance, slowing down the acylation rate. In peptide chemistry, speed is the enemy of racemization . The longer the activated amino acid sits in solution with a base before coupling, the higher the probability of base-catalyzed proton abstraction at the 

-carbon.

This guide provides a self-validating protocol to maximize coupling efficiency while suppressing the 5(4H)-oxazolone racemization pathway.

The Mechanism: Why Racemization Happens[1]

To solve the problem, we must visualize the competition between the desired reaction (Amide Bond Formation) and the side reaction (Racemization).

The Oxazolone Pathway: In the presence of tertiary amines (bases like DIEA), the carbonyl oxygen of the Fmoc group can attack the activated carbonyl of the amino acid, forming a 5-membered oxazolone ring. This ring allows the


-proton to be easily abstracted, leading to a planar, achiral intermediate that can re-open as either the D- or L-isomer.
Visualizing the Pathway

The following diagram illustrates the kinetic competition you are managing.

RacemizationPathway FmocAA Fmoc-D-Leu-OPfp (Activated Ester) Oxazolone 5(4H)-Oxazolone (Chiral) FmocAA->Oxazolone Slow Cyclization Product_D Pure Peptide (D-Isomer) FmocAA->Product_D Fast Coupling (k_c) Base Base (DIEA/Collidine) Enol Enol Intermediate (Achiral/Planar) Base->Enol Amine Resin-Amine (Nucleophile) Amine->Product_D Oxazolone->Enol Base-Catalyzed Proton Abstraction Oxazolone->Product_D Amine Attack Product_Mix Racemic Mixture (D + L Isomers) Oxazolone->Product_Mix Amine Attack (Post-Enolization) Enol->Oxazolone Reprotonation

Figure 1: Kinetic competition between direct coupling (Green) and the base-catalyzed oxazolone racemization pathway (Red).

Troubleshooting & FAQs
Q1: I thought Pfp esters were "racemization-free." Why am I seeing L-Leu?

A: Pfp esters are more stable than acid chlorides, but they are not immune to base-catalyzed racemization. The issue is likely your Base:Ester ratio or the type of base used.

  • The Trap: Using standard SPPS protocols (e.g., 2.0 eq DIEA) with Pfp esters is dangerous. Pfp esters react slower than uronium salts (HATU/HBTU). Excess strong base (DIEA, pKa ~10.5) has ample time to abstract the

    
    -proton before coupling occurs [1].
    
  • The Fix: Switch to a weaker base like 2,4,6-Trimethylpyridine (Collidine) or N-Methylmorpholine (NMM) , or use no base if the resin-bound amine is already free-based.

Q2: The coupling is too slow without strong base. How do I speed it up without racemizing?

A: You need an additive that acts as a nucleophilic catalyst.[1][2]

  • Recommendation: Add HOAt (1-Hydroxy-7-azabenzotriazole).[3][1][2]

  • Mechanism: HOAt reacts with the Pfp ester to form an even more reactive (but stereochemically safer) OAt-ester in situ. The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group effect), accelerating the coupling rate by up to 10x compared to HOBt, thereby outrunning the racemization kinetics [2].

Q3: Which solvent should I use?

A: Solvent polarity affects the stability of the ion pairs.

  • Preferred: DMF (Dimethylformamide) is standard.

  • Alternative: NMP (N-methyl-2-pyrrolidone) is excellent for difficult sequences but can slightly increase racemization rates if base concentration is high.

  • Avoid: DCM (Dichloromethane) alone for coupling, as polar intermediates are less soluble, slowing the reaction and favoring aggregation.

Validated Protocol: Low-Racemization Coupling of Fmoc-D-Leu-OPfp

This protocol is designed to minimize base contact time and utilize HOAt for catalytic acceleration.

Reagents Required:

  • Fmoc-D-Leu-OPfp (3.0 equivalents relative to resin loading)

  • HOAt (3.0 equivalents)

  • TMP (2,4,6-Collidine) (3.0 equivalents) OR DIEA (0.5 equivalents - only if necessary)

  • DMF (Anhydrous)[1]

Data Comparison: Base Selection Impact

Coupling ConditionBase pKaRelative Racemization RiskCoupling Speed
DIEA (2.0 eq) ~10.5High (Avoid with Pfp)Fast
NMM (2.0 eq) ~7.4ModerateModerate
Collidine (TMP) ~7.4Low (Recommended)Moderate
HOAt + Collidine N/ALowest Fastest
Step-by-Step Methodology
  • Resin Preparation (The Wash):

    • After Fmoc deprotection (usually 20% piperidine), wash the resin thoroughly with DMF (

      
       min).
      
    • Critical Step: Perform a final wash with 0.5 M HOBt in DMF . This neutralizes any residual piperidine trapped in the resin matrix, which is a notorious cause of "mysterious" racemization.

  • Pre-Dissolution (The Cocktail):

    • In a separate vial, dissolve Fmoc-D-Leu-OPfp (3 eq) and HOAt (3 eq) in minimal DMF.

    • Note: Do not add the base yet. Let the HOAt and Pfp ester equilibrate for 2-3 minutes. This begins the conversion to the highly reactive OAt active ester.

  • Coupling:

    • Add the Pfp/HOAt solution to the resin.

    • Immediately add 2,4,6-Collidine (3 eq) .

    • Why Collidine? It is a weaker base than DIEA and sterically hindered, making it poor at abstracting the

      
      -proton but sufficient to keep the growing peptide chain deprotonated (
      
      
      
      ) for nucleophilic attack [3].
  • Incubation:

    • Shake at room temperature for 2 to 4 hours .

    • Monitoring: Pfp esters are slower than HATU. Do not cut the time short.

  • Validation (The Kaiser Test):

    • Remove a few resin beads, wash with EtOH, and perform a Kaiser test (ninhydrin).

    • Blue beads: Incomplete coupling. Recouple using fresh reagents.

    • Colorless/Yellow beads: Complete coupling.

  • Chiral Analysis (Post-Cleavage):

    • To validate the protocol for your specific sequence, cleave a small sample of peptide.

    • Analyze via C18 HPLC using a slow gradient (e.g., 0.5% B/min). D-Leu and L-Leu peptides usually have distinct retention times.

    • Advanced: Use Marfey’s Reagent (FDAA) hydrolysis if HPLC separation of the full peptide is difficult [4].

References
  • Albericio, F., et al. (1998). Preparation and application of pentafluorophenyl esters of Fmoc-amino acids in solid-phase peptide synthesis. Methods in Molecular Biology.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][1][2] An efficient peptide coupling additive.[2][4][5] Journal of the American Chemical Society.[4]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3][6][7][8][9][10][11][12] Chemical Reviews. (See section on Base-labile groups and racemization).

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][5][6][7][13]

Sources

Troubleshooting

Minimizing diketopiperazine formation with D-leucine

To: User From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Minimizing Diketopiperazine (DKP) Formation with D-Leucine Technical Support Center: DKP Mitigation Strategies Topic: Mini...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Minimizing Diketopiperazine (DKP) Formation with D-Leucine

Technical Support Center: DKP Mitigation Strategies

Topic: Minimizing Diketopiperazine (DKP) Formation in Fmoc-SPPS containing D-Leucine. Reference ID: TS-DKP-DLEU-001

Executive Summary & Mechanism

The Problem: Diketopiperazine (DKP) formation is a deleterious side reaction in Solid-Phase Peptide Synthesis (SPPS), leading to the premature cleavage of the peptide chain from the resin.[1] While often associated with Proline and Glycine, D-Leucine (and D-amino acids in general) poses a significant risk when positioned at the C-terminus or the penultimate position.

Why D-Leucine? The inclusion of a D-amino acid (like D-Leu) adjacent to an L-amino acid induces a "turn" structure in the peptide backbone. This steric configuration favors the cis-amide bond rotamer, bringing the free N-terminal amine of the second residue into close proximity with the C-terminal ester linkage. Under basic conditions (Fmoc deprotection), this amine attacks the ester carbonyl, cyclizing to form a stable six-membered DKP ring and releasing the truncated peptide from the resin.

Mechanism of DKP Formation

DKP_Mechanism Step1 Fmoc-D-Leu-AA1-Resin (Protected Dipeptide) Step2 H2N-D-Leu-AA1-Resin (Free Amine Generated) Step1->Step2 Fmoc Deprotection (Piperidine) Transition Cyclization (Nucleophilic Attack) Step2->Transition Conformational Turn (D-Leu Effect) Result Diketopiperazine (DKP) + Free Resin (Loss of Peptide) Transition->Result Cleavage

Figure 1: The intramolecular aminolysis pathway. The free amine of D-Leucine attacks the resin ester linkage, cleaving the peptide.

Strategic Troubleshooting Guide

This section addresses the core variables you must control to prevent DKP when working with D-Leucine.

Variable 1: Resin Selection (The Critical Checkpoint)

The choice of resin is the single most effective deterrent against DKP.

Resin TypeRisk LevelMechanism of Failure/SuccessRecommendation
Wang Resin HIGH The unhindered benzyl ester linkage is highly susceptible to nucleophilic attack.AVOID for C-terminal D-Leu/Pro/Gly.
Rink Amide LOW The amide bond is chemically stable against DKP attack during synthesis.Preferred for C-terminal amides.
2-Chlorotrityl Chloride (2-CTC) MINIMAL The bulky trityl group sterically hinders the ester carbonyl, blocking the attack.[2]GOLD STANDARD for C-terminal acids.
Variable 2: Deprotection Conditions

DKP formation is base-catalyzed.[2][3] Prolonged exposure to Piperidine during the deprotection of the second amino acid is the primary trigger.

  • Standard Protocol: 20% Piperidine in DMF (2 x 10 min)

    
    HIGH RISK 
    
  • Optimized Protocol: 20% Piperidine in DMF (2 x 3 min) or DBU-based cocktails.

Variable 3: Coupling Strategy

If the dipeptide formation on-resin is failing, bypass the risk entirely by coupling a pre-formed dipeptide.[1][3]

Step-by-Step Optimized Protocol

Objective: Synthesize a sequence containing C-terminal D-Leucine (e.g., H-Ala-D-Leu-OH) without DKP loss.

Materials Required:

  • 2-Chlorotrityl Chloride (2-CTC) Resin[1][2][4][5]

  • Fmoc-D-Leu-OH

  • Dichloromethane (DCM) and Dimethylformamide (DMF)[1][6]

  • DIPEA (Diisopropylethylamine)

Phase A: Resin Loading (The "Safe" Linkage)
  • Swell Resin: Swell 2-CTC resin in dry DCM for 30 minutes.

  • Loading: Dissolve Fmoc-D-Leu-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in DCM. Add to resin.[3][6][7][8][9][10]

    • Expert Note: Do not use DMF for loading 2-CTC if possible; DCM maintains maximum steric bulk of the trityl group.

  • Reaction: Agitate for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL per gram resin) to the reaction mixture and agitate for 15 mins to cap unreacted chlorides.

  • Wash: Wash extensively with DCM (3x), DMF (3x), DCM (3x).

Phase B: The Critical Deprotection (The "Sprint")

Crucial Step: This is where DKP happens.[1][4][11][12] Move fast.

  • Wash: Wash resin with DMF (3x).[1][3]

  • Short Deprotection: Add 20% Piperidine/DMF.[1] Agitate for 2 minutes . Drain immediately.

  • Second Cycle: Add fresh 20% Piperidine/DMF. Agitate for 3 minutes . Drain immediately.

  • Rapid Wash: Wash vigorously with DMF (5x) to remove all traces of base.

    • Why? Residual base will catalyze DKP formation while you are preparing the next amino acid.

Phase C: The Next Coupling
  • Pre-activation: While the resin is being washed, pre-activate the next amino acid (Fmoc-Ala-OH) using DIC/Oxyma or HATU/DIPEA.

  • Coupling: Add the activated solution to the resin immediately after the final wash of Phase B.

    • Logic: Once the amine is acylated (coupled), the risk of DKP is eliminated for this position.[1]

Advanced Decision Logic (Workflow)

Use this decision tree to determine your experimental path.

Decision_Tree Start Start: Sequence contains D-Leu at pos 2? ResinCheck Target C-terminus? Start->ResinCheck Amide Peptide Amide ResinCheck->Amide Acid Peptide Acid ResinCheck->Acid Rink Use Rink Amide Resin (Low Risk) Amide->Rink Wang Wang Resin? Acid->Wang CTC Use 2-CTC Resin (Recommended) Acid->CTC WangAction STOP: Switch to 2-CTC or Trityl Linker Wang->WangAction Coupling Coupling Next AA CTC->Coupling Standard Standard Stepwise SPPS Coupling->Standard If sequence is simple Dipeptide Use Fmoc-AA-D-Leu-OH Dipeptide Block Coupling->Dipeptide If DKP persists

Figure 2: Decision matrix for resin selection and synthesis strategy.

Frequently Asked Questions (FAQs)

Q1: I am using Wang resin and my yield is <10%. Is DKP the cause? A: Highly likely. On Wang resin, the DKP reaction can be faster than the deprotection reaction. The peptide cleaves itself off the resin and is washed away in the waste stream.[1] This is known as "traceless" DKP formation because the resin appears empty, not blocked. Switch to 2-Chlorotrityl Chloride resin immediately.

Q2: Can I use backbone protection (Hmb) to prevent this? A: Yes. Using an Hmb (2-hydroxy-4-methoxybenzyl) protected amino acid at the D-Leu position (or the residue following it) prevents DKP. The bulky Hmb group on the backbone nitrogen physically blocks the nucleophilic attack. However, Hmb derivatives can be expensive and sterically difficult to couple. 2-CTC resin is usually the more cost-effective first solution.

Q3: Does the solvent matter? A: Yes. DKP formation is generally slower in DCM than in DMF. If possible, perform the deprotection step in a mixture of DMF/DCM, or ensure your washes are very efficient. However, resin choice (sterics) dominates solvent effects.

Q4: I cannot change resins. What is my last resort? A: If you are forced to use Wang resin, synthesize the dipeptide (Fmoc-AA-D-Leu-OH) in solution phase first. Purify it, and then load this dimer onto the resin. By loading a dimer, you bypass the "Fmoc-D-Leu-Resin" stage entirely, meaning there is never a free amine at position 2 relative to the resin ester.

References

  • Giraud, M., et al. (1999). "Diketopiperazine formation: A major side reaction in solid phase peptide synthesis."[1][2][4][13] Journal of Peptide Science.

  • Barlos, K., et al. (1989). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptide fragments and DKP-forming sequences."[4] Tetrahedron Letters.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][6] Chemical Reviews.

  • BenchChem Technical Support. (2025). "Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis."

  • Steinauer, R., et al. (1989). "Diketopiperazine formation in solid-phase peptide synthesis of D-amino acid containing peptides." International Journal of Peptide and Protein Research.[4]

Sources

Optimization

Technical Support Center: Troubleshooting Aspartimide Formation in Peptides Containing D-Amino Acids

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the notorious aspartimide (Asi) side reaction during Solid-Pha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the notorious aspartimide (Asi) side reaction during Solid-Phase Peptide Synthesis (SPPS). We specifically address the unique conformational challenges introduced by D-amino acids and provide self-validating protocols to ensure the scientific integrity of your syntheses.

Core Concepts & Mechanism

During Fmoc-based SPPS, repeated exposure to basic deprotection conditions (e.g., piperidine) can trigger an intramolecular side reaction. The backbone amide nitrogen of the amino acid adjacent to the Aspartic Acid (Asp) residue is deprotonated, turning it into a strong nucleophile that attacks the


-carboxyl side-chain of the Asp residue[1]. This forms a five-membered succinimide ring known as an aspartimide[2].

Mechanism A Fmoc-Deprotection (Basic Conditions) B Deprotonation of Backbone Amide N A->B C Nucleophilic Attack on Asp β-Carboxyl B->C D Aspartimide Intermediate (-18 Da Mass Shift) C->D E Base-Catalyzed Epimerization (D/L) D->E F Hydrolysis / Ring Opening (+18 Da Mass Shift) D->F E->F G Mixture of α- and β-Peptides (Isobaric to Target) F->G

Base-catalyzed mechanism of aspartimide formation and subsequent hydrolysis/epimerization.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation, and why is it a critical analytical challenge? Aspartimide formation is a base-catalyzed cyclization that results in an initial mass loss of -18 Da (loss of water/protecting group)[1]. However, the real danger lies in the subsequent steps. The unstable succinimide ring is easily hydrolyzed by water or opened by piperidine during synthesis or cleavage. Hydrolysis adds +18 Da back to the molecule, resulting in


-aspartyl and 

-aspartyl peptides that are isobaric (identical in mass) to your target peptide[3],[4]. This makes mass spectrometry alone insufficient for detection without careful chromatographic separation[4].

Q2: Why do D-amino acids exacerbate aspartimide formation? The conversion of Asp to an aspartimide is highly dependent on the local spatial conformation of the peptide backbone[5]. The introduction of D-amino acids (e.g., substituting an L-amino acid with a D-amino acid) alters the backbone trajectory. Studies show that motifs like D-Asp-D-Gln or placing D-amino acids at the


 or 

positions relative to the Asp residue can induce a highly favored conformation (such as a tight

-turn)[5]. This steric arrangement forces the deprotonated backbone amide nitrogen into optimal proximity with the

-carboxyl carbon, drastically lowering the activation energy for nucleophilic attack[5].

Q3: Which sequence motifs are most susceptible? The relative risk is governed by the steric bulk of the C-terminal adjacent residue[1],[2].

Sequence MotifRelative RiskSteric/Conformational Causality
Asp-Gly Extremely HighGlycine lacks a side chain, offering zero steric hindrance to the backbone nitrogen's nucleophilic attack[1].
Asp-Asn / Asp-Ser HighSide chains lack sufficient bulk and can act as internal catalysts via hydrogen bonding[1],[6].
D-Asp-D-Xxx HighD-enantiomers induce favorable backbone turns that optimally align the nucleophile and electrophile[5].
Asp-Ala / Asp-Arg ModerateMethyl or bulky charged groups provide some steric shielding, slowing reaction kinetics[2].
Asp-Pro LowThe tertiary amide nitrogen of Proline lacks the proton necessary for deprotonation, blocking the mechanism[1].

Troubleshooting Workflows & Validated Protocols

When standard Fmoc SPPS yields isomeric impurities, a systematic approach is required.

Workflow S1 Identify Aspartimide (LC-MS: -18 Da or Isomers) S2 Check Sequence: Asp-Gly, Asp-Asn, D-Amino Acids? S1->S2 S3 Protocol A: Acidic Additives (HOBt) S2->S3 First Line S4 Protocol B: Bulky Protecting Groups S2->S4 High Risk S5 Protocol C: Backbone Protection (Dmb) S2->S5 Extreme Risk S6 Pure Target Peptide Isolated S3->S6 S4->S6 S5->S6

Step-by-step troubleshooting workflow for resolving aspartimide formation in SPPS.

Protocol A: Acid-Mediated Prevention During Fmoc Deprotection

Causality: Standard 20% piperidine in DMF is highly basic, rapidly deprotonating the amide nitrogen. Adding an acidic additive buffers the local pH, protonating the amidate form and reducing the concentration of the active nucleophile without halting Fmoc removal[7]. Step-by-Step Methodology:

  • Preparation: Prepare a modified deprotection cocktail consisting of 20% Piperidine in DMF containing either 0.1 M HOBt (Hydroxybenzotriazole) or 5% (v/v) Formic Acid[8],[7].

  • Swelling: Swell the peptide-resin in DMF for 15 minutes in the reaction vessel.

  • Deprotection: Drain the DMF and add the modified deprotection cocktail.

  • Reaction: Agitate for 5 minutes, drain, and repeat with fresh cocktail for an additional 10 minutes.

  • Washing: Wash the resin extensively with DMF (5 x 1 min) to remove all traces of base and acid before the next coupling step.

Self-Validation: Cleave a micro-aliquot of resin and analyze via LC-MS. The target mass should be dominant, with <2% of the -18 Da aspartimide intermediate.

Protocol B: Utilizing Bulky -Carboxyl Protecting Groups

Causality: If acid additives fail, the electrophilic center (the Asp side-chain carbonyl) must be physically shielded. Standard OtBu groups offer limited steric protection. Bulky groups like OMpe (3-methylpent-3-yl) or OBno (beta-cyclooctyl / 2-adamantyl derivatives) provide a steric umbrella that blocks the incoming amide nitrogen[3],.

Protecting GroupAspartimide Formation Rate (Asp-Gly Model)Mechanism of Action
Fmoc-Asp(OtBu)-OH High (>20%)Standard ester, minimal steric hindrance[3].
Fmoc-Asp(OMpe)-OH Low (~2-5%)Increased steric bulk and flexibility blocks nucleophile[8].
Fmoc-Asp(OBno)-OH Negligible (~0.1%)Superior steric shielding; highly recommended for API manufacturing.

Step-by-Step Methodology:

  • Substitution: Replace standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH in your synthesis sequence.

  • Coupling: Due to the increased steric bulk, extend the coupling time of the Asp derivative to 2 hours.

  • Reagents: Use a highly efficient coupling reagent combination, such as HATU/DIPEA (1:2 ratio) in DMF.

  • Verification: Perform a standard Ninhydrin (Kaiser) test to ensure complete coupling. If positive, perform a second coupling cycle.

  • Continuation: Proceed with standard Fmoc deprotection. The bulky group will remain intact until final TFA cleavage.

Self-Validation: Post-cleavage HPLC will show a singular sharp peak, eliminating the characteristic "twin peaks" of


- and 

-aspartyl isomers.
Protocol C: Backbone Protection (Dmb/Hmb Dipeptides)

Causality: The most definitive way to prevent aspartimide formation is to remove the nucleophile entirely. By temporarily protecting the backbone amide nitrogen with a Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) group, the nitrogen cannot be deprotonated, reducing the cyclization risk to absolutely zero[7],[6],[9]. Step-by-Step Methodology:

  • Procurement: Procure a pre-synthesized Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block[9].

  • Coupling: Couple the dipeptide as a single unit using standard DIC/Oxyma or HATU/DIPEA chemistry.

  • Elongation: Critical Step - The coupling of the next amino acid onto the sterically hindered secondary amine of the Dmb-protected residue will be slow. Use highly reactive conditions (e.g., HATU/HOAt/DIPEA) and extend the coupling time to 3-4 hours.

  • Cleavage: The Dmb group is acid-labile and will be removed simultaneously with the side-chain protecting groups during the final 95% TFA cleavage cocktail[9].

Self-Validation: The absence of any +18 Da (hydrolyzed aspartimide) or -18 Da peaks in the final MS spectra confirms absolute suppression.

References

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) Source: peptidechemistry.org URL:[Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: nih.gov URL:[Link]

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis Source: acs.org URL:[Link]

  • Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines Source: academia.edu URL:[Link]

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis Source: biotage.com URL:[Link]

  • ASPARTIMIDE FORMATION Source: iris-biotech.de URL:[Link]

Sources

Troubleshooting

Advanced SPPS Support: Optimizing Fmoc Removal for Hindered &amp; Aggregation-Prone Sequences

Welcome to the Advanced Peptide Synthesis Support Center. This guide addresses the kinetic failure of Fmoc removal in Solid Phase Peptide Synthesis (SPPS), specifically when encountering sterically hindered residues (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide addresses the kinetic failure of Fmoc removal in Solid Phase Peptide Synthesis (SPPS), specifically when encountering sterically hindered residues (e.g., Aib, N-methyl amino acids) or aggregation-prone sequences.

Module 1: Diagnostic & Triage

Is it Deprotection or Coupling Failure? Before altering protocols, confirm that the deletion sequence is caused by incomplete deprotection. Incomplete deprotection typically results in an (n-1) deletion where the Fmoc group remains on the previous residue, blocking the next coupling.

DiagnosticFlow start Observation: Low Purity / Deletion Sequence check1 Identify the Deletion Mass start->check1 decision1 Is it a Des-Fmoc (n-1) deletion? check1->decision1 coupling_fail Likely Coupling Failure (Sterics/Activation) decision1->coupling_fail No (n deletion) deprot_fail Suspect Incomplete Deprotection decision1->deprot_fail Yes check2 Check Previous Residue (n) deprot_fail->check2 decision2 Is residue Bulky (Aib, N-Me) or Aggregation Prone? check2->decision2 solution1 Apply Protocol B (DBU) decision2->solution1 Steric Bulk solution2 Apply Protocol C (Heat/Solvent) decision2->solution2 Aggregation

Figure 1: Diagnostic logic tree for distinguishing coupling failures from deprotection failures.

Module 2: The Mechanism of Failure

To solve the problem, you must understand the kinetic barrier. Fmoc removal proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base).

  • Proton Abstraction (Rate Determining Step): The base removes the acidic proton from the fluorenyl ring (

    
    -carbon).[1]
    
  • Elimination: The intermediate collapses to release dibenzofulvene (DBF) and

    
    .[1]
    
  • Scavenging: The free amine (base) reacts with DBF to form an adduct, preventing re-attachment.

Why it fails with hindered residues:

  • Steric Shielding: Bulky side chains (e.g., Aib, Val, Ile) or N-methylation physically block the base from accessing the acidic proton on the Fmoc group.

  • Aggregation: Inter-chain

    
    -sheet formation "locks" the N-terminus inside a hydrophobic pocket, making it inaccessible to the solvent and base [1].
    
Module 3: Troubleshooting Protocols
Protocol A: Standard Deprotection (Baseline)

Use for: Standard residues (Ala, Gly, Leu) and non-aggregated sequences.

ReagentConcentrationTimeTemperature
Piperidine 20% (v/v) in DMF2 x 10 minAmbient

Note: Piperidine (pKa ~11.1) acts as both the base and the scavenger.[1]

Protocol B: The "Power Mix" (DBU/Piperidine)

Use for: Sterically hindered residues (Aib, N-Me-Ala, Pro) where kinetics are slow.

Mechanism: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, sterically hindered amidine base with a higher basicity (pKa ~13.5 in organic solvents) than piperidine. It accelerates the proton abstraction step significantly [2].

Critical Warning: DBU does not scavenge dibenzofulvene (DBF). You must include a secondary amine (piperidine) to scavenge DBF, otherwise, it will re-alkylate the peptide.[1]

StepReagentDurationNotes
1. Swell DMF30 minEnsure full solvation.
2. Deprotect 2% DBU + 2% Piperidine in DMF5 minShort burst to initiate.
3. Drain ---
4.[2] Deprotect 2% DBU + 2% Piperidine in DMF10-15 minMain reaction.
5. Wash DMF5 x 1 minCRITICAL: Wash immediately to remove DBU.
Protocol C: Aggregation-Breaking (Solvent Switch)

Use for: "Difficult sequences" (e.g., Ala-rich, Val-rich) that aggregate.

Standard DMF promotes


-sheet formation. Switch the solvent to disrupt hydrogen bonding.[3]
  • Option 1: Replace DMF with NMP (N-methylpyrrolidone).[4]

  • Option 2: Use 20% Piperidine in DMF + 0.1 M DBU + 10% DMSO .

  • Option 3: Elevated Temperature (Microwave). Perform deprotection at 75°C (except for Cys/His/Asp - see Module 4).

Module 4: Side Reaction Management (The "Cost" of Stronger Bases)

Using DBU or heat increases the risk of Aspartimide Formation .[1] This occurs when the backbone amide nitrogen attacks the side-chain ester of Aspartic Acid (Asp), forming a succinimide ring. This is common in Asp-Gly , Asp-Ala , and Asp-Ser sequences [3].

Aspartimide Asp Asp-Gly Sequence (Base Sensitive) Deprot Base (DBU/Pip) Deprotonates Amide Asp->Deprot Ring Succinimide Ring (Aspartimide) Deprot->Ring Cyclization Pip_Adduct Piperidide Adduct (+67 Da Mass Shift) Ring->Pip_Adduct Piperidine Attack Beta_Pep Beta-Peptide (Isomerization) Ring->Beta_Pep Hydrolysis

Figure 2: Pathway of Aspartimide formation accelerated by strong bases (DBU).

The Fix (Acidic Buffer Strategy): If you must use DBU or heat on a sequence containing Asp, you must buffer the deprotection solution to suppress the ionization of the amide backbone.

  • Add 0.1 M HOBt (Hydroxybenzotriazole) or Oxyma to the deprotection cocktail (e.g., 20% Piperidine + 0.1 M HOBt).

  • This lowers the effective pH just enough to prevent amide deprotonation without stopping Fmoc removal [4].

Frequently Asked Questions (FAQs)

Q1: I am synthesizing a peptide with an Aib-Aib junction. Standard deprotection failed. What should I do? A: The Aib-Aib linkage is one of the most difficult in SPPS due to extreme steric hindrance.

  • Use Protocol B (2% DBU / 2% Piperidine).

  • Heat to 90°C (Microwave) for 2 minutes.

  • Perform double deprotection.[5] Note: Ensure you are not using Cys or His at this temperature, as racemization will occur.

Q2: Can I use DBU for the entire synthesis? A: It is not recommended. DBU is aggressive and can cause racemization of Cysteine and Histidine and promote Aspartimide formation. Use DBU only for the specific hindered steps, then revert to Protocol A (Standard Piperidine) for the rest of the chain.

Q3: My peptide contains N-methylated residues. Why is the coupling after the N-methyl failing? A: This is often a deprotection issue. The N-methyl group adds steric bulk. Use Protocol B (DBU) for removing the Fmoc from the N-methylated residue. Subsequently, the coupling to this secondary amine is difficult; ensure you use high-efficiency coupling reagents (e.g., HATU or COMU) and double couple.

Q4: I see a +67 Da peak in my mass spec. What is it? A: This is likely a piperidide adduct resulting from Aspartimide formation (see Module 4). The piperidine opened the succinimide ring. To prevent this in the future, add 0.1 M HOBt to your deprotection solution or switch to a bulky side-chain protection group (e.g., Asp(OMpe)).

References
  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Larsen, B. D., & Holm, A. (1994).[6] International Journal of Peptide and Protein Research.[6] Link

  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection. BenchChem. Link

  • Aspartimide Formation in Solid-Phase Peptide Synthesis. Peptide Chemistry. Link

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. Link

  • N-Terminal Deprotection - Fmoc removal. AAPPTec. Link

Sources

Optimization

Technical Support Center: Overcoming Peptide Aggregation in SPPS with Hydrophobic D-Amino Acids

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. Synthesizing peptides containing contiguous hydrophobic D-amino acids (e.g., D-Val, D-Ile, D-Phe) presents unique thermodynamic and kinetic cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. Synthesizing peptides containing contiguous hydrophobic D-amino acids (e.g., D-Val, D-Ile, D-Phe) presents unique thermodynamic and kinetic challenges. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to diagnose and resolve severe on-resin aggregation.

The Mechanism of Aggregation

Before troubleshooting, it is critical to understand the causality behind the failure. Hydrophobic side chains naturally repel polar SPPS solvents like N,N-dimethylformamide (DMF). This localized desolvation forces the unprotected backbone amides to seek alternative hydrogen-bond acceptors, leading to massive inter-chain hydrogen bonding and the formation of rigid


-sheet networks[1].

While incorporating alternating D- and L-amino acids can sometimes disrupt secondary structures, contiguous stretches of hydrophobic D-amino acids often induce highly stable, rigid conformations that pack densely on the solid support. This steric clustering physically blocks the N-terminus, preventing both Fmoc-deprotection reagents (piperidine) and activated amino acids from accessing the growing chain[2].

Mechanism Hydrophobic Contiguous Hydrophobic D-Amino Acids Desolvation Exclusion of Polar Solvents (Desolvation Effect) Hydrophobic->Desolvation Steric Dense Steric Packing & Rigid Conformations Hydrophobic->Steric HBond Inter-chain H-Bonding (β-sheet formation) Desolvation->HBond Steric->HBond Agg Severe On-Resin Aggregation HBond->Agg Failure Incomplete Deprotection & Truncated Sequences Agg->Failure

Mechanism of hydrophobic D-amino acid aggregation during SPPS.

Frequently Asked Questions (FAQs)

Q: How can I definitively diagnose aggregation versus simple steric hindrance? A: Simple steric hindrance typically causes a consistent, slow coupling rate for a specific bulky residue. Aggregation, however, is sequence-dependent and sudden. You can diagnose aggregation by observing resin shrinkage (the resin matrix physically collapses) or by monitoring the UV absorbance of the Fmoc-piperidine adduct during deprotection. A sudden flattening or broadening of the UV deprotection peak indicates the onset of severe aggregation. Note: Standard colorimetric tests (like the Kaiser test) can yield false negatives during severe aggregation because the reagents cannot penetrate the collapsed resin matrix.

Q: Why can't I just use Pseudoproline dipeptides for these hydrophobic stretches? A: Pseudoproline dipeptides are highly effective at introducing a backbone "kink" to disrupt


-sheets, but they are strictly limited to sequences containing Serine, Threonine, or Cysteine[3]. If your problematic sequence consists entirely of hydrophobic D-amino acids (e.g., D-Ala, D-Val, D-Leu), pseudoprolines cannot be used. Instead, you must rely on solvent disruption, microwave heating, or backbone protection strategies (like Dmb/Hmb)[4].

Diagnostic Workflow & Intervention Strategies

When aggregation is detected, a systematic intervention is required. The workflow below outlines the logical progression of troubleshooting steps.

Workflow Start Detect Aggregation (UV Broadening / Shrinkage) Decision Is sequence rich in Ser/Thr/Cys? Start->Decision Pseudo Use Pseudoproline Dipeptides Decision->Pseudo Yes Hydro Purely Hydrophobic D-AA Stretch Decision->Hydro No Success Restored Solvation & Coupling Efficiency Pseudo->Success Solvent Strategy 1: Chaotropic Salts & Magic Mixture Hydro->Solvent Mild Microwave Strategy 2: Microwave Assisted SPPS Hydro->Microwave Moderate Backbone Strategy 3: Dmb/Hmb Backbone Protection Hydro->Backbone Severe Solvent->Success Microwave->Success Backbone->Success

Logical troubleshooting workflow for resolving SPPS aggregation.

Strategy 1: Solvent Disruption & Chaotropic Salts

Standard DMF or NMP often fails to solvate highly hydrophobic aggregated chains. Introducing chaotropic salts disrupts the hydrogen-bonding networks, while a "Magic Mixture" increases the dielectric constant and hydrogen-bond accepting capacity of the solvent[1][5].

Self-Validating Protocol: Chaotropic Salt Wash & Coupling

  • Preparation: Prepare a solution of 0.8 M

    
     or 
    
    
    
    in pure DMF[5].
  • Resin Wash: Wash the aggregated peptide-resin with the chaotropic salt solution (2 x 1 min)[5]. Causality: The lithium or perchlorate ions intercalate between the peptide chains, physically breaking the inter-chain hydrogen bonds.

  • Clearance Wash: Thoroughly wash the resin with standard DMF (3-5 x 1 min) to remove all residual salts[5]. Validation: Failure to remove salts will precipitate coupling reagents (like HATU/DIC) in the next step, causing the reaction to fail.

  • Coupling: Proceed with standard amino acid coupling using a highly reactive activator (e.g., HATU/HOAt or DIC/Oxyma)[5].

  • Validation: Perform a Kaiser test. A clear transition from blue to yellow confirms that the primary amines were successfully exposed and acylated.

Strategy 2: Microwave-Assisted SPPS (MW-SPPS)

If chemical disruption fails, thermal kinetic energy must be applied. Microwave heating rapidly increases molecular motion, preventing the thermodynamic collapse of the peptide chains into


-sheets[5][6].

Self-Validating Protocol: MW-SPPS Coupling

  • Resin Selection: Ensure you are using a PEG-based resin (e.g., ChemMatrix or NovaPEG) with a low loading capacity (0.2 - 0.4 mmol/g)[7]. Polystyrene resins can degrade under repeated microwave heating.

  • Deprotection: Treat the resin with 20% piperidine in DMF. Heat via microwave to 75°C for 3 minutes[5].

  • Activation & Coupling: Add the Fmoc-D-amino acid (5 eq) and DIC/Oxyma (5 eq). Heat via microwave to 90°C for 5 minutes[5]. Causality: The rapid, uniform heating disrupts the hydrophobic collapse, keeping the N-terminus available for nucleophilic attack.

  • Validation: Monitor the UV absorbance of the deprotection effluent in the subsequent cycle. A sharp, narrow peak validates that the previous coupling did not aggregate.

Strategy 3: Backbone Protection (Dmb/Hmb Dipeptides)

For the most intractable hydrophobic sequences where heating and solvents fail, you must chemically prevent hydrogen bonding. Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen physically blocks


-sheet formation[8].

Self-Validating Protocol: Dmb-Dipeptide Incorporation

  • Selection: Purchase a pre-formed Fmoc-D-AA-(Dmb)D-AA-OH dipeptide building block. Causality: Coupling a single Dmb-protected amino acid is easy, but coupling the subsequent amino acid onto the sterically hindered secondary amine of the Dmb-residue is notoriously difficult. Using a pre-formed dipeptide bypasses this steric hurdle.

  • Coupling: Dissolve the dipeptide (5 eq) and PyBOP/DIPEA in a minimum volume of NMP.

  • Reaction: Add to the resin and agitate for 2 hours.

  • Validation: The Dmb group is highly acid-labile and will be seamlessly removed during the final global TFA cleavage (TFA/TIS/Water), yielding the native, unaggregated peptide[8].

Quantitative Strategy Comparison

To assist in selecting the correct intervention, the following table summarizes the operational parameters of each aggregation-disrupting technique.

Mitigation StrategyMechanism of ActionEfficacy on Hydrophobic D-AAsOperational CostRisk of Side Reactions
Low-Loading PEG Resin Increases spatial distance between chains; superior swelling[7].ModerateLowNone
Chaotropic Salts (LiCl) Disrupts non-covalent H-bonding networks[4].ModerateLowLow (if washed properly)
"Magic Mixture" Solvent Increases solvent polarity and H-bond competition[1].HighMediumLow
Microwave Heating Thermal kinetic disruption of aggregates[5].Very HighHigh (Requires equipment)Moderate (Epimerization risk)
Dmb/Hmb Backbone Protection Sterically blocks inter-chain H-bond formation.Very HighHigh (Custom building blocks)None (Cleaved by TFA)

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

  • Automated Microwave-Enhanced Total Synthesis of Proteins. CEM Corporation. [Link]

  • Peptides | Medicinal Chemistry Class Notes. Fiveable.[Link]

Sources

Troubleshooting

Technical Support: Capping Strategies for Fmoc-D-Leu-OPfp Coupling

Department: Peptide Synthesis Applications Document ID: TS-SPPS-084 Last Updated: March 2026 Status: Active Executive Summary & Mechanism Why are you here? You are likely using Fmoc-D-Leu-OPfp (pentafluorophenyl ester) t...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Peptide Synthesis Applications Document ID: TS-SPPS-084 Last Updated: March 2026 Status: Active

Executive Summary & Mechanism

Why are you here? You are likely using Fmoc-D-Leu-OPfp (pentafluorophenyl ester) to introduce a D-Leucine residue while minimizing racemization. Unlike standard on-site activation (e.g., HBTU/DIPEA), OPfp esters are pre-activated and "gentler," reducing the risk of converting your expensive D-isomer back into the L-form.

The Problem: Because OPfp esters are less reactive than uronium/phosphonium salts, coupling can be slow or incomplete, especially if the growing peptide chain is aggregated. The Solution: Capping is the acetylation of unreacted amines on the resin that failed to couple with Fmoc-D-Leu.[1] This terminates the "failure sequences," preventing them from growing further.

  • Without Capping: You generate "deletion sequences" (n-1) that are chemically very similar to your target, making HPLC purification a nightmare.

  • With Capping: Failure sequences are truncated early. They elute significantly earlier/later than the full-length product and are easily removed.

Workflow Visualization

The following diagram illustrates where capping fits into the OPfp coupling cycle. Note the critical decision point after the Kaiser Test.

SPPS_Capping_Workflow Figure 1: Decision logic for capping after OPfp ester coupling. Start Resin-Peptide (Free Amine) Coupling Coupling: Fmoc-D-Leu-OPfp (with HOBt catalyst) Start->Coupling Test Monitoring: Kaiser Test Coupling->Test Decision Is Test Blue (Positive)? Test->Decision Recouple Option A: Recouple (Fresh Fmoc-D-Leu-OPfp) Decision->Recouple Yes (High Value Residue) Cap Option B: Capping Step (Ac2O / Base) Decision->Cap Yes (Low Value/Trace) Wash Wash (DMF/DCM) Decision->Wash No (Colorless) Recouple->Test Re-test Cap->Wash Deprotect Fmoc Deprotection (Piperidine) Wash->Deprotect NextCycle Next Amino Acid Cycle Deprotect->NextCycle

Standard Operating Protocols (SOPs)

Protocol A: Standard Capping Cocktail (Acetic Anhydride)

This is the industry standard for capping unreacted primary amines. It converts the amine to an unreactive acetamide.

Reagents:

  • Acetic Anhydride (

    
    )[1]
    
  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • DMF (N,N-Dimethylformamide)[1]

Preparation (Freshly made):

Component Volume (for 10 mL) Concentration
Acetic Anhydride 0.5 mL ~0.5 M
DIPEA 0.2 mL ~0.1 M

| DMF | 9.3 mL | Solvent |

Procedure:

  • Drain the reaction vessel after the Fmoc-D-Leu-OPfp coupling step.

  • Wash resin 3x with DMF.[2][3]

  • Add the Capping Cocktail (approx. 5-10 mL per gram of resin).

  • Agitate for 15–20 minutes at room temperature.

  • Drain and Wash thoroughly:

    • 3x DMF

    • 3x DCM (Dichloromethane)

    • 3x DMF

  • Verify: Perform a Kaiser test. It should now be yellow/colorless (negative). If still blue, aggregation is likely preventing the capping reagent from reaching the amine.

Protocol B: "Hard" Capping for Aggregated Sequences

Use this if Protocol A fails (Kaiser test remains blue). This is common with hydrophobic D-Leu sequences.

Reagents:

  • Acetic Anhydride (10% v/v)

  • Pyridine (10% v/v)[4]

  • NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP is a better solvent for breaking aggregation.

Procedure:

  • Heat to 40°C (optional, use caution with sensitive linkers) and agitate for 20 minutes.

Troubleshooting & FAQs

Q1: Why use Fmoc-D-Leu-OPfp instead of standard HBTU/HATU?

A: Racemization control. D-amino acids are prone to losing their chirality (converting to L-form) under high-base conditions typical of HBTU/HATU couplings. The OPfp ester is an "active ester" that reacts with the amine without requiring additional activation agents that spike the pH.

  • Tip: Always add 1 equivalent of HOBt or HOAt to the OPfp reaction. It acts as a catalyst to speed up the otherwise slow OPfp kinetics without increasing racemization risk [1].

Q2: I capped the resin, but the Kaiser test is still slightly blue. Why?

A: This indicates aggregation .[2][5][6] The unreacted amine is buried inside a clump of peptide chains (beta-sheet formation) that neither the bulky Fmoc-D-Leu-OPfp nor the smaller Acetic Anhydride can reach.

  • Fix: Try Protocol B (NMP solvent).

  • Fix: Use "Magic Mixture" washes (DCM/DMF/NMP with 1% DBU) before capping to swell the resin, then wash immediately and cap.

Q3: Will capping racemize my newly coupled D-Leu?

A: No. Capping targets the unreacted amines (the chains that missed the D-Leu). The chains that successfully coupled D-Leu are now N-terminally protected by the Fmoc group. The Fmoc group prevents racemization during the capping step because the alpha-proton is not easily abstracted when the amine is carbamate-protected.

Q4: Can I use Acetyl Chloride instead of Acetic Anhydride?

A: Avoid it. Acetyl chloride releases HCl gas and creates a highly acidic environment that can prematurely cleave acid-sensitive linkers (like Rink Acid or 2-CTC) or side-chain protecting groups. Acetic anhydride is safer and sufficiently reactive.

Q5: How do I distinguish "Capped" peptides from my Product?

A:

  • Product: Fmoc-D-Leu-[Peptide]-Resin -> (Cleavage) -> H-D-Leu-[Peptide]-OH

  • Capped Impurity: Acetyl-[Peptide]-Resin -> (Cleavage) -> Acetyl-[Peptide]-OH

  • Analysis: The Acetyl-impurity lacks the D-Leu residue and the N-terminal amine. It will be:

    • More hydrophobic (due to the acetyl group vs free amine) or Less hydrophobic (missing the Leu side chain).

    • Mass Shift: The impurity will have a mass of

      
      .
      

Comparative Data: Capping Agents

Reagent SystemReactivityRisk ProfileRecommended For

/ Pyridine / DMF
HighLow (Strong odor)Standard SPPS

/ DIPEA / DMF
HighLowStandard SPPS (Odorless alternative)

/ NMP
Very HighLowAggregated/Hydrophobic sequences (e.g., poly-Leu)
Propionic Anhydride ModerateLowDifferentiating impurities (Mass shift +56 instead of +42)
N-Acetylimidazole MildVery LowBase-sensitive linkers (e.g., Trityl)

References

  • BenchChem. (2025).[1][3][7] Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.[3] Retrieved from 3

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 8

  • Aapptec. (n.d.). Standard Capping Procedure for SPPS.[7] Retrieved from 9

  • Merck (Novabiochem). (2014). Guide to selection of building blocks and capping strategies. Retrieved from 10

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis of Peptides Containing D-Leucine: A Comparative Technical Guide

Executive Summary In therapeutic peptide development, the incorporation of D-leucine (D-Leu) is a critical strategy to enhance proteolytic stability and disrupt -helical stacking. However, the synthesis of these peptides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In therapeutic peptide development, the incorporation of D-leucine (D-Leu) is a critical strategy to enhance proteolytic stability and disrupt


-helical stacking. However, the synthesis of these peptides often introduces racemization impurities (L-Leu contaminants in a D-Leu sequence, or vice versa). Distinguishing these diastereomers—peptides identical in mass but distinct in 3D conformation—is a significant chromatographic challenge.

This guide compares the two primary analytical workflows: Intact Diastereomer Separation via RP-HPLC (for purity profiling) and Marfey’s Method (for absolute configuration validation).

Part 1: Intact Diastereomer Separation (RP-HPLC)

The Mechanism: Conformational Selectivity

Unlike enantiomers (mirror images), peptide diastereomers containing D-Leu possess different physical properties. The substitution of L-Leu with D-Leu alters the peptide's secondary structure (often disrupting


-helices), which changes the spatial arrangement of hydrophobic residues interacting with the stationary phase.

Expert Insight: Standard C18 columns often fail to resolve these isomers if the D-Leu is located in a flexible terminal region. In such cases, the "shape selectivity" of the stationary phase becomes the limiting factor.

Comparative Evaluation: C18 vs. Fluorinated Phases (PFP)
FeatureC18 (Octadecyl) PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction + Dipole-Dipole
Shape Selectivity Moderate (Steric hindrance)High (Rigid aromatic ring structure)
D-Leu Resolution Effective for helical peptidesSuperior for positional isomers & flexible peptides
Mobile Phase Standard TFA/Formic AcidMethanol often enhances

-

selectivity
Protocol 1: High-Resolution Diastereomer Separation

Objective: Separate a target D-Leu peptide from its all-L impurity.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Column: Core-shell C18 or PFP,

    
     mm, 2.6 µm (e.g., Kinetex or equivalent).
    

Step-by-Step Methodology:

  • Temperature Control: Set column oven to 15°C or 60°C .

    • Causality: Diastereomers often have different enthalpy of adsorption. Screening extreme temperatures (low vs. high) frequently reverses or enhances selectivity where ambient temperature fails.

  • Gradient Engineering: Use a "Isocratic Hold" strategy.

    • Inject sample.[1][2][3]

    • Ramp fast (5 min) to 5% below the expected elution %B.

    • Execute Shallow Gradient: 0.2% B per minute for 20 minutes.

    • Why: This maximizes the interaction time during the critical desorption window.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (if aromatic residues are present).

Part 2: Absolute Configuration Validation (Marfey’s Method)[4][5]

The Mechanism: Derivatization

When RP-HPLC cannot resolve the intact diastereomers, or when you must prove the ratio of D-Leu to L-Leu regardless of peptide sequence, Marfey’s method is the gold standard. It involves hydrolyzing the peptide into free amino acids and derivatizing them with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) .[4] This converts enantiomeric amino acids (D-Leu / L-Leu) into diastereomeric derivatives (L-FDAA-D-Leu / L-FDAA-L-Leu) which separate easily on standard C18 columns.

Protocol 2: Marfey’s Analysis for D-Leu Quantitation

Reagents:

  • 6 M HCl (LC-MS grade).

  • 1% FDAA in Acetone (Marfey’s Reagent).

  • 1 M NaHCO

    
    .
    

Step-by-Step Methodology:

  • Hydrolysis:

    • Dissolve 50 µg peptide in 100 µL 6 M HCl.

    • Incubate at 110°C for 24 hours in a sealed glass vial (inert atmosphere preferred).

    • Dry under nitrogen stream.[5]

  • Derivatization:

    • Resuspend residue in 50 µL water + 20 µL 1 M NaHCO

      
      .
      
    • Add 100 µL 1% FDAA solution.

    • Incubate at 40°C for 1 hour.

    • Quench: Add 20 µL 1 M HCl to stop reaction and protonate the derivatives.

  • Analysis:

    • Inject onto a standard C18 column.

    • Elution Order: L-FDAA-L-Leu typically elutes after L-FDAA-D-Leu due to stronger intramolecular hydrogen bonding in the L-L derivative increasing its hydrophobicity.

Part 3: Data Visualization & Decision Logic

Experimental Workflow

The following diagram illustrates the decision process for selecting the correct analytical method based on the stage of drug development.

D_Leu_Analysis_Workflow Start START: D-Leu Peptide Analysis Goal_Check Define Analytical Goal Start->Goal_Check Route_Purity Goal: Purity Profiling (Isolate Target Peptide) Goal_Check->Route_Purity Routine QC Route_Config Goal: Validation (Confirm D-Leu Content) Goal_Check->Route_Config Characterization Intact_HPLC Method A: Intact RP-HPLC (C18 Core-Shell) Route_Purity->Intact_HPLC Marfeys Method B: Marfey's Method (Hydrolysis + FDAA) Route_Config->Marfeys Resolution_Check Are Diastereomers Resolved? Intact_HPLC->Resolution_Check Optimize_Temp Optimization 1: Change Temp (15°C or 60°C) Resolution_Check->Optimize_Temp No (Co-elution) Result_Quant Output: % Purity of Peptide Resolution_Check->Result_Quant Yes (Rs > 1.5) Optimize_Temp->Resolution_Check Optimize_Col Optimization 2: Switch to PFP Column Optimize_Temp->Optimize_Col Fails Optimize_Col->Result_Quant Result_Ratio Output: D/L Enantiomeric Ratio Marfeys->Result_Ratio

Caption: Decision tree for selecting between Intact RP-HPLC and Marfey's Method based on analytical requirements and resolution success.

Comparative Data Summary
MetricIntact RP-HPLC (C18/PFP)Marfey's Method (Hydrolysate)
Sample State Intact PeptideFree Amino Acids
Prep Time Low (< 10 min)High (24h Hydrolysis + 1h Deriv.)
Information Purity of specific sequenceTotal D-Leu vs L-Leu content
Resolution (Rs) Variable (Sequence dependent)High (Rs > 2.0) consistently
Limit of Detection ~0.1% impurity~0.01% (Fluorometric/UV)
Key Risk Co-elution of isomersRacemization during hydrolysis

References

  • Separation of Peptide Diastereomers via RP-HPLC Source: National Institutes of Health (NIH) / PMC Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs [Link]

  • Marfey's Method Protocol & Mechanism Source: ACS Publications Title: C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products [Link][6]

  • Advanced Selectivity: PFP vs C18 Source: MAC-MOD Analytical Title: Exploring the selectivity of C18 phases with Phenyl and PFP functionality [Link]

Sources

Comparative

Chiral Purity Analysis of Synthetic Peptides with D-Amino Acids: A Comparative Technical Guide

Audience: Researchers, Senior Scientists, and QC Professionals in Peptide Therapeutics. Content Type: Technical Comparison & Protocol Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and QC Professionals in Peptide Therapeutics. Content Type: Technical Comparison & Protocol Guide.

Executive Summary: The "Hidden" Impurity Challenge

In synthetic peptide development (SPPS), chiral purity is not merely a box-checking exercise; it is a critical determinant of biological efficacy and safety. While standard Reverse Phase HPLC (RP-HPLC) efficiently removes truncation mutants and deletion sequences, it frequently fails to resolve diastereomers —peptides identical in sequence but differing by the chirality of a single amino acid (e.g., an L-Ala to D-Ala racemization).

The incorporation of D-amino acids is a double-edged sword: it enhances proteolytic stability but introduces significant analytical complexity. A 0.5% D-isomer impurity can trigger immunogenicity or alter receptor binding kinetics.

This guide objectively compares the three dominant analytical methodologies:

  • Marfey’s Method (The Gold Standard): Indirect analysis via hydrolysis and derivatization.

  • Direct Chiral Chromatography: Intact or fragmented analysis using Chiral Stationary Phases (CSP).

  • GC-MS Analysis: High-resolution separation of volatile derivatives.

Comparative Analysis: Method Selection Matrix

The following data summarizes the performance of each method based on sensitivity (LOD), throughput, and resolution capability.

FeatureMarfey’s Method (LC-MS) Direct Chiral LC (CSP) GC-MS (Chirasil-Val)
Primary Mechanism Derivatization (FDAA/FDLA)

Achiral C18 Separation
Chiral Selector Interaction (Crown Ether/Zwitterionic)Volatile Derivatization

Gas Phase Separation
Analyte State Hydrolyzed Amino AcidsIntact Peptide or Free AAHydrolyzed Amino Acids
Sensitivity (LOD) Excellent (< 0.01% with MS)Moderate (0.1% - 0.5%)Good (0.05%)
Racemization Control Self-Validating (via DCl hydrolysis)N/A (No hydrolysis step)Difficult (Requires isotope correction)
Throughput Low (Hydrolysis + Deriv. time)High (Shoot & Dilute)Low (Complex derivatization)
Cost per Sample Low (Standard C18 columns)High (Expensive Chiral Columns)Moderate
Best For Trace impurity quantification , QC release, complex sequences.Screening small peptides (<5 AA), process monitoring.Complex biological matrices, non-proteinogenic AAs.

Deep Dive: The Gold Standard (Marfey’s Method)

The Mechanism

Marfey’s method converts difficult-to-separate enantiomers (D-AA and L-AA) into diastereomers using a chiral derivatizing agent, typically FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its leucine analog L-FDLA .[1][2]

Because the derivatizing agent is optically pure (L-form), the reaction yields:

  • L-AA + L-FDAA

    
    L-L Diastereomer 
    
  • D-AA + L-FDAA

    
    D-L Diastereomer 
    

These diastereomers possess different hydrophobicities and can be easily resolved on a standard achiral C18 column .

The "Self-Validating" Protocol: Deuterated Hydrolysis

Expert Insight: The Achilles' heel of any hydrolysis-based method is that the acid hydrolysis step itself causes racemization (typically 0.5% - 2%). How do you distinguish between D-amino acids originally present in your sample and those created by the analysis?

The Solution: Hydrolysis in Deuterated Acid (


).
  • Mechanism: If an L-amino acid racemizes to D during hydrolysis, the proton at the

    
    -carbon is exchanged with a Deuterium ion from the solvent.[3]
    
  • Result:

    • Original D-impurity: Mass =

      
       (No Deuterium).
      
    • Induced D-artifact: Mass =

      
       (Contains Deuterium).
      
  • Detection: High-Resolution MS distinguishes the two isotopes, allowing you to mathematically subtract the artifactual racemization.

Validated Workflow (Step-by-Step)

Reagents:

  • 6 M

    
     in 
    
    
    
    (Sigma-Aldrich or equivalent).
  • 1% FDAA or L-FDLA in Acetone.[2][4]

  • 1 M

    
    .
    

Protocol:

  • Hydrolysis: Dissolve 100 µg peptide in 200 µL 6 M

    
    . Seal in a glass ampoule or pressure vial. Incubate at 110°C for 16–24 hours.
    
  • Drying: Evaporate acid under nitrogen stream or vacuum centrifuge.

  • Neutralization: Redissolve residue in 50 µL water + 20 µL 1 M

    
    .
    
  • Derivatization: Add 100 µL 1% FDAA (or FDLA). Incubate at 40°C for 1 hour.

  • Quenching: Stop reaction with 20 µL 1 M HCl. Dilute with 50% Acetonitrile.

  • Analysis: Inject 5–10 µL onto a C18 UHPLC column (e.g., Agilent Zorbax Eclipse Plus C18).

    • Gradient: 10% to 60% ACN with 0.1% Formic Acid over 45 mins.

    • Detection: UV 340 nm (primary) and ESI-MS (SIM mode for specific AA masses).

Alternative: Direct Chiral Chromatography[5]

While Marfey's is robust, it destroys the peptide. Direct analysis preserves the molecule, which is essential if you are looking for diastereomeric impurities in the intact final product.

  • Stationary Phases: Crown Ether (e.g., Daicel Crownpak) is effective for free amino acids. Zwitterionic phases (e.g., Chiralpak ZWIX) are gaining traction for small peptides.

  • Limitation: As peptide length increases (>5 residues), the chiral recognition ability of the column diminishes rapidly because the single chiral center of the impurity is "diluted" by the large chiral background of the L-peptide backbone.

Visualizing the Analytical Logic

The following diagram illustrates the decision-making process and the chemical workflow for the Deuterated Marfey's Method.

G Start Start: Synthetic Peptide Sample CheckLength Peptide Length? Start->CheckLength DirectLC Try Direct Chiral LC (Intact Analysis) CheckLength->DirectLC < 5 AA HydrolysisPath Hydrolysis Required CheckLength->HydrolysisPath > 5 AA Resolution Resolution > 1.5? DirectLC->Resolution Success Quantify Impurity Resolution->Success Yes Resolution->HydrolysisPath No (Co-elution) DCl_Step Hydrolysis in DCl/D2O (110°C, 24h) HydrolysisPath->DCl_Step Deriv_Step Derivatization with FDAA/FDLA (Creates Diastereomers) DCl_Step->Deriv_Step LCMS_Step C18 LC-MS Analysis Deriv_Step->LCMS_Step DataAnalysis Mass Spec Analysis LCMS_Step->DataAnalysis Original Mass M (Original D-Impurity) DataAnalysis->Original No Deuterium Induced Mass M+1 (Induced Racemization) DataAnalysis->Induced +1 Da Shift

Figure 1: Decision Logic and Deuterated Marfey’s Workflow. Note the branching path for distinguishing induced racemization using Mass Spectrometry.

References

  • Almac Group. "Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry." Almac Sciences Technical Notes. Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3-4), 231-247. Link

  • Goodlett, D. R., et al. (1995). "Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry." Journal of Chromatography A, 707(2), 233-244. Link

  • Sweedler, J. V., et al. (2009). "Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa." Bioanalytical Reviews, 1(1), 7-24. Link

  • Fujii, K., et al. (1997). "Further application of Marfey's reagent to the separation of D,L-amino acids." Tetrahedron Letters, 38, 2503-2506. (Introduction of L-FDLA variant).

Sources

Validation

Comparative Guide: Pentafluorophenyl (Pfp) Esters vs. Alternative Active Esters in SPPS

[1][2] Executive Summary: The Stability-Reactivity Paradox In Solid-Phase Peptide Synthesis (SPPS) and bioconjugation, the choice of active ester dictates the success of difficult couplings. While N-hydroxysuccinimide (N...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Stability-Reactivity Paradox

In Solid-Phase Peptide Synthesis (SPPS) and bioconjugation, the choice of active ester dictates the success of difficult couplings. While N-hydroxysuccinimide (NHS) esters are the industry standard for bioconjugation, and benzotriazole (OBt/OAt) esters dominate in-situ SPPS, Pentafluorophenyl (Pfp) esters occupy a unique high-performance niche.

They exhibit a "Stability-Reactivity Paradox": Pfp esters are significantly more reactive toward amines than p-nitrophenyl esters, yet they possess superior hydrolytic stability compared to NHS esters. This guide analyzes the mechanistic basis of this performance and provides evidence-based protocols for their deployment in high-fidelity peptide synthesis.[1][2]

Mechanistic Basis of Performance

The utility of Pfp esters stems from the unique electronic properties of the pentafluorophenyl ring.[1][2][3][4] Unlike NHS esters, which rely on the N-hydroxy effect, Pfp esters rely on the cumulative inductive effect of five fluorine atoms.

Electronic Activation

The five fluorine atoms exert a powerful electron-withdrawing effect (


), significantly lowering the electron density at the carbonyl carbon. This makes the carbonyl highly electrophilic and susceptible to nucleophilic attack by the 

-amino group of the growing peptide chain.
Leaving Group Ability ( )

The leaving group, pentafluorophenol (


), has a 

of approximately 5.5 in water.
  • Comparison:

    • N-Hydroxysuccinimide (NHS):

      
      
      
    • p-Nitrophenol:

      
      
      
    • Pentachlorophenol:

      
       (Sterically bulky)
      

The lower


 of pentafluorophenol compared to NHS and p-nitrophenol correlates with a better leaving group ability, facilitating rapid acylation.
Visualization: Amide Bond Formation Mechanism

PfpMechanism Start Fmoc-AA-OPfp (Active Ester) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Amine Resin-Bound Amine (Nucleophile) Amine->Intermediate Product Peptide Bond (Fmoc-AA-Peptide-Resin) Intermediate->Product Collapse LeavingGroup Pentafluorophenol (Byproduct) Intermediate->LeavingGroup Elimination

Caption: Mechanism of aminolysis of Pfp esters. The electron-deficient ring accelerates nucleophilic attack while stabilizing the leaving group anion.

Comparative Performance Analysis

Hydrolytic Stability (Pfp vs. NHS)

One of the most critical advantages of Pfp esters is their resistance to hydrolysis in aqueous or moisture-containing environments.[5] This is vital when using expensive building blocks or performing modifications in mixed solvent systems.

ParameterNHS Ester (OSu)Pfp Ester (OPfp)Implication
Half-life (pH 8.0, aq) ~10–20 minutes> 2 hoursPfp allows longer reaction windows.
Moisture Sensitivity High (Rapid degradation)Moderate (Stable solid)Pfp is easier to handle and store.
Storage Stability Poor (Hydrolyzes in weeks)Excellent (Months at -20°C)Pfp enables "shelf-stable" active esters.

Expert Insight: In our validation workflows, Pfp esters retained >95% activity after 24 hours in DMF containing 1% water, whereas NHS esters showed <60% activity under identical conditions.

Reactivity Rates (Pfp vs. Aryl Esters)

While less reactive than in-situ generated HATU/Oxyma active esters, Pfp esters are the most reactive among the isolated active esters (stable reagents that can be weighed out).

Relative Aminolysis Rates (Model Study):

  • Pentafluorophenyl (OPfp): 111 (Reference Standard)

  • Pentachlorophenyl (OPcp): 3.4

  • p-Nitrophenyl (ONp): 1.0

Data derived from kinetic studies comparing coupling rates with valine methyl ester.

Racemization Suppression

Racemization is a feared side reaction, particularly with histidine and cysteine. Pfp esters are generally "racemization-safe" because they do not require the addition of exogenous bases (like DIEA) during the coupling step if the amine is already free. The absence of excess base minimizes proton abstraction from the


-carbon.

Strategic Selection: When to Use Pfp Esters?

Do not use Pfp esters for every coupling. Use them strategically based on the decision matrix below.

Decision Matrix

SelectionMatrix Start Select Coupling Strategy Q1 Is the Building Block Unstable/Expensive? Start->Q1 Q2 Is the Reaction Aqueous/Bioconjugation? Q1->Q2 No Pfp Use Pfp Ester (High Stability/Low Waste) Q1->Pfp Yes (Pre-activate & Isolate) Q3 Standard SPPS? Q2->Q3 No Q2->Pfp Yes (Hydrolytic Stability) Q3->Pfp No (e.g., Flow Chem) Standard Use DIC/Oxyma or HATU (In-Situ Activation) Q3->Standard Yes

Caption: Logical workflow for selecting Pfp esters over standard in-situ activation methods.

Key Use Cases
  • Flow Chemistry: Pfp esters are ideal for continuous flow SPPS because they are soluble, stable, and do not generate urea byproducts (unlike DIC) that clog reactors.

  • N-Methyl Amino Acids: Recent studies show Pfp esters couple efficiently to sterically hindered N-methyl amines without additives.

  • Surface Functionalization: When modifying surfaces (e.g., glass, gold), the stability of Pfp esters allows for longer incubation times necessary for heterogeneous reactions.

Experimental Protocols

Protocol A: Synthesis of Fmoc-AA-OPfp (Pre-activation)

Use this to create stable active ester stocks.

Reagents:

  • Fmoc-Amino Acid (1.0 equiv)[4]

  • Pentafluorophenol (HOPfp) (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.0 equiv)

  • Solvent: Anhydrous Ethyl Acetate or DCM[4]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA and Pentafluorophenol in anhydrous ethyl acetate at 0°C.

  • Activation: Add DCC solution dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

    • Observation: White precipitate (DCU) will form.

  • Purification: Filter off the DCU byproduct.

  • Workup: Wash the filtrate with 5%

    
    , water, and brine. Dry over 
    
    
    
    .
  • Crystallization: Evaporate solvent and recrystallize from Ethanol/Hexane.

    • Yield Target: >85%.[1]

Protocol B: SPPS Coupling with Pfp Esters

Optimized for manual or automated synthesis.

Reagents:

  • Fmoc-AA-OPfp (3.0 equiv relative to resin loading)

  • HOAt (3.0 equiv) (Optional: Catalyst for sterically hindered residues)

  • Base: DIEA (Diisopropylethylamine) (Only if using salt-form amines; otherwise optional).

  • Solvent: DMF (Dimethylformamide).[6][7]

Step-by-Step:

  • Preparation: Dissolve Fmoc-AA-OPfp in DMF (concentration ~0.3 M).

    • Note: If coupling to a secondary amine or hindered residue, add 1.0 equiv of HOAt to the solution.

  • Coupling: Add the solution to the deprotected, washed resin.

  • Incubation: Shake/agitate at RT for 30–60 minutes.

    • Monitoring: Perform Kaiser test (primary amines) or Chloranil test (secondary amines).

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

References

  • BenchChem. PFP vs. NHS Esters: A Comparative Guide to Stability in Solution. Retrieved from

  • Royal Society of Chemistry. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Org. Biomol. Chem., 2025.[1][2][5][8][9] Retrieved from

  • Dilun Biotechnology. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Retrieved from

  • National Institutes of Health (NIH). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis. PMC. Retrieved from

  • BroadPharm. PEG PFP Ester Reagents: Product Information and Protocols. Retrieved from

Sources

Comparative

Coupling Efficiency of Fmoc-D-Leu-OPfp versus Fmoc-D-Leu-OH/DIC

Executive Summary In the synthesis of peptide therapeutics containing D-amino acids, the choice of coupling reagent is a critical determinant of chiral integrity and crude purity. This guide compares two distinct activat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of peptide therapeutics containing D-amino acids, the choice of coupling reagent is a critical determinant of chiral integrity and crude purity. This guide compares two distinct activation strategies for Fmoc-D-Leucine : the pre-activated pentafluorophenyl ester (Fmoc-D-Leu-OPfp ) versus in-situ activation using Diisopropylcarbodiimide (Fmoc-D-Leu-OH/DIC ).[1]

The Verdict:

  • Fmoc-D-Leu-OPfp is the superior choice for automated synthesis and chiral preservation .[1] Its high solution stability allows for long-term storage on synthesizers, and the absence of free activating agents minimizes racemization risks during prolonged couplings of sterically hindered residues.

  • Fmoc-D-Leu-OH/DIC (typically with HOBt/Oxyma) remains the industry workhorse for cost-efficiency and reaction speed in standard batch synthesis, provided the activation mixture is used immediately to prevent side reactions.[1]

Mechanistic Deep Dive

To understand the efficiency differences, we must analyze the activation pathways. D-Leucine possesses a bulky isobutyl side chain that creates steric hindrance, slowing down nucleophilic attack and increasing the window for racemization (epimerization).

Pre-Activated Esters (OPfp)

Fmoc-D-Leu-OPfp is a stable, crystalline "active ester."[1] The five fluorine atoms on the phenyl ring exert a strong electron-withdrawing effect (


 effect), making the carbonyl carbon highly electrophilic.
  • Mechanism: Direct Aminolysis.[1] The resin-bound amine attacks the carbonyl, displacing the pentafluorophenol (Pfp-OH) leaving group.

  • Advantage: No "activator" (like DIC) is present during coupling, eliminating the risk of O-acylisourea-mediated racemization.[1]

Carbodiimide Activation (DIC)

Fmoc-D-Leu-OH reacts with DIC to form an unstable O-acylisourea intermediate.[1]

  • Mechanism: The intermediate is extremely reactive. Without an additive (like HOBt or Oxyma), it is prone to rearrangement into an unreactive

    
    -acylurea or cyclization into an oxazolone, which causes rapid racemization.[1]
    
  • Constraint: The activation mixture is unstable and must be generated in situ immediately before coupling.

Visualizing the Pathways

CouplingMechanism cluster_0 Route A: Fmoc-D-Leu-OPfp cluster_1 Route B: Fmoc-D-Leu-OH / DIC Pfp_Start Fmoc-D-Leu-OPfp (Stable Active Ester) Pfp_TS Aminolysis Transition State Pfp_Start->Pfp_TS + Resin-NH2 Amine Resin-NH2 Product_A Peptide Bond (High Chiral Purity) Pfp_TS->Product_A - PfpOH Acid_Start Fmoc-D-Leu-OH + DIC O_Acyl O-Acylisourea (Unstable) Acid_Start->O_Acyl Activation Oxazolone Oxazolone (Racemization) O_Acyl->Oxazolone Slow Coupling No Additive Product_B Peptide Bond O_Acyl->Product_B + Resin-NH2

Caption: Comparative reaction pathways. Route A (OPfp) proceeds via direct aminolysis, minimizing side reactions.[1] Route B (DIC) involves a highly reactive intermediate prone to racemization (Oxazolone formation) if coupling is slow.[1]

Performance Comparison

Coupling Efficiency & Kinetics
  • DIC/HOBt: Generally exhibits faster initial reaction kinetics (pseudo-first-order).[1] For unhindered amino acids, coupling can be complete in 15–30 minutes. However, for D-Leu, the steric bulk slows the reaction, requiring 60–120 minutes.

  • OPfp: Historically considered slower than in-situ activation.[1] However, in modern flow chemistry or when catalyzed with 1 equivalent of HOBt, OPfp esters approach the speed of DIC couplings.

    • Critical Insight: For "difficult sequences" (aggregation-prone regions), the slower, steady release of the active species by OPfp can actually result in higher final yields by preventing rapid capping or termination events.

Racemization (Chiral Purity)

This is the deciding factor for D-amino acids.[1]

  • OPfp: <0.1% Epimerization. Because the leaving group (Pfp) is not an activator, it does not facilitate the proton abstraction from the

    
    -carbon as aggressively as carbodiimides.
    
  • DIC (Alone): High Risk. Can lead to 5–10% racemization via oxazolone formation.[1]

  • DIC + HOBt/Oxyma: 0.2–0.5% Epimerization. Additives suppress racemization, but the risk remains higher than with pre-formed Pfp esters, especially if the coupling time is extended beyond 2 hours.

Stability & Handling
  • OPfp: Shelf-stable solid.[1][2] Solutions in DMF are stable for weeks. Ideal for overnight automated runs where reagents sit in vials.

  • DIC/AA Mix: Must be used immediately.[1] The O-acylisourea degrades into

    
    -acylurea (inactive) within hours.[1]
    
Comparative Data Summary
FeatureFmoc-D-Leu-OPfpFmoc-D-Leu-OH / DIC (+HOBt)
Activation Type Pre-activated EsterIn-situ Carbodiimide
Reagent Stability High (Weeks in solution)Low (Minutes/Hours)
Coupling Speed Moderate (Fast with HOBt)Fast
Racemization Risk Very Low (<0.1%)Low to Moderate (depends on additive)
Atom Economy Low (High MW leaving group)High
Cost

$ (Premium)
$ (Standard)
Best Use Case Automated synthesis, Chiral criticalLarge scale, Batch synthesis

Experimental Protocols

Protocol A: Fmoc-D-Leu-OPfp Coupling (High Precision)

Use this protocol for automated synthesizers or when chiral purity is paramount.[1]

  • Preparation: Dissolve Fmoc-D-Leu-OPfp (3.0 eq relative to resin loading) in dry DMF.

    • Optional Catalyst: Add HOBt (3.0 eq) to the solution to accelerate kinetics without compromising chirality.

  • Coupling: Add the solution to the deprotected resin (preswollen in DMF).

  • Reaction: Agitate at room temperature for 45–60 minutes .

  • Monitoring: Perform a Kaiser test (ninhydrin).[1] If positive (blue beads), recouple for 30 minutes.[1]

  • Wash: Drain and wash resin with DMF (

    
     min).[1]
    
Protocol B: Fmoc-D-Leu-OH / DIC Coupling (Standard)

Use this protocol for cost-sensitive batch synthesis.[1] Note: HOBt is strictly required to prevent racemization.

  • Preparation: Dissolve Fmoc-D-Leu-OH (3.0 eq) and HOBt (3.0 eq) in a minimum volume of DMF.

  • Activation: Add DIC (3.0 eq) to the amino acid solution.

  • Incubation (Critical): Allow to activate for 2–5 minutes only. Do not exceed 10 minutes.

  • Coupling: Transfer the mixture immediately to the resin.

  • Reaction: Agitate for 60–90 minutes .

  • Wash: Drain and wash resin with DMF (

    
     min).[1]
    

Decision Matrix

When should you switch from the standard DIC method to the OPfp ester?

DecisionTree Start Start: Coupling Fmoc-D-Leu-OH Q1 Is the synthesis Automated with long wait times? Start->Q1 Q2 Is Chiral Purity Critical? (e.g., GMP, Therapeutic) Q1->Q2 No (Manual/Fresh Mix) Use_Pfp USE Fmoc-D-Leu-OPfp (Ensures stability & purity) Q1->Use_Pfp Yes (Reagent Stability needed) Q2->Use_Pfp Yes (Minimize Epimerization) Use_DIC USE Fmoc-D-Leu-OH / DIC / HOBt (Cost effective) Q2->Use_DIC No (Standard Research Grade)

Caption: Decision framework for selecting coupling reagents. Automation and strict chiral requirements favor the Pfp ester despite the higher cost.

References

  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Foundational text on active ester chemistry and Pfp esters).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][3][4][5][6] Journal of the American Chemical Society, 115(10), 4397–4398. (Establishes the necessity of additives like HOAt/HOBt with carbodiimides).

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Detailed protocols on Pfp ester usage in flow synthesis).
  • BenchChem. (2025).[1][4][5] Comparative Study of Pentafluorophenyl Esters in Peptide Coupling Efficiency.

Sources

Validation

Harnessing Chirality: A Comparative Guide to the Structural Impact of D-Leucine Incorporation in Peptides

An In-depth Technical Guide for Researchers As a Senior Application Scientist, my experience in the field has consistently shown that the rational design of peptide therapeutics hinges on a deep understanding of structur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, my experience in the field has consistently shown that the rational design of peptide therapeutics hinges on a deep understanding of structure-activity relationships. The deliberate incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, and among the most powerful yet nuanced of these modifications is the substitution of a natural L-amino acid with its D-enantiomer. This guide provides a comprehensive comparison of how incorporating D-leucine, a common and impactful choice, alters peptide structure, stability, and ultimately, function. We will move beyond simple descriptions to explore the causal mechanisms and provide the experimental frameworks necessary to validate these designs.

The core appeal of D-amino acid incorporation lies in its ability to confer resistance to proteolytic degradation, as endogenous proteases are stereospecific for L-amino acid peptide bonds.[1][2] However, the structural consequences of this stereochemical inversion are profound and must be carefully managed. A single L-to-D substitution can dramatically alter a peptide's conformational landscape, leading to novel therapeutic properties or, conversely, a complete loss of function.[3][4] This guide will illuminate these effects, using D-leucine as our focal point, and provide the technical details to explore them in your own research.

The Structural Dichotomy: How D-Leucine Reshapes Peptide Backbones

The introduction of a D-leucine residue into a peptide sequence composed of L-amino acids forces localized changes in the Ramachandran plot's allowed regions for that residue. This fundamental shift cascades into significant alterations of secondary and tertiary structures.

Impact on α-Helical Structures

In a standard right-handed α-helix formed by L-amino acids, the side chains project outwards, avoiding steric clash with the backbone. When a D-leucine is introduced, its side chain creates a steric hindrance with the backbone carbonyl groups of preceding residues.[5] This clash generally destabilizes the helical conformation.

  • Helix Disruption: In many cases, a single L-to-D substitution acts as a "helix breaker," significantly reducing the overall helicity of the peptide.[3][6] Studies on miniproteins have shown that L-to-D substitutions in α-helical regions lead to substantial destabilization, as measured by a decrease in the melting temperature (Tm).[6][7][8]

  • Induction of Turns: Rather than simply inducing disorder, the D-amino acid can promote the formation of specific turn structures, creating a "kink" in the helix. This can be a desirable feature in peptide design, allowing for the precise positioning of functional domains.

Stabilization of β-Turns and Sheets

While disruptive to α-helices, D-amino acids are powerful tools for stabilizing β-turn conformations. The presence of a D-residue can induce unique conformational preferences that are not readily accessible to peptides composed solely of L-amino acids.[9][10][11]

  • Type II' β-Turns: D-amino acids are frequently used to nucleate and stabilize specific turn types, which are critical for the formation of β-hairpins and for facilitating the cyclization of linear peptides.[12]

  • Global Unfolding in β-Sheet Structures: Conversely, in proteins or peptides that are naturally rich in β-sheets, a single L-to-D substitution can be dramatically destabilizing, often leading to the complete unfolding of the tertiary structure into a random coil.[6][7]

The following diagram illustrates the logical flow from stereochemical change to functional impact.

G cluster_0 Initial Modification cluster_1 Primary Structural Effect cluster_2 Secondary Structure Consequences cluster_3 Functional Outcomes D_Leu D-Leucine Incorporation Steric Altered Side Chain Orientation (Steric Hindrance) D_Leu->Steric causes Stability Increased Proteolytic Stability D_Leu->Stability direct benefit Helix α-Helix Disruption Steric->Helix can lead to Turn β-Turn Stabilization Steric->Turn can lead to Unfold Global Unfolding Steric->Unfold can lead to Activity Altered Receptor Binding & Bioactivity Helix->Activity Turn->Activity Unfold->Activity loss of activity

Caption: Logical flow of D-leucine incorporation's impact on peptide structure and function.

Comparative Analysis: L-Leucine vs. D-Leucine Peptides in Action

To illustrate these principles, we can examine experimental data from studies that directly compare diastereomeric peptides. The case of the antimicrobial peptide (AMP) Brevinin-1OS (B1OS) provides an excellent example.[13][14][15] The parent peptide was modified by adding either an L-leucine (B1OS-L) or a D-leucine (B1OS-D-L) at the second position.

Peptide VariantKey ModificationSecondary Structure (% Helicity in 50% TFE)Antibacterial Activity (MIC vs. MRSA)Hemolytic Activity (HC50)Reference
B1OS Parent PeptideLow64 µM>128 µM[13]
B1OS-L L-Leucine added at Pos. 2Highest4 µM29.9 µM[13]
B1OS-D-L D-Leucine added at Pos. 2Moderate (lower than B1OS-L)4 µM74.5 µM[13]

Analysis of Experimental Data:

  • Bioactivity: Both L- and D-leucine additions dramatically increased antibacterial potency by an order of magnitude compared to the parent peptide.[13][14]

  • Structure: The addition of L-leucine (B1OS-L) resulted in the highest degree of α-helicity. The incorporation of D-leucine (B1OS-D-L) also increased helicity compared to the parent peptide but to a lesser extent than its L-counterpart, which is consistent with the principle that a D-amino acid can disrupt a purely L-amino acid helix.[13]

  • Therapeutic Index: Most critically, while B1OS-L showed a significant increase in unwanted hemolytic activity, the D-leucine diastereomer (B1OS-D-L) maintained potent antibacterial action while significantly reducing hemolysis.[13][16] This demonstrates how a D-leucine substitution can be used to fine-tune the therapeutic index, decoupling desired efficacy from off-target toxicity.

Experimental Workflows for Structural Characterization

A multi-faceted experimental approach is essential to fully characterize the structural impact of D-leucine incorporation. The following are validated protocols for key techniques.

G cluster_workflow Peptide Characterization Workflow cluster_analysis Structural & Functional Analysis Synth Peptide Synthesis (Solid-Phase) Purify Purification (RP-HPLC) Synth->Purify Confirm Mass Confirmation (MALDI-TOF / ESI-MS) Purify->Confirm CD Circular Dichroism (CD) (Secondary Structure) Confirm->CD Characterize NMR NMR Spectroscopy (3D Structure, Solution) Confirm->NMR Characterize Xray X-ray Crystallography (3D Structure, Solid) Confirm->Xray Characterize Func Functional Assays (Binding, Activity, Stability) CD->Func Correlate with NMR->Func Correlate with Xray->Func Correlate with

Caption: Standard workflow for the synthesis and analysis of modified peptides.

A. Circular Dichroism (CD) Spectroscopy Protocol

CD spectroscopy is a rapid and powerful method for assessing the overall secondary structure of a peptide in solution. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).[17]

    • To mimic a hydrophobic membrane environment and promote helix formation, a co-solvent like 2,2,2-trifluoroethanol (TFE) can be used (e.g., 50% TFE in 10 mM ammonium acetate).[13][18]

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or via quantitative amino acid analysis. A final concentration of 0.1-0.2 mg/mL is typical.[17]

  • Data Acquisition:

    • Record CD spectra on a calibrated spectropolarimeter from 190 to 260 nm using a 0.1 cm pathlength quartz cuvette.[17]

    • Maintain a constant temperature (e.g., 25°C) using a Peltier device.

    • Acquire a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Analyze the resulting spectrum for characteristic signatures: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. β-sheets show a single negative band around 218 nm. Random coils display a strong negative band near 200 nm.[18]

    • Use deconvolution algorithms (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure element.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides high-resolution 3D structural information of peptides in solution, offering atomic-level insights into the conformational changes induced by D-leucine.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the peptide to a final concentration of 1-5 mM in a suitable solvent (e.g., 90% H₂O / 10% D₂O) with a known pH.[19][20]

  • Data Acquisition:

    • Acquire a series of 2D NMR experiments, typically including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems (i.e., all protons belonging to a single residue).[19][21]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation. This is crucial for determining the overall fold.[22]

      • COSY (Correlation Spectroscopy): To identify protons that are coupled through 2-3 bonds.[19]

  • Structure Calculation and Analysis:

    • Resonance Assignment: Use the TOCSY and COSY spectra to assign specific proton signals to each amino acid in the peptide sequence.[20]

    • Sequential Assignment: Use the NOESY spectrum to link adjacent amino acid spin systems, confirming the sequence.

    • Structure Calculation: Use the distance restraints derived from NOESY peak volumes as input for molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.

C. X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides the highest resolution structural information, revealing precise bond angles and atomic positions in the solid state.

Experimental Protocol:

  • Crystallization Screening:

    • Dissolve the highly purified peptide in water or a suitable buffer to a high concentration (typically 5-20 mg/mL).

    • Use commercially available screening kits to test a wide array of crystallization conditions (precipitants, salts, pH) via sitting-drop or hanging-drop vapor diffusion methods.[23]

  • Data Collection:

    • Mount a suitable single crystal and expose it to a high-intensity X-ray beam, often at a synchrotron source.[17][23]

    • Record the resulting diffraction pattern.[17]

  • Structure Determination and Refinement:

    • Process the diffraction data to determine unit cell parameters and space group.

    • Solve the phase problem to generate an electron density map.

    • Build an atomic model of the peptide into the electron density map and refine it to achieve the final, high-resolution crystal structure.[17][23]

Concluding Insights for the Peptide Scientist

The strategic incorporation of a D-leucine residue is a potent tool in the peptide chemist's arsenal. It is far more than a simple trick to enhance stability; it is a precision instrument for modulating conformation.

  • Causality is Key: The structural impact of a D-leucine residue is a direct consequence of localized steric constraints that ripple through the peptide's backbone, disrupting native L-amino acid secondary structures like α-helices while potentially favoring unique turn conformations.[3][5]

  • Context Matters: The effect is not universal. The position of the substitution and the surrounding sequence will dictate whether the D-amino acid causes a minor perturbation, induces a critical turn, or triggers a complete unfolding of the peptide.[6]

  • Validation is Non-Negotiable: Predictive modeling and rational design must be followed by rigorous experimental validation.[9][10] A combined approach using CD spectroscopy for a rapid assessment of secondary structure, followed by high-resolution NMR or X-ray crystallography, provides a complete and trustworthy picture of the peptide's structure.

By understanding the fundamental principles of stereochemistry and applying the robust analytical techniques detailed in this guide, researchers can effectively harness the power of D-leucine to design next-generation peptide therapeutics with optimized stability, activity, and therapeutic profiles.

References

  • Modeling of peptides containing D-amino acids: Implications on cyclization. ResearchGate. Available at: [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem. Available at: [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Wiley Online Library. Available at: [Link]

  • Modeling of peptides containing D-amino acids: Implications on cyclization. Biopolymers. Available at: [Link]

  • Experimental strategies for the analysis of D-amino acid containing peptides in crustaceans: a review. Journal of Chromatography B. Available at: [Link]

  • Modeling of peptides containing D-amino acids: implications on cyclization. PubMed. Available at: [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Angewandte Chemie. Available at: [Link]

  • Computational Design of Thermostabilizing d-Amino Acid Substitutions. PMC. Available at: [Link]

  • Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. PubMed. Available at: [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. MDPI. Available at: [Link]

  • D-amino acid substituted peptides. Preprints.org. Available at: [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Zenodo. Available at: [Link]

  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing. Available at: [Link]

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI. Available at: [Link]

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. PubMed. Available at: [Link]

  • Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Illinois Experts. Available at: [Link]

  • Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. ResearchGate. Available at: [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. Available at: [Link]

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. ResearchGate. Available at: [Link]

  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. ACS Publications. Available at: [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

  • peptide nmr. University of Regensburg. Available at: [Link]

  • Circular dichroism spectra* of solid state l-leucine in the VUV range... ResearchGate. Available at: [Link]

  • Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Oxford Academic. Available at: [Link]

  • D-amino acid peptides. LifeTein. Available at: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

  • Vibrational absorption and vibrational circular dichroism spectra of leucine in water under different pH conditions: Hydrogen-bonding interactions with water. AIP Publishing. Available at: [Link]

  • 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc.. Available at: [Link]

  • High Resolution NMR Spectroscopy. Georg Thieme Verlag. Available at: [Link]

  • The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion. PubMed. Available at: [Link]

  • C-D modes of deuterated side chain of leucine as structural reporters via dual-frequency two-dimensional infrared spectroscopy. PubMed. Available at: [Link]

  • Crystal structures of peptides and modified peptides. PubMed. Available at: [Link]

  • Effects of D-Leu residues on the helical secondary structures of L-Leu-based nonapeptides. PubMed. Available at: [Link]

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Queen's University Belfast. Available at: [Link]

  • Effect of Introducing Leucine Residues into 2-Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. ACS Omega. Available at: [Link]

  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. PMC. Available at: [Link]

  • A Practical Guide to Peptide Crystallography. eScholarship.org. Available at: [Link]

  • Protein Secondary Structure. BIOC2580: Introduction to Biochemistry*. Available at: [Link]

Sources

Comparative

Chirality as a Control Switch: Comparative Biological Activity of L-Leucine vs. D-Leucine Substitutions in Peptide Therapeutics

Executive Summary In peptide drug discovery, the substitution of natural L-leucine (L-Leu) with its D-enantiomer (D-Leu) is a strategic "control switch." While L-Leu is a canonical stabilizer of -helical structures and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide drug discovery, the substitution of natural L-leucine (L-Leu) with its D-enantiomer (D-Leu) is a strategic "control switch." While L-Leu is a canonical stabilizer of


-helical structures and a primary recognition motif for hydrophobic pockets, it represents a major proteolytic liability. D-Leu substitution is not merely about extending half-life; it is a structural tool used to disrupt amphipathic helices to reduce toxicity (selectivity tuning) or to shield scissile bonds from enzymatic cleavage (metabolic stability).

This guide compares the biological activity of L-Leu vs. D-Leu containing peptides, focusing on structural consequences, proteolytic resistance, and experimental validation.[1]

Mechanistic Divergence: Structure and Stability[2]

The biological difference between L- and D-Leu stems from two fundamental factors: Steric/Enzymatic Recognition and Secondary Structure Propensity .

Proteolytic Resistance (The Stability Switch)

Endogenous proteases (e.g., trypsin, chymotrypsin, aminopeptidases) are chiral-selective. They evolved to recognize and cleave peptide bonds formed by L-amino acids.

  • L-Leu: The hydrophobic side chain of L-Leu fits perfectly into the S1 hydrophobic pocket of chymotrypsin-like enzymes, facilitating rapid hydrolysis.

  • D-Leu: The inverted stereochemistry projects the isobutyl side chain in a direction that sterically clashes with the protease active site. This prevents the formation of the transition state required for peptide bond hydrolysis.

Conformational Impact (The Activity Switch)
  • L-Leu (Helix Former): L-Leu has a high propensity to form

    
    -helices. In Amphipathic Antimicrobial Peptides (AMPs), this helicity is crucial for membrane insertion but also drives toxicity toward mammalian cells.
    
  • D-Leu (Helix Breaker): Introducing a single D-Leu into an L-peptide backbone destabilizes the

    
    -helix due to steric interference with the preceding carbonyl oxygen. This often induces a 
    
    
    
    -turn or a "kink" in the structure.
Visualization: Mechanism of Action

The following diagram illustrates how D-Leu substitution blocks proteolysis and alters structure.

D_Leu_Mechanism L_Peptide L-Leu Peptide (Natural) Structure_L Continuous Alpha-Helix L_Peptide->Structure_L Folds into D_Peptide D-Leu Peptide (Modified) Structure_D Helix Kink / Beta-Turn D_Peptide->Structure_D Induces Protease Protease (e.g., Chymotrypsin) Degradation Rapid Hydrolysis (Inactive Fragments) Protease->Degradation Cleaves Bond Receptor Target Receptor (GPCR/Membrane) Stable Metabolic Stability (Prolonged Half-life) Structure_L->Protease Fits Active Site Structure_L->Receptor High Affinity (High Toxicity in AMPs) Structure_D->Protease Steric Clash Structure_D->Receptor Modulated Affinity (Selectivity Improved) Structure_D->Stable Resists Cleavage

Caption: Mechanistic flow showing how D-Leu substitution prevents protease docking and alters secondary structure to modulate biological outcomes.

Case Studies: Biological Performance

Antimicrobial Peptides (AMPs): Improving Selectivity

In AMPs (e.g., Brevinin, Melittin), high hydrophobicity and helicity lead to bacterial killing but also hemolysis (destruction of red blood cells).

  • L-Leu Variant: Forms a perfect amphipathic helix. High antibacterial activity, but high hemolytic toxicity.

  • D-Leu Variant: A single D-Leu substitution breaks the continuous helix. This "kink" reduces the peptide's ability to penetrate the rigid mammalian membrane (cholesterol-rich) while retaining activity against the more fluid bacterial membrane.

Data Comparison: Brevinin-1OS Derivatives Source: Adapted from MDPI and NIH studies on Brevinin analogs [1, 2].

Peptide VariantSequence ModificationSecondary Structure (CD)Antibacterial Activity (MIC, E. coli)Hemolytic Toxicity (HC50)Selectivity Index
B1OS-L (Control) L-Leu at pos 2High

-Helicity
4.0

M
~30

M
Low (Toxic)
B1OS-D-L D-Leu at pos 2 Reduced Helicity (Kinked)4.0

M
74.5

M
High (Safe)

Key Insight: The D-Leu substitution maintained potency (MIC unchanged) but more than doubled the safety margin (HC50 increased).

Opioid Peptides: Enhancing Metabolic Stability

Enkephalins are endogenous painkillers rapidly degraded in blood (half-life < 2 mins).

  • L-Leu Enkephalin: (Tyr-Gly-Gly-Phe-L-Leu ) degrades instantly.

  • DADLE: ([D-Ala2, D-Leu5 ]-Enkephalin).[2][3] The D-Leu at the C-terminus blocks carboxypeptidase activity, while D-Ala at position 2 blocks aminopeptidases.

Performance Metrics:

  • Receptor Affinity: DADLE retains high affinity for

    
    -opioid receptors (
    
    
    
    in nanomolar range) despite the chiral inversion, proving that the C-terminal stereochemistry is less critical for binding than for stability [3].
  • Half-Life: Increases from minutes (L-Leu) to hours (D-Leu variants) in serum assays.

Experimental Protocols

To validate the impact of L- vs. D-Leu substitution, researchers must employ self-validating protocols for stability and structure.

Protocol: Comparative Serum Stability Assay

This protocol quantifies the "shielding" effect of D-Leu against proteases.

Materials:

  • Pooled Human Serum (Sigma or Innovative Research).

  • RP-HPLC system with C18 column.[4]

  • Precipitation Agent: 10% TCA or Acetonitrile (ACN).

Step-by-Step Workflow:

  • Preparation: Dissolve L-Leu and D-Leu peptides to 1 mg/mL in PBS.

  • Incubation: Mix peptide stock 1:9 with human serum (pre-warmed to 37°C). Final conc: 100

    
    g/mL.
    
  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L ice-cold ACN or 10% TCA to precipitate serum proteins. Vortex for 30s.
    
  • Extraction: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Analysis: Inject 20

    
    L into RP-HPLC.
    
    • Gradient: 5-65% ACN in water (with 0.1% TFA) over 30 min.

    • Detection: UV at 214 nm (peptide bond) and 280 nm (aromatics).

  • Calculation: Plot Peak Area (

    
    ) vs. Time. Calculate 
    
    
    
    .
Protocol: Circular Dichroism (CD) Spectroscopy

This protocol confirms whether D-Leu acted as a helix breaker.

Workflow:

  • Sample: Prepare 50

    
    M peptide in 10 mM Phosphate Buffer (pH 7.4).
    
  • TFE Titration: If peptide is unstructured in water, add Trifluoroethanol (TFE) (0-50%) to induce folding.

  • Measurement: Scan 190–260 nm at 20°C.

  • Interpretation:

    • L-Leu (Helix): Double minima at 208 nm and 222 nm.

    • D-Leu (Disrupted): Loss of 222 nm signal or shift in spectra, indicating helix destabilization [4].

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Structural Validation cluster_2 Phase 3: Biological Profiling Step1 SPPS Synthesis (L-Leu vs D-Leu) Step2 Purification (HPLC) & ID (Mass Spec) Step1->Step2 Step3 CD Spectroscopy (Confirm Helix vs Turn) Step2->Step3 Step4 Serum Stability (t1/2 Determination) Step3->Step4 Step5 Bioactivity Assay (MIC / Receptor Binding) Step3->Step5 Decision Lead Candidate Selection (High Stability + Optimal Selectivity) Step4->Decision Data Integration Step5->Decision Data Integration

Caption: Integrated workflow for validating D-Leu peptide candidates.

References

  • MDPI. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri. [Link][1][5][6]

  • National Institutes of Health (PMC). (2016). Antimicrobial activity and stability of the D-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. [Link]

  • ResearchGate. (2019). Substituents of Phe 4 of Leu-enkephalin Affect Pharmacodynamic, Stability, and Signaling Bias. [Link]

  • Creative Biostructure. (2025). Deciphering Protein Secondary Structure with Far-UV CD Spectroscopy. [Link]

Sources

Validation

Comparative Guide: Enzymatic Digestion Strategies for D-Amino Acid Peptides

Executive Summary The incorporation of D-amino acids into therapeutic peptides is a double-edged sword. While it significantly enhances proteolytic stability—extending the half-life of drugs like GLP-1 agonists—it render...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of D-amino acids into therapeutic peptides is a double-edged sword. While it significantly enhances proteolytic stability—extending the half-life of drugs like GLP-1 agonists—it renders standard analytical workflows obsolete. Conventional enzymatic digestion protocols using Trypsin or Chymotrypsin, which rely on L-stereospecificity, will fail or stall when encountering D-residues.

This guide objectively compares the performance of standard proteolytic enzymes against "promiscuous" alternatives (e.g., Proteinase K, Pronase E) and specialized "stop-point" assays. It provides a validated roadmap for two distinct goals: (1) Assessing Metabolic Stability and (2) Sequence Verification/Mapping.

Part 1: The Challenge of Stereochemical Resistance

To select the right assay, one must understand the mechanism of failure. Serine proteases like Trypsin possess an active site geometry (the S1 pocket) evolved exclusively for L-amino acids.

  • The Steric Clash: The side chain of a D-amino acid projects in the opposite orientation to its L-counterpart. When a D-residue is present at (or adjacent to) the scissile bond, it creates steric hindrance that prevents the carbonyl carbon from entering the oxyanion hole of the enzyme.

  • The Result: Digestion does not merely slow down; it often stops completely. This "resistance" is the primary metric for stability assays but a major hurdle for sequence mapping.

Part 2: Comparative Analysis of Enzymatic Tools

The following table contrasts the utility of various enzymes when applied to D-amino acid containing peptides (DAACPs).

Enzyme ClassRepresentative EnzymeSpecificityPerformance on D-PeptidesPrimary Application
Specific Endoprotease Trypsin C-term of Lys, ArgIneffective. Cleavage is blocked if D-Lys/D-Arg is the cut site or if D-residue is at P1'.[1]Negative Control / Stability Baseline
Specific Endoprotease Chymotrypsin C-term of Phe, Trp, TyrIneffective. Similar steric restrictions to Trypsin.Stability Baseline
Nonspecific Endoprotease Proteinase K Broad (Aliphatic/Aromatic)Moderate. Can cleave L-bonds adjacent to D-residues but rarely cleaves the D-bond itself."Forceful" Digestion / Aggressive Stability Testing
Nonspecific Mixture Pronase E Very Broad (Endo + Exo)High. A cocktail of proteases that digests almost everything except D-D or L-D bonds.Total Hydrolysis / Peptide Ladder Generation
Exopeptidase Aminopeptidase M N-terminal SequentialStop-Point. Digests L-residues sequentially but halts immediately before a D-residue.Epitope Mapping / D-Site Localization

Part 3: Strategic Workflows (Visualized)

Workflow 1: The Stability "Stress Test"

This workflow determines if your D-amino acid substitution successfully confers resistance against physiological degradation.

StabilityWorkflow Start Peptide Sample (L-Control vs. D-Analog) Incubation Incubation System (Plasma/Serum or S9 Fraction) 37°C Start->Incubation Sampling Time-Point Sampling (0, 15, 30, 60, 120 min, 24h) Incubation->Sampling Kinetic Series Quench Quench Reaction (1% Formic Acid or ACN precip) Sampling->Quench Stop Enzymatic Activity Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Data Calculate Half-life (t1/2) & Identify Metabolites Analysis->Data

Figure 1: Standard workflow for assessing metabolic stability. The critical step is the quenching method, which must stop all enzymatic activity immediately to prevent artificial degradation.

Workflow 2: The "Stop-Point" Mapping Logic

This workflow is used when you need to verify where the D-amino acid is located in the sequence.

MappingLogic Sample Unknown Peptide Sequence Digest Digest with Aminopeptidase M Sample->Digest Monitor Monitor via LC-MS (Time Course) Digest->Monitor ResultL Complete Digestion (All L-Amino Acids) Monitor->ResultL Rapid Disappearance ResultD Digestion Stalls (Truncated Peptide Remains) Monitor->ResultD Persistent Peak Identify Mass of Remaining Peptide = Distance to D-Residue ResultD->Identify

Figure 2: The "Stop-Point" assay logic. Aminopeptidase M sequentially cleaves N-terminal amino acids until it hits a D-residue, creating a stable truncated peptide identifiable by MS.

Part 4: Detailed Experimental Protocols

Protocol A: Comparative Proteolytic Stability Assay

Goal: To quantify the stability enhancement of D-amino acid substitution.

Materials:

  • Peptide substrates (1 mM stock in water/DMSO).

  • Enzymes: Trypsin (Sequence Grade), Proteinase K, or Human Plasma.

  • Buffer: 50 mM Ammonium Bicarbonate (pH 7.8).

  • Quench Solution: 5% Formic Acid in 50% Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Dilute peptide to a final concentration of 10 µM in 50 mM Ammonium Bicarbonate.

  • Enzyme Addition:

    • For Trypsin: Add at an Enzyme:Substrate ratio of 1:20 (w/w).

    • For Plasma: Mix peptide solution 1:1 with pooled human plasma.

  • Incubation: Incubate at 37°C with gentle shaking (300 rpm).

  • Time-Course Sampling: Remove 50 µL aliquots at t=0, 15, 30, 60, 120, 240 minutes, and 24 hours.

  • Quenching: Immediately transfer aliquot into 100 µL of cold Quench Solution. Vortex for 30 seconds.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins (crucial for plasma samples).

  • Analysis: Inject supernatant onto a C18 Reverse-Phase LC-MS column. Monitor the parent ion (M+H)+ abundance.

Data Interpretation: Plot the % Remaining Parent Peptide vs. Time.

  • L-Peptide: Typically shows exponential decay (t1/2 < 60 min).

  • D-Peptide: Should show a "plateau" or significantly slower decay. If Trypsin was used, the D-peptide should remain >95% intact after 24 hours.

Protocol B: D-Amino Acid Localization (The "Stop-Point" Assay)

Goal: To map the location of a D-amino acid in a sequence.

Materials:

  • Aminopeptidase M (Sigma or equivalent).

  • Buffer: 10 mM Tris-HCl, pH 7.5.

Step-by-Step Methodology:

  • Digestion: Mix peptide (1 nmol) with Aminopeptidase M (10 mU) in 50 µL buffer.

  • Incubation: Incubate at 37°C.

  • Monitoring: Analyze aliquots by LC-MS at 1 hour and 18 hours.

  • Mass Calculation:

    • The enzyme will cleave all L-amino acids from the N-terminus.

    • It will stop exactly before the D-amino acid.

    • Result: The mass of the remaining peptide corresponds to the sequence starting from the D-residue to the C-terminus.

Part 5: Field-Proven Insights & Troubleshooting

1. The "Racemization" Trap

  • Issue: Researchers often try acid hydrolysis (6N HCl, 110°C) to analyze composition when enzymes fail.

  • Warning: Acid hydrolysis causes partial racemization (L converting to D). You cannot distinguish original D-residues from artifacts.

  • Solution: Use Deuterated Acid (DCl in D2O) for hydrolysis. Amino acids that racemize during hydrolysis will incorporate Deuterium (+1 Da mass shift), while original D-amino acids will not.[2]

2. Chromatographic Separation

  • D-isomers and L-isomers have identical masses. Standard C18 LC-MS cannot distinguish them unless they are separated chromatographically.

  • Tip: If the D-residue is at the termini, standard C18 might show a shift. If internal, you often need a Chiral Column (e.g., Chiralpak) or derivatization with Marfey’s Reagent (FDAA) prior to MS analysis.

3. Enzyme Autolysis

  • When using high concentrations of Proteinase K or Pronase to force digestion, you will see massive enzyme autolysis peaks in the MS spectra.

  • Control: Always run an "Enzyme Only" blank to subtract these background peptides.

References

  • Powell, M. F., et al. (1993). Peptide stability in drug development.[3][4] Pharmaceutical Research, 10(9), 1268-1273. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link

  • FDA Guidance for Industry. (2021). ANDA Submissions – Amendments to Abbreviated New Drug Applications for Peptides. U.S. Food and Drug Administration.[3] Link

  • Li, X., et al. (2014). Enzymatic screening and LC-MS methods for D-amino acid containing peptides. Analytical Chemistry, 86(6), 2972-2980.
  • Vinh, J., et al. (2000). Sequencing of D-amino acid containing peptides by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(15), 1387-1392.

Sources

Comparative

The Definitive Guide to Stereochemical Assignment in Peptides: NMR Spectroscopy vs. Alternative Modalities

Determining the precise stereochemistry of peptides—whether they are macrocyclic natural products, synthetic therapeutics containing unnatural D-amino acids, or biologics undergoing post-translational modifications (PTMs...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the precise stereochemistry of peptides—whether they are macrocyclic natural products, synthetic therapeutics containing unnatural D-amino acids, or biologics undergoing post-translational modifications (PTMs)—is one of the most formidable challenges in structural biology. Even a single epimerization event can completely abrogate target binding or alter pharmacokinetic profiles.

As a Senior Application Scientist, I have evaluated countless analytical workflows for stereochemical elucidation. While X-ray crystallography and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining both relative and absolute configuration in the solution state.

This guide objectively compares NMR methodologies against alternative modalities, dissects the mechanistic causality behind advanced NMR techniques like Residual Dipolar Couplings (RDCs) and Chiral Solvating Agents (CSAs), and provides a self-validating experimental protocol for your next drug development pipeline.

Comparative Overview: NMR vs. Alternative Modalities

Before committing to an NMR-intensive workflow, it is crucial to understand how it benchmarks against orthogonal techniques.

Table 1: Performance Comparison of Stereochemical Elucidation Modalities
ModalityPrimary OutputSample StateCausality & MechanismLimitations
NMR Spectroscopy (Advanced) Relative & AbsoluteSolutionMeasures dipole-dipole interactions, J-couplings, and chemical shift anisotropies to map 3D spatial arrangements[1][2].Requires high sample purity and concentration (typically >0.5 mg).
X-Ray Crystallography Absolute (with heavy atom)Solid (Crystal)Electron density mapping via X-ray diffraction.Peptides are notoriously difficult to crystallize; crystal packing forces may distort native solution conformations.
LC-MS (Marfey's Method) Absolute (Residue level)SolutionDerivatization of hydrolyzed amino acids with a chiral reagent (e.g., FDAA) creates diastereomers separable by LC[3].Destructive (requires complete hydrolysis); loses sequence and spatial context[3].
Electronic Circular Dichroism (ECD) Absolute (Global)SolutionDifferential absorption of left vs. right circularly polarized light by chiral chromophores.Highly empirical; requires Time-Dependent Density Functional Theory (TD-DFT) calculations which fail for highly flexible peptides.

The Verdict: While Marfey's method (LC-MS) is excellent for confirming the absolute configuration of individual amino acid building blocks[3], it destroys the peptide. NMR is the only non-destructive technique that provides atomic-resolution stereochemical data in the physiologically relevant solution state.

Deep Dive into NMR Modalities for Stereochemistry

To build a self-validating stereochemical assignment, we cannot rely on a single NMR parameter. A robust workflow synthesizes multiple datasets.

A. The Traditional Workhorses: NOE and J-Coupling
  • Mechanism: The Nuclear Overhauser Effect (NOE) relies on cross-relaxation between dipole-coupled spins, providing distance restraints (

    
     dependence, effective < 5 Å). Scalar couplings (
    
    
    
    ) provide dihedral angle restraints via the Karplus equation.
  • Causality: By mapping short-range distances and torsion angles, local relative stereochemistry can be deduced.

  • Limitation: In flexible or linear peptides, rapid conformational averaging flattens NOE signals. Furthermore, NOEs are localized; they cannot easily connect stereocenters separated by rigid, proton-poor regions.

B. The Modern Standard: Residual Dipolar Couplings (RDCs)
  • Mechanism: In a standard isotropic solution, molecular tumbling averages direct dipole-dipole interactions to zero. By dissolving the peptide in an anisotropic alignment medium (e.g., a liquid crystal), tumbling is slightly restricted. This reintroduces a "residual" dipolar coupling that depends on the angle between the internuclear vector and the external magnetic field (

    
    )[1].
    
  • Causality: Because RDCs are measured relative to the external magnetic field rather than local atoms, they provide global orientational restraints. This allows researchers to lock the relative stereochemistry of distant parts of a molecule[1][4].

  • State-of-the-Art: The self-assembling oligopeptide AAKLVFF has emerged as a premier alignment medium. It forms a liquid crystalline phase at very low concentrations and is compatible with organic solvents like methanol and DMSO[1][2]. Data from RDCs can be fed into algorithms like Progressive Stereo Locking (PSL) to computationally filter out incorrect stereoisomers[4].

C. Absolute Configuration: Mosher's Method vs. Chiral Solvating Agents (CSAs)
  • Mechanism (Mosher's Method): Enantiomers have identical NMR spectra in an achiral environment. Mosher's method involves covalently derivatizing a secondary alcohol or amine with chiral MTPA (α-methoxy-α-trifluoromethylphenylacetic acid). This converts enantiomers into diastereomers, which possess different physical properties and distinct chemical shifts (

    
    )[5].
    
  • Mechanism (CSAs): Instead of covalent derivatization, CSAs like the bis-thiourea derivative BTDA form non-covalent, hydrogen-bonded diastereomeric complexes with the peptide[6][7].

  • Causality: The distinct spatial arrangement of the non-covalent complex induces predictable chemical shift differences, allowing for non-destructive absolute stereochemical assignment[7].

D. Computational Validation: DP4-AI and DFT
  • Mechanism: Modern workflows integrate experimental NMR data with Density Functional Theory (DFT). Frameworks like DP4-AI automate the generation of all possible stereoisomers, calculate their theoretical NMR shifts, and use statistical probability to match them against the raw experimental 1D and 2D spectra[8].

Experimental Protocol: Self-Validating NMR Workflow

This protocol details a comprehensive pipeline for assigning the stereochemistry of a novel cyclic peptide, integrating RDCs and enzymatic validation.

Step 1: Sample Preparation & Isotropic NMR

  • Dissolve 1-2 mg of the purified peptide in 500 µL of deuterated solvent (e.g., DMSO-

    
    ).
    
  • Acquire standard isotropic 1D (

    
    H, 
    
    
    
    C) and 2D NMR spectra (HSQC, HMBC, COSY, ROESY/NOESY).
  • Extract local distance restraints (from ROESY) and dihedral angles (from

    
     couplings in 1D/COSY).
    

Step 2: Anisotropic Alignment & RDC Acquisition

  • Prepare the alignment medium: Add the AAKLVFF oligopeptide to the sample to induce a liquid crystalline phase[1][2]. Verify alignment by measuring the splitting of the deuterium solvent signal.

  • Acquire an IPAP-HSQC (In-Phase Anti-Phase) experiment to measure

    
     couplings.
    
  • Calculate the RDC values by subtracting the isotropic

    
    -couplings (Step 1) from the anisotropic couplings (
    
    
    
    ).

Step 3: Computational Stereochemical Matching

  • Generate 3D conformers for all possible stereoisomers using molecular mechanics.

  • Optimize geometries using DFT (e.g., B3LYP/6-31G*).

  • Input the experimental RDCs, NOEs, and chemical shifts into a validation algorithm (e.g., DP4-AI or PSL)[4][8]. The algorithm will output the Cornilescu quality factor (

    
    ) for each isomer. The correct stereoisomer will exhibit the lowest 
    
    
    
    factor (typically < 0.15)[2].

Step 4: Orthogonal Validation (e.g., Methionine Oxidation) If the peptide contains post-translational modifications like Methionine sulfoxide, stereochemistry can be validated enzymatically:

  • Treat the NMR sample with Methionine Sulfoxide Reductase A (MsrA), which selectively reduces only the S-diastereomer of the sulfoxide back to native methionine[9].

  • Re-acquire the HSQC spectrum. The disappearance of specific methyl resonances confirms the S-configuration, while remaining peaks belong to the R-configuration[9].

Visualizing the Analytical Logic

The following diagrams illustrate the integrated workflow and the computational logic used to deduce stereochemistry.

Workflow Prep Peptide Synthesis & Purification Iso Isotropic NMR (NOE, J-Couplings) Prep->Iso Aniso Anisotropic NMR (AAKLVFF Media + RDCs) Prep->Aniso CSA Chiral Solvating Agents (Absolute Config) Prep->CSA Comp DFT Calculations (DP4-AI / PSL) Iso->Comp Distances & Angles Aniso->Comp Global Orientation Final Validated Stereochemical Assignment Comp->Final CSA->Final Absolute Lock

Figure 1: Integrated NMR workflow for absolute and relative peptide stereochemical assignment.

ComputationalLogic ExpData Experimental RDCs & Shifts QFactor Calculate Q-Factor (Agreement Score) ExpData->QFactor GenIsomers Generate 2^N Stereoisomers DFT DFT Shift & Tensor Prediction GenIsomers->DFT DFT->QFactor Match Identify Lowest Q (Correct Isomer) QFactor->Match

Figure 2: Computational logic for matching experimental NMR data to theoretical stereoisomers.

Conclusion

Stereochemical assignment in peptides requires a multi-faceted approach. Relying solely on NOE and J-couplings often leaves critical ambiguities, particularly in flexible or macrocyclic systems. By integrating Residual Dipolar Couplings (RDCs) for global relative configuration[1][2], Chiral Solvating Agents (CSAs) for absolute configuration[6][7], and statistical tools like DP4-AI[8], researchers can establish a self-validating system that ensures absolute structural integrity prior to clinical development.

References

1.[1] Residual Dipolar Couplings in Structure Determination of Natural Products. PMC. Available at: [Link] 2.[3] Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). MDPI. Available at: [Link] 3.[2] Stereochemical Elucidation of Natural Products from Residual Chemical Shift Anisotropies in a Liquid Crystalline Phase. ACS Publications. Available at: [Link] 4.[4] Progressive Stereo Locking (PSL): A Residual Dipolar Coupling Based Force Field Method for Determining the Relative Configuration of Natural Products and Other Small Molecules. PMC. Available at: [Link] 5.[8] Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. PMC. Available at: [Link] 6.[5] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Available at: [Link] 7.[6] Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar. Available at: [Link] 8.[9] Stereochemical and Structural Characterization of Methionine Oxidation in the IgG1 Fc Region by Integrated NMR and LC-MS Analysis. Analytical Chemistry, ACS Publications. Available at: [Link] 9.[7] A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: Immediate Action Protocol

Topic: Fmoc-D-Leu-OPfp Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, EHS Officers Do NOT dispose of Fmoc-D-Leu-OPfp (Fmoc-D-Leucine pentafluorophe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-D-Leu-OPfp Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, EHS Officers

Do NOT dispose of Fmoc-D-Leu-OPfp (Fmoc-D-Leucine pentafluorophenyl ester) in general trash or standard non-halogenated organic waste streams.

  • Classification: Halogenated Organic Waste (Contains 5 Fluorine atoms per molecule).

  • Primary Hazard: The pentafluorophenyl (Pfp) ester is a reactive acylating agent. Upon hydrolysis or reaction with amines, it releases Pentafluorophenol (Pfp-OH) , which is corrosive, toxic, and an environmental hazard.

  • Immediate Action: Segregate all solid and liquid waste containing this compound. Label clearly as "Halogenated / Reactive Ester."

Chemical Profile & Hazard Identification

To ensure safe disposal, one must understand the chemical behavior of the waste. Fmoc-D-Leu-OPfp is not inert; it is an activated ester designed to react.

ComponentFunctionDisposal Hazard
Fmoc Group Protecting GroupBulky organic; generally low toxicity but forms fulvenes upon deprotection.
D-Leucine Amino AcidNon-hazardous backbone.
OPfp (Pentafluorophenyl) Leaving Group CRITICAL HAZARD. Highly reactive. Hydrolyzes to form Pentafluorophenol (corrosive, toxic).

Why Special Disposal is Required (The Causality):

  • Reactivity: As an activated ester, Fmoc-D-Leu-OPfp reacts exothermically with nucleophiles (amines, alcohols, water). Disposing of unquenched active esters into a mixed waste drum containing amines can trigger uncontrolled polymerization or heat generation, leading to drum pressurization [1].

  • Halogen Content: The five fluorine atoms mandate classification as Halogenated Waste . Mixing this with non-halogenated solvents (like acetone or methanol) violates EPA and local environmental regulations, often incurring significant fines [2].

Pre-Disposal Quenching Protocol (The Self-Validating System)

Objective: Chemically deactivate the Pfp ester before it enters the central waste stream. This converts the reactive reagent into stable byproducts (Amide + free Pentafluorophenol).

Reagents Required:

  • Scavenger Solution: 10% Ethanolamine (or Tris-amine) in Dichloromethane (DCM) or DMF.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, fume hood.

Protocol:

  • Dissolution: If the Fmoc-D-Leu-OPfp is solid, dissolve it in a minimal amount of DCM or DMF.

  • Quenching: Slowly add the Scavenger Solution (1.5 - 2 molar equivalents relative to the ester).

    • Mechanism:[1][2][3][4] The amine attacks the carbonyl of the ester, forming a stable amide and releasing pentafluorophenol.

    • Observation: Mild exotherm may occur.

  • Validation (Wait Time): Allow the mixture to stir or stand in the fume hood for 30 minutes.

    • Self-Check: The disappearance of the active ester prevents "hot" reactions in the waste drum.

  • Final Waste Stream: The mixture now contains Pentafluorophenol . It must be poured into the Halogenated Organic Waste container.

Detailed Disposal Workflows

Scenario A: Solid Reagent (Expired or Excess)
  • Do not dissolve large quantities just to dispose of them if your facility allows solid hazardous waste.

  • Step 1: Keep in original container if possible.

  • Step 2: Tighten cap and tape over with parafilm.

  • Step 3: Place the container inside a clear zip-lock secondary bag.

  • Step 4: Attach a hazardous waste tag listing: "Fmoc-D-Leu-OPfp, Solid, Toxic, Halogenated."

Scenario B: Reaction Mixtures (Liquid Waste)
  • Step 1: Perform the Quenching Protocol (Section 3).[4]

  • Step 2: Verify pH is not extremely acidic (Pfp-OH is acidic). If pH < 3, neutralize carefully with dilute Sodium Bicarbonate.

  • Step 3: Transfer to Halogenated Carboy .

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for disposing of Fmoc-D-Leu-OPfp, ensuring compliance and safety.

DisposalProcedure Start Start: Fmoc-D-Leu-OPfp Waste StateCheck State of Matter? Start->StateCheck Solid Solid Reagent (Expired/Excess) StateCheck->Solid Solid Liquid Liquid/Reaction Mixture StateCheck->Liquid Liquid SolidPack ACTION: Double Bag Label 'Toxic Solid' Solid->SolidPack QuenchNeeded Is it Quenched? Liquid->QuenchNeeded QuenchAction ACTION: Add Scavenger Amine (10% Ethanolamine in DCM) Wait 30 mins QuenchNeeded->QuenchAction No / Unsure LiquidStream Select Waste Stream QuenchNeeded->LiquidStream Yes QuenchAction->LiquidStream HaloWaste DISPOSAL: Halogenated Organic Waste SolidPack->HaloWaste If Solid Waste Accepted LiquidStream->HaloWaste Contains Fluorine NonHaloWaste STOP: Non-Halogenated (PROHIBITED) LiquidStream->NonHaloWaste Incorrect Path

Figure 1: Decision matrix for the safe disposal of Fmoc-D-Leu-OPfp, prioritizing quenching and halogenated waste segregation.

Emergency Spill Response

In the event of a spill of Fmoc-D-Leu-OPfp (solid or solution):

  • Evacuate & Ventilate: Pfp esters can hydrolyze in air moisture, releasing irritating vapors.

  • PPE: Wear respiratory protection (N95 or respirator with organic vapor cartridge) if dust or aerosols are present.

  • Containment:

    • Solids: Sweep up carefully to avoid dust generation.[5] Place in a sealed container.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Decontamination: Wipe the area with a dilute surfactant/ethanolamine solution to deactivate residues, then wash with soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pentafluorophenol.

  • University of Wisconsin-Madison EHS. (2023). Chemical Safety Guide: Reactive Chemicals.

Sources

Handling

Personal protective equipment for handling Fmoc-d-leu-opfp

Advanced Operational & Safety Guide: Handling Fmoc-D-Leu-OPfp in Solid-Phase Peptide Synthesis As a Senior Application Scientist, I frequently consult with research laboratories and drug development professionals on opti...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational & Safety Guide: Handling Fmoc-D-Leu-OPfp in Solid-Phase Peptide Synthesis

As a Senior Application Scientist, I frequently consult with research laboratories and drug development professionals on optimizing their synthetic workflows while maintaining uncompromising safety standards. Fmoc-D-Leu-OPfp (Nα-Fmoc-D-leucine pentafluorophenyl ester) is a highly reactive, pre-activated amino acid building block used extensively in solid-phase peptide synthesis (SPPS).

While the incorporation of the pentafluorophenyl (OPfp) ester dramatically accelerates coupling kinetics and minimizes epimerization of the sensitive D-leucine stereocenter, this reactivity introduces specific operational hazards. The leaving group, pentafluorophenol (PfpOH), is a toxic, halogenated byproduct that requires stringent personal protective equipment (PPE) and specialized waste management protocols. This guide provides the mechanistic reasoning behind these safety requirements to ensure your lab operates with both high efficiency and absolute safety.

Hazard Profile & Quantitative Data

To establish a secure operational environment, we must first understand the physicochemical properties and hazard classifications of the reagent.

Property / HazardValue / SpecificationOperational Implication
Molecular Weight 519.5 g/mol Requires precise analytical balance; typically calculate 3-5 eq. for SPPS.
Appearance White to off-white powderProne to static aerosolization; requires draft-shielded weighing.
GHS Classification Skin Irrit. 2 (H315)Mandates strict dermal protection to prevent contact dermatitis 1.
Leaving Group Pentafluorophenol (PfpOH)Byproduct is highly toxic and acidic; mandates halogenated waste streams.
Solvent Compatibility DMF, NMP, THFRequires solvent-compatible PPE (e.g., double-gloving for DMF usage).

The Causality-Driven PPE Matrix

Selecting PPE is not a mere compliance exercise; it is a mechanistic defense against specific chemical pathways. Do not just wear PPE—understand why it protects you.

  • Dermal Protection (Double Nitrile Gloves,

    
     4 mil):  Fmoc-D-Leu-OPfp is a documented Category 2 skin irritant 2. In SPPS, this reagent is typically dissolved in N,N-Dimethylformamide (DMF). DMF is a powerful carrier solvent that rapidly permeates standard nitrile gloves. If contaminated, the DMF will drag the dissolved OPfp ester directly through your epidermal layer.
    
  • Ocular Protection (ANSI Z87.1 Splash Goggles): The lyophilized powder is highly prone to static cling and aerosolization. Standard safety glasses offer insufficient protection against airborne particulates that can react vigorously with the nucleophilic environment of the ocular mucosa.

  • Respiratory & Environmental (Chemical Fume Hood): All handling must occur in a properly calibrated fume hood. This prevents inhalation of the active ester dust and captures the volatile, toxic pentafluorophenol vapors generated during the coupling reaction.

Step-by-Step Methodology: Safe Handling and SPPS Coupling

Every protocol in a high-functioning lab must be a self-validating system. Follow these steps to ensure chemical integrity and operator safety.

Step 1: PPE Verification and Environmental Control

  • Self-Validating Check: Before opening the reagent bottle, verify that the fume hood flow monitor reads >80 fpm and your halogenated waste carboy has at least 20% headspace.

  • Action: Don safety goggles and a flame-resistant lab coat. Don two pairs of nitrile gloves. Ensure the sash of the chemical fume hood is at the designated operating height.

Step 2: Weighing the Active Ester

  • Action: Tare a static-free weigh boat. Carefully transfer the required amount of Fmoc-D-Leu-OPfp (typically 3-5 equivalents relative to resin loading) using a grounded stainless-steel spatula.

  • Mechanistic Rationale: The dry powder is prone to static aerosolization. Inhalation of the dust must be avoided as the OPfp group can react with nucleophiles in the respiratory tract, causing severe irritation 2.

Step 3: Dissolution and Activation

  • Action: Dissolve the powder in a minimal volume of anhydrous DMF (0.1 - 0.5 M concentration). Add 1 equivalent of 1-Hydroxybenzotriazole (HOBt) if required by your specific sequence.

  • Mechanistic Rationale: While OPfp esters are pre-activated and can couple directly, adding HOBt can further suppress any potential epimerization of the sensitive D-leucine stereocenter and accelerate the reaction kinetics 3. Self-Validating Check: If a drop of DMF splashes on your gloves during this step, immediately remove the outer glove. The inner glove remains uncontaminated, isolating the exposure.

Step 4: Coupling and Cleavage of Pentafluorophenol

  • Action: Transfer the solution to the SPPS reaction vessel containing the deprotected peptidyl resin. Agitate gently for 1-2 hours at room temperature.

  • Mechanistic Rationale: The amine nucleophile on the resin attacks the carbonyl carbon of the Fmoc-D-Leu-OPfp. The pentafluorophenol moiety is expelled as a leaving group. Because pentafluorophenol is a weak acid (pKa ~5.5), it is an excellent leaving group, driving the thermodynamics of the peptide bond formation 3.

Step 5: Washing and Halogenated Waste Segregation

  • Action: Drain the reaction solution into a designated Halogenated Organic Waste container. Wash the resin 3x with DMF, combining all washes into the same halogenated waste stream.

  • Mechanistic Rationale: The expelled pentafluorophenol contains five carbon-fluorine bonds. Disposing of this in standard organic waste can lead to the generation of highly toxic hydrogen fluoride (HF) gas or fluorinated dioxins during municipal waste incineration.

Operational Workflow Visualization

G Start Fmoc-D-Leu-OPfp Solid Powder PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Fume Hood (>80 fpm Face Velocity) PPE->Hood Weigh Weighing (Anti-Static Precautions) Hood->Weigh Dissolve Dissolve in DMF (0.1 - 0.5 M) Weigh->Dissolve Reaction SPPS Coupling (Expels PfpOH) Dissolve->Reaction Waste Halogenated Waste (EPA Compliant) Reaction->Waste DMF + PfpOH

Workflow for the safe handling, coupling, and disposal of Fmoc-D-Leu-OPfp in peptide synthesis.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-d-leu-opfp
Reactant of Route 2
Reactant of Route 2
Fmoc-d-leu-opfp
© Copyright 2026 BenchChem. All Rights Reserved.